Necroptosis-IN-5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C30H31FN6O3 |
|---|---|
Molecular Weight |
542.6 g/mol |
IUPAC Name |
(5S,7S)-7-fluoro-N-[4-[2-methyl-5-(2-morpholin-4-ylethoxy)phenyl]-2-pyridinyl]-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole-2-carboxamide |
InChI |
InChI=1S/C30H31FN6O3/c1-20-7-8-23(40-16-13-36-11-14-39-15-12-36)18-24(20)22-9-10-32-27(17-22)33-30(38)28-34-29-25(31)19-26(37(29)35-28)21-5-3-2-4-6-21/h2-10,17-18,25-26H,11-16,19H2,1H3,(H,32,33,38)/t25-,26-/m0/s1 |
InChI Key |
RTYFIBWKRAUTDN-UIOOFZCWSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Development of Necrostatin-5: A Technical Guide to a Key Necroptosis Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Necroptosis, a form of regulated necrosis, has emerged as a critical pathway in various physiological and pathological processes, including inflammation, neurodegeneration, and cancer. Unlike apoptosis, necroptosis is a caspase-independent cell death program orchestrated by a signaling cascade involving Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-Like pseudokinase (MLKL). The discovery of small molecule inhibitors of this pathway has been instrumental in elucidating its molecular mechanisms and has opened new avenues for therapeutic intervention. This technical guide focuses on the discovery and development of Necrostatin-5 (Nec-5), a potent and structurally distinct inhibitor of necroptosis, providing an in-depth overview of its characterization, relevant experimental protocols, and the signaling context in which it acts.
Discovery of Necrostatin-5
Necrostatin-5 was identified through a phenotypic screen of a chemical library for compounds that could inhibit TNF-α-induced necroptosis in human U937 monocytic cells in the presence of a pan-caspase inhibitor.[1] Unlike the well-characterized RIPK1 inhibitor Necrostatin-1 (Nec-1), Nec-5 possesses a distinct chemical scaffold, offering an alternative starting point for the development of necroptosis inhibitors.[1]
Mechanism of Action
Subsequent studies revealed that Necrostatin-5, similar to Necrostatin-1, functions as an inhibitor of the kinase activity of RIPK1.[2] RIPK1 is a crucial upstream kinase in the necroptosis pathway. Upon stimulation by factors like TNF-α, RIPK1 is activated and autophosphorylates, leading to the recruitment and phosphorylation of RIPK3. This, in turn, results in the phosphorylation and activation of MLKL, the ultimate executioner of necroptosis. By inhibiting the kinase activity of RIPK1, Necrostatin-5 prevents these downstream signaling events, thereby blocking necroptotic cell death.
Quantitative Data: Structure-Activity Relationship of Necrostatin-5 Analogs
The following table summarizes the structure-activity relationship (SAR) data for Necrostatin-5 and its analogs in inhibiting necroptosis. The inhibitory activity is presented as the concentration required for half-maximal inhibition (IC50) in a TNF-α-induced necroptosis assay in FADD-deficient Jurkat T cells.
| Compound | R1 | R2 | R3 | R4 | IC50 (µM)[1] |
| Necrostatin-5 | H | H | H | H | 0.26 |
| Analog 1 | 5-F | H | H | H | 0.19 |
| Analog 2 | 6-F | H | H | H | 0.35 |
| Analog 3 | 7-F | H | H | H | 0.29 |
| Analog 4 | 5-Cl | H | H | H | 0.17 |
| Analog 5 | 5-Br | H | H | H | 0.20 |
| Analog 6 | 5-Me | H | H | H | 0.23 |
| Analog 7 | 5-OMe | H | H | H | 0.45 |
| Analog 8 | H | 2-Me | H | H | >10 |
| Analog 9 | H | H | 4-F Ph | H | 0.18 |
| Analog 10 | H | H | 4-Cl Ph | H | 0.15 |
| Analog 11 | H | H | H | Me | 0.55 |
Experimental Protocols
Detailed methodologies for key experiments involved in the characterization of Necrostatin-5 are provided below.
RIPK1 Kinase Inhibition Assay (ADP-Glo™)
This assay biochemically quantifies the kinase activity of RIPK1 by measuring the amount of ADP produced.
Materials:
-
Recombinant human RIPK1 (amino acids 1-327)
-
Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP solution (e.g., 10 µM)
-
Necrostatin-5 or other test compounds
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
Procedure:
-
Prepare serial dilutions of Necrostatin-5 in DMSO.
-
Add 5 µL of the diluted compound or DMSO (vehicle control) to the assay wells.
-
Add 5 µL of RIPK1 enzyme solution to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution.
-
Incubate the plate at room temperature for 1 hour.
-
Add 20 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct binding of a compound to its target protein in a cellular context.
Materials:
-
HT-29 cells (or other suitable cell line expressing RIPK1)
-
Complete cell culture medium
-
Necrostatin-5 or other test compounds
-
Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., PBS with protease and phosphatase inhibitors)
-
Anti-RIPK1 antibody
-
Secondary antibody (e.g., HRP-conjugated)
-
Western blot reagents and equipment
Procedure:
-
Culture HT-29 cells to ~80% confluency.
-
Treat cells with various concentrations of Necrostatin-5 or vehicle (DMSO) for 1 hour at 37°C.
-
Harvest and wash the cells with PBS.
-
Resuspend the cell pellet in PBS and aliquot into PCR tubes.
-
Heat the cell suspensions at a range of temperatures (e.g., 40-60°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (supernatant) from the aggregated proteins (pellet) by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration.
-
Analyze the amount of soluble RIPK1 in each sample by Western blotting using an anti-RIPK1 antibody.
-
Quantify the band intensities and plot them against the temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.
TNF-α-Induced Necroptosis Assay in L929 Cells
This cell-based assay is used to determine the potency of compounds in inhibiting necroptosis.
Materials:
-
L929 murine fibrosarcoma cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Recombinant murine TNF-α
-
Pan-caspase inhibitor (e.g., z-VAD-fmk)
-
Necrostatin-5 or other test compounds
-
Cell viability reagent (e.g., CellTiter-Glo®, Promega)
-
96-well clear-bottom white plates
Procedure:
-
Seed L929 cells into 96-well plates at a density of ~30,000 cells per well and incubate overnight.
-
Pre-treat the cells with serial dilutions of Necrostatin-5 for 1 hour.
-
Induce necroptosis by adding TNF-α (e.g., 10 ng/mL) and z-VAD-fmk (e.g., 20 µM).
-
Incubate the plates for 18-24 hours at 37°C in a CO2 incubator.
-
Equilibrate the plates to room temperature.
-
Add CellTiter-Glo® Reagent to each well to measure cell viability based on ATP levels.
-
Measure luminescence using a plate reader.
-
Calculate the percent protection for each compound concentration and determine the EC50 value.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the necroptosis signaling pathway and a typical experimental workflow for inhibitor characterization.
Caption: Necroptosis signaling pathway initiated by TNF-α binding to TNFR1.
Caption: Experimental workflow for the characterization of a necroptosis inhibitor.
Conclusion
Necrostatin-5 represents an important chemical tool for the study of necroptosis and a valuable lead compound for the development of novel therapeutics targeting RIPK1-mediated diseases. Its discovery has broadened the chemical landscape of necroptosis inhibitors and provided further validation of RIPK1 as a druggable target. The detailed experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers in the field, facilitating further investigation into the intricate mechanisms of necroptosis and the development of next-generation inhibitors.
References
An In-Depth Technical Guide to Necroptosis Inhibitors: A Comparative Analysis of Necrostatin-1 and Alternative RIPK1 Inhibitors
A Note to the Reader: This technical guide was initially designed to provide a comparative analysis of Necrostatin-1 and a compound designated as "Necroptosis-IN-5." However, a comprehensive search of publicly available scientific literature, patent databases, and chemical supplier catalogs did not yield any specific information regarding a compound with the identifier "this compound." It is plausible that this is an internal, non-public designation, a novel compound not yet described in the literature, or a potential misnomer.
To provide a valuable and technically robust resource for researchers, scientists, and drug development professionals, this guide has been adapted. It will focus on a detailed examination of the archetypal necroptosis inhibitor, Necrostatin-1 , and compare its mechanism and properties to another class of well-characterized RIPK1 inhibitors, thereby highlighting different strategies for targeting the necroptosis pathway.
Introduction to Necroptosis and Its Key Mediators
Necroptosis is a form of regulated, caspase-independent cell death that is morphologically characterized by necrotic features, such as cell swelling and plasma membrane rupture.[1] This lytic form of cell death leads to the release of damage-associated molecular patterns (DAMPs), triggering a potent inflammatory response.[1] The core signaling pathway of necroptosis is orchestrated by a trio of proteins: Receptor-Interacting Protein Kinase 1 (RIPK1), Receptor-Interacting Protein Kinase 3 (RIPK3), and Mixed Lineage Kinase Domain-Like protein (MLKL).[2][3]
Under specific cellular conditions, such as the inhibition of caspase-8 activity during TNF-alpha signaling, RIPK1 and RIPK3 are recruited into a multi-protein complex known as the necrosome.[3] Within this complex, RIPK1 and RIPK3 undergo auto- and trans-phosphorylation, leading to the activation of RIPK3.[4] Activated RIPK3 then phosphorylates MLKL, the terminal effector of the necroptosis pathway.[2] This phosphorylation event induces a conformational change in MLKL, leading to its oligomerization and translocation to the plasma membrane, where it forms pores that disrupt membrane integrity and lead to cell death.[2] Given the central role of RIPK1's kinase activity in initiating this cascade, it has become a prime target for the development of necroptosis inhibitors.
Necrostatin-1: The Prototypical RIPK1 Inhibitor
Necrostatin-1 (Nec-1) was one of the first small molecule inhibitors of necroptosis to be identified and has been an invaluable tool for elucidating the molecular mechanisms of this cell death pathway.[4]
Mechanism of Action of Necrostatin-1
Necrostatin-1 is a specific and allosteric inhibitor of RIPK1.[5] It does not bind to the ATP-binding pocket of the kinase domain but rather to a hydrophobic pocket, locking the kinase in an inactive conformation.[4] This allosteric inhibition prevents the autophosphorylation of RIPK1, a critical step for its activation and the subsequent recruitment and activation of RIPK3.[6] By inhibiting RIPK1 kinase activity, Necrostatin-1 effectively blocks the formation of the functional necrosome and all downstream events leading to necroptotic cell death.[6]
It is important to note that while highly specific for RIPK1-dependent necroptosis, Necrostatin-1 has been reported to have off-target effects, most notably the inhibition of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tryptophan metabolism and immune regulation.[7] This has led to the development of more specific analogs like Necrostatin-1s (7-Cl-O-Nec-1).[7]
Quantitative Data Presentation
The efficacy of necroptosis inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in biochemical assays and their half-maximal effective concentration (EC50) in cell-based assays. Below is a summary of reported values for Necrostatin-1 and a representative Type I/II RIPK1 inhibitor from GSK.
| Inhibitor | Target(s) | Assay Type | Cell Line / Enzyme | Stimulus | IC50 / EC50 | Reference |
| Necrostatin-1 | RIPK1 | Cell Viability | Jurkat | TNF-α + zVAD-fmk | 490 nM (EC50) | [6] |
| RIPK1 | Cell Viability | L929 | TNF-α | ~20 µM (for maximal inhibition) | [8] | |
| RIPK1 | Kinase Assay | Recombinant hRIPK1 | - | Not specified in these sources | ||
| GSK'963 | RIPK1 | Cell Viability | L929 | TNF-α + zVAD-fmk | 1 nM (IC50) | [7] |
| RIPK1 | Cell Viability | BMDM | TNF-α + zVAD-fmk | 3 nM (IC50) | [7] | |
| GSK'481 | RIPK1 | Kinase Assay | Recombinant RIPK1 | - | 1.6 nM (IC50) | [7] |
| RIPK1 | Cell Viability | U937 | TNF-α + zVAD-fmk | 10 nM (IC50) | [7] |
Note: IC50 and EC50 values can vary depending on the specific experimental conditions, including cell type, stimulus concentration, and assay method.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the study of necroptosis inhibitors. Below are methodologies for key experiments.
In Vitro RIPK1 Kinase Assay (Radioactive)
This assay directly measures the kinase activity of RIPK1 by quantifying the incorporation of radioactive phosphate.[8]
Materials:
-
Recombinant GST-human RIPK1
-
Necrostatin-1 or other test inhibitors
-
Kinase assay buffer
-
[γ-32P]ATP
-
SDS-PAGE equipment
-
Nitrocellulose or PVDF membrane
-
Phosphorimager or autoradiography film
Procedure:
-
Pre-incubate recombinant GST-hRIPK1 with varying concentrations of Necrostatin-1 or vehicle (DMSO) in kinase assay buffer for 1 hour.
-
Initiate the kinase reaction by adding [γ-32P]ATP.
-
Allow the reaction to proceed for 30 minutes at 30°C.[8]
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane and visualize the phosphorylated RIPK1 by autoradiography.
-
Quantify band intensities to determine the extent of inhibition.
Induction and Inhibition of Necroptosis in HT-29 Cells
This protocol describes a common method to induce necroptosis in the human colon adenocarcinoma cell line HT-29 and assess the inhibitory effect of compounds.[9]
Materials:
-
HT-29 cells
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Human TNF-α
-
Smac mimetic (e.g., SM-164)
-
z-VAD-fmk (pan-caspase inhibitor)
-
Necrostatin-1 or other test inhibitors
-
96-well plates
-
Cell viability assay reagent (e.g., CellTiter-Glo®, Propidium Iodide)
Procedure:
-
Seed HT-29 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Allow cells to adhere and grow for 24 hours.
-
Pre-treat the cells with desired concentrations of the inhibitor or vehicle (DMSO) for 1-2 hours.
-
Induce necroptosis by adding a combination of TNF-α (e.g., 20-100 ng/mL), a Smac mimetic (e.g., 100 nM), and z-VAD-fmk (e.g., 20 µM).[9]
-
Incubate the plate for 18-24 hours at 37°C in a humidified CO2 incubator.
-
Assess cell viability using a suitable method.
Cell Viability Assessment by Propidium Iodide (PI) Staining
PI is a fluorescent dye that is excluded by live cells but can enter cells with compromised plasma membranes, a hallmark of necroptosis.[9]
Materials:
-
Treated cells in a multi-well plate
-
Phosphate-Buffered Saline (PBS)
-
Propidium Iodide (PI) staining solution
-
Flow cytometer or fluorescence microscope
Procedure:
-
Following treatment, collect both the culture supernatant (containing dead, detached cells) and the adherent cells (after gentle trypsinization).
-
Combine the supernatant and harvested cells and centrifuge at a low speed (e.g., 300 x g) for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in cold PBS.
-
Add PI to a final concentration of 1-5 µg/mL.[9]
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry or fluorescence microscopy to determine the percentage of PI-positive (necroptotic) cells.
Mandatory Visualizations
Necroptosis Signaling Pathway
Experimental Workflow for Inhibitor Screening
Conclusion
While the specific compound "this compound" remains elusive in the public domain, the field of necroptosis inhibition is rich with well-characterized molecules that serve as essential research tools and potential therapeutic agents. Necrostatin-1, as the first-in-class RIPK1 inhibitor, paved the way for a deeper understanding of necroptosis. The subsequent development of more potent and specific inhibitors, such as those from GSK, highlights the ongoing efforts to target this pathway with greater precision. For researchers in this field, a thorough understanding of the different mechanisms of action, quantitative potencies, and the detailed experimental protocols for evaluating these inhibitors is paramount for advancing our knowledge of necroptosis in health and disease.
References
- 1. Necroptosis - Wikipedia [en.wikipedia.org]
- 2. Discovery of potent necroptosis inhibitors targeting RIPK1 kinase activity for the treatment of inflammatory disorder and cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]
- 4. From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RIP1-Dependent and Independent Effects of Necrostatin-1 in Necrosis and T Cell Activation | PLOS One [journals.plos.org]
- 6. selleckchem.com [selleckchem.com]
- 7. From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Investigating the Cellular Targets of Necroptosis Inhibitor-5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Necroptosis is a form of regulated necrosis implicated in the pathophysiology of a growing number of inflammatory and degenerative diseases. The discovery of small molecule inhibitors of this pathway has been instrumental in dissecting its molecular mechanisms and offers promising therapeutic avenues. This technical guide focuses on Necrostatin-5 (Nec-5), a potent inhibitor of necroptosis. We will delve into its cellular targets, mechanism of action, and provide a compilation of quantitative data. Furthermore, this guide outlines detailed experimental protocols for the characterization of necroptosis inhibitors and includes visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding of the investigation of compounds like Necrostatin-5.
Introduction to Necroptosis and its Inhibition
Necroptosis is a lytic, pro-inflammatory form of programmed cell death that can be initiated by various stimuli, including tumor necrosis factor (TNF).[1][2] Unlike apoptosis, necroptosis is independent of caspase activity and is orchestrated by a core signaling pathway involving Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-Like protein (MLKL).[3] Upon a necroptotic stimulus, and in the absence of active caspase-8, RIPK1 and RIPK3 form a complex called the necrosome.[4] This leads to the phosphorylation and activation of MLKL, which then oligomerizes and translocates to the plasma membrane, causing membrane rupture and cell death.[3]
Given the role of necroptosis in various diseases, significant effort has been directed towards the discovery of small molecule inhibitors. The necrostatins are a class of compounds identified for their ability to inhibit necroptosis.[5] Necrostatin-5 is a potent member of this class, structurally distinct from the well-characterized Necrostatin-1.[6]
Necrostatin-5: Cellular Target and Mechanism of Action
The primary cellular target of the necrostatin class of inhibitors is RIPK1, a key upstream kinase in the necroptosis pathway.[7] While Necrostatin-1 is a direct allosteric inhibitor of RIPK1, Necrostatin-5 is characterized as an indirect inhibitor of RIPK1 kinase .[7] This distinction suggests a different mode of action, though both compounds ultimately prevent the downstream signaling events that lead to necroptosis.
The precise mechanism of indirect inhibition by Necrostatin-5 is not fully elucidated but is known to prevent the phosphorylation of RIPK1 in cellular contexts.[8] This inhibition of RIPK1 activation is crucial for its anti-necroptotic effect.
Quantitative Data for Necrostatin-5
The following tables summarize the available quantitative data for Necrostatin-5, providing a snapshot of its potency and efficacy in various experimental systems.
| Parameter | Cell Line | Assay Condition | Value | Reference |
| EC50 | FADD-deficient Jurkat cells | TNF-α-induced necroptosis | 0.24 µM | [8][9] |
| EC50 | Human Jurkat cells | Cell viability (MTT assay) | 0.24 µM | [9] |
Table 1: In Vitro Potency of Necrostatin-5
| Model | Dose and Administration | Effect | Reference |
| Rat isolated heart (global ischemia-reperfusion) | 2.46 mg/kg; i.p. | Reduced infarction zone | [9] |
| Mouse model of S. marcescens-induced pneumonia | 100 µM; i.p. | Improved survival | [8] |
Table 2: In Vivo Efficacy of Necrostatin-5
| Cell Line/System | Assay | Effect of Nec-5 | Concentration | Reference |
| Jurkat cells | RIPK1 Phosphorylation | Inhibition | 10 and 30 µM | [8] |
| MH-S macrophages | LDH Release (S. marcescens infection) | Dose-dependent inhibition | 1, 5, 10, 50, 100 µM | [9] |
| MH-S macrophages | Cell Protection (various bacteria) | Protection | 100 µM | [9] |
Table 3: Cellular Effects of Necrostatin-5
Experimental Protocols
The following are detailed protocols for key experiments to characterize necroptosis inhibitors like Necrostatin-5. While these protocols are well-established for necroptosis research and have been extensively used for compounds like Necrostatin-1, they are directly applicable for the investigation of Necrostatin-5.
Induction of Necroptosis in Cell Culture
This protocol describes the standard method for inducing necroptosis in a cellular context, which is a prerequisite for testing the efficacy of an inhibitor.
-
Cell Seeding : Plate cells (e.g., human HT-29 or mouse L929 cells) in a 96-well plate at an appropriate density and allow them to adhere overnight.[2][10]
-
Inhibitor Pre-treatment : Pre-treat the cells with various concentrations of Necrostatin-5 (or a vehicle control, typically DMSO) for 1-2 hours.[10]
-
Necroptosis Induction : Add a cocktail of stimuli to induce necroptosis. A common combination for many cell lines is TNF-α (e.g., 20 ng/mL), a Smac mimetic (e.g., 1 µM LCL161), and a pan-caspase inhibitor (e.g., 20 µM zVAD-fmk).[2] The caspase inhibitor is crucial to prevent apoptosis and channel the signaling towards necroptosis.
-
Incubation : Incubate the cells for a predetermined period (e.g., 24 hours).[2]
-
Assessment of Cell Viability : Quantify cell death using a cell viability assay as described in Protocol 4.2.
Cell Viability Assay (MTS/MTT)
This assay is used to quantify the protective effect of an inhibitor against necroptotic cell death.
-
Reagent Addition : Following the incubation period from Protocol 4.1, add MTS or MTT reagent to each well according to the manufacturer's instructions.[10]
-
Incubation : Incubate the plate for 2-4 hours at 37°C to allow for the conversion of the reagent by viable cells.[10]
-
Solubilization (for MTT) : If using MTT, add a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.[10]
-
Absorbance Reading : Measure the absorbance at the appropriate wavelength using a microplate reader.[10]
-
Data Analysis : Calculate cell viability as a percentage relative to the untreated control.
Western Blot for Phosphorylated RIPK1 and MLKL
This protocol allows for the direct assessment of the inhibitor's effect on the necroptosis signaling pathway.
-
Experiment Setup : Seed cells in a larger format (e.g., 6-well plate) and perform the necroptosis induction with or without the inhibitor as described in Protocol 4.1.
-
Cell Lysis : After the desired incubation time, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.[10]
-
Protein Quantification : Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE and Transfer : Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting :
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies specific for phosphorylated RIPK1 (pSer166) and phosphorylated MLKL (pSer358). Also, probe for total RIPK1, total MLKL, and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
-
Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vitro RIPK1 Kinase Assay
This biochemical assay directly measures the inhibitory effect of a compound on the enzymatic activity of RIPK1.
-
Reaction Setup : In a reaction buffer, combine recombinant human RIPK1 enzyme with the inhibitor (Necrostatin-5) at various concentrations.[10]
-
Reaction Initiation : Start the kinase reaction by adding ATP (often a mix of unlabeled ATP and [γ-³²P]ATP).[10]
-
Incubation : Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).[10]
-
Reaction Termination : Stop the reaction by adding SDS-PAGE loading buffer.[10]
-
Analysis : Separate the reaction products by SDS-PAGE. The autophosphorylation of RIPK1 can be detected by autoradiography (if using ³²P-ATP) or by immunoblotting with a phospho-RIPK1 antibody.[10]
Visualizations
Signaling Pathway
Caption: The Necroptosis Signaling Pathway and the inhibitory action of Necrostatin-5.
Experimental Workflow
References
- 1. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jitc.bmj.com [jitc.bmj.com]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | RIPK1 in necroptosis and recent progress in related pharmaceutics [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Structure-activity relationship analysis of a novel necroptosis inhibitor, Necrostatin-5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of RIP1 kinase as a specific cellular target of necrostatins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
The Effect of Necroptosis Inhibitors on MLKL Phosphorylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Necroptosis is a regulated form of necrotic cell death that plays a critical role in various physiological and pathological processes, including inflammation and immunity. A key event in the execution of necroptosis is the phosphorylation of Mixed Lineage Kinase Domain-Like (MLKL) protein by Receptor-Interacting Protein Kinase 3 (RIPK3). This phosphorylation event triggers a conformational change in MLKL, leading to its oligomerization, translocation to the plasma membrane, and subsequent membrane disruption. Consequently, the inhibition of MLKL phosphorylation presents a promising therapeutic strategy for diseases driven by excessive necroptotic cell death. This technical guide provides an in-depth overview of the impact of necroptosis inhibitors, using a representative inhibitor model, on the phosphorylation of MLKL. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways and experimental workflows. While this guide focuses on the general mechanism of necroptosis inhibition, it is important to note that "Necroptosis-IN-5" is not a widely documented inhibitor in the scientific literature. Therefore, the data and effects described herein are based on the established mechanisms of well-characterized necroptosis inhibitors that target the core signaling pathway.
The Necroptosis Signaling Pathway and the Role of MLKL Phosphorylation
Necroptosis is initiated by various stimuli, such as tumor necrosis factor (TNF), which, in the absence of active caspase-8, leads to the formation of a signaling complex known as the necrosome.[1][2][3] This complex is primarily composed of RIPK1 and RIPK3. Within the necrosome, RIPK1 and RIPK3 undergo autophosphorylation and cross-phosphorylation, leading to the activation of RIPK3 kinase activity.[4] Activated RIPK3 then recruits and phosphorylates its downstream substrate, MLKL.[5][6]
The phosphorylation of MLKL by RIPK3 is the pivotal execution step in necroptosis.[7] Specifically, RIPK3 phosphorylates serine/threonine residues within the activation loop of the MLKL pseudokinase domain.[7][8] In humans, these key residues are Threonine 357 (T357) and Serine 358 (S358).[7] This phosphorylation event induces a conformational change in MLKL, exposing its N-terminal four-helix bundle domain.[8] This exposure facilitates the oligomerization of MLKL, which then translocates to the plasma membrane and other intracellular membranes.[5][8] The oligomerized MLKL directly disrupts membrane integrity by forming pores, leading to cell lysis and the release of damage-associated molecular patterns (DAMPs), which can trigger an inflammatory response.[8][9]
Signaling Pathway Diagram
Caption: The canonical necroptosis signaling pathway initiated by TNFα.
Mechanism of Action of Necroptosis Inhibitors on MLKL Phosphorylation
Necroptosis inhibitors can target different components of the signaling cascade to prevent cell death. Based on the central role of RIPK3 in phosphorylating MLKL, a primary strategy for inhibiting necroptosis is to target the kinase activity of RIPK3. A hypothetical inhibitor, "this compound," would likely function as a potent and selective inhibitor of RIPK3.
By binding to the ATP-binding pocket of RIPK3, such an inhibitor would prevent the transfer of a phosphate (B84403) group from ATP to MLKL. This direct inhibition of RIPK3's catalytic activity would consequently block the phosphorylation of MLKL at T357 and S358. As a result, MLKL would remain in its inactive, monomeric state, unable to oligomerize and translocate to the plasma membrane. This ultimately prevents membrane permeabilization and necroptotic cell death.
Quantitative Analysis of Inhibitor Efficacy
The efficacy of a necroptosis inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) for MLKL phosphorylation. This value represents the concentration of the inhibitor required to reduce the level of phosphorylated MLKL (p-MLKL) by 50% in a cellular assay.
| Inhibitor Class | Target | Typical IC50 for p-MLKL | Cell Line Example |
| RIPK1 Inhibitors | RIPK1 Kinase | 10-100 nM | HT-29, L929 |
| RIPK3 Inhibitors (e.g., Hypothetical this compound) | RIPK3 Kinase | 1-50 nM | HT-29, L929 |
| MLKL Inhibitors | MLKL Oligomerization/Translocation | 50-500 nM | HT-29, L929 |
Note: The IC50 values presented are representative and can vary depending on the specific compound, cell line, and experimental conditions.
Detailed Experimental Protocols
The following protocols describe standard methods for assessing the effect of a necroptosis inhibitor on MLKL phosphorylation.
Cell Culture and Induction of Necroptosis
-
Cell Lines: Human colorectal adenocarcinoma cells (HT-29) or mouse fibrosarcoma cells (L929) are commonly used as they are well-characterized models for studying necroptosis.
-
Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Induction of Necroptosis: A common method to induce necroptosis in vitro is to treat cells with a combination of TNFα, a SMAC mimetic (to inhibit cIAPs), and a pan-caspase inhibitor (e.g., z-VAD-FMK) to block apoptosis.[10]
-
Treatment Cocktail (TSI):
-
TNFα (20 ng/mL)
-
SMAC mimetic (e.g., Birinapant, 100 nM)
-
z-VAD-FMK (20 µM)
-
-
Western Blotting for Phospho-MLKL
This is the most common and quantitative method to assess MLKL phosphorylation.
-
Cell Treatment: Seed cells in 6-well plates. Pre-treat with various concentrations of the necroptosis inhibitor (e.g., "this compound") for 1-2 hours. Subsequently, add the necroptosis-inducing cocktail (TSI) and incubate for the desired time (typically 4-8 hours).
-
Cell Lysis: Wash cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated MLKL (e.g., anti-p-MLKL (Ser358) for human) overnight at 4°C.[11]
-
Also, probe for total MLKL and a loading control (e.g., GAPDH or β-actin) on the same or a parallel blot.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.[12]
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-MLKL signal to the total MLKL or loading control signal.
Experimental Workflow Diagram
Caption: A standard workflow for assessing MLKL phosphorylation by Western blot.
Immunofluorescence Microscopy
This method provides qualitative and spatial information about MLKL phosphorylation and translocation.
-
Cell Treatment: Grow cells on glass coverslips in a 24-well plate and treat them as described for Western blotting.
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Blocking and Staining:
-
Block with 1% BSA in PBS for 30 minutes.
-
Incubate with the primary antibody against p-MLKL overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
-
Imaging: Mount the coverslips on microscope slides and visualize them using a fluorescence or confocal microscope. In necroptotic cells, p-MLKL will show a punctate pattern and localization at the plasma membrane.
Conclusion
The phosphorylation of MLKL by RIPK3 is a definitive and critical step in the execution of necroptosis. Inhibitors that target this signaling axis, particularly at the level of RIPK3 kinase activity, are effective at preventing necroptotic cell death. The experimental protocols detailed in this guide provide robust methods for evaluating the efficacy of such inhibitors by directly measuring their impact on MLKL phosphorylation. A thorough understanding of these mechanisms and experimental approaches is essential for the development of novel therapeutics targeting necroptosis-driven diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Necroptotic Cell Death Signaling and Execution Pathway: Lessons from Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Necrotic Cell Death | Cell Signaling Technology [cellsignal.com]
- 4. Complex Pathologic Roles of RIPK1 and RIPK3: Moving Beyond Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of RIPK3-mediated phosphorylation of the activation loop of MLKL during necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The molecular mechanisms of MLKL-dependent and MLKL-independent necrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Necroptosis: Mechanisms and Relevance to Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Initiation and execution mechanisms of necroptosis: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MLKL requires the inositol phosphate code to execute necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MLKL: Functions beyond serving as the Executioner of Necroptosis [thno.org]
- 11. bioradiations.com [bioradiations.com]
- 12. benchchem.com [benchchem.com]
Necroptosis Inhibition in Inflammatory Disease Models: A Technical Guide to a Novel RIPK1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Necroptosis, a form of regulated necrosis, has emerged as a critical pathway in the pathogenesis of various inflammatory diseases.[1][2] Unlike apoptosis, necroptosis results in the rupture of the cell membrane and the release of damage-associated molecular patterns (DAMPs), which can trigger a potent inflammatory response.[3][4] The core of the necroptosis signaling cascade involves the sequential activation of Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-Like (MLKL) pseudokinase.[3][5] This has made these kinases attractive therapeutic targets for a range of inflammatory conditions, including psoriasis, rheumatoid arthritis, and Crohn's disease.[1]
This technical guide focuses on a novel, potent, and selective RIPK1 inhibitor, hereafter referred to as Compound [I] , as a case study to illustrate the therapeutic potential of targeting necroptosis. The information presented is based on a 2023 publication by Zhang, L. et al. in the Journal of Medicinal Chemistry.[6] While the user requested information on "Necroptosis-IN-5," no public data could be found for a compound with this designation. Therefore, Compound [I] is presented as a representative, well-characterized necroptosis inhibitor with demonstrated efficacy in preclinical inflammatory disease models.
Mechanism of Action
Compound [I] is a dual-mode inhibitor of RIPK1, binding to both the allosteric and ATP-binding pockets of the kinase.[6] This mechanism provides high potency and selectivity. By inhibiting the kinase activity of RIPK1, Compound [I] blocks the downstream phosphorylation of RIPK3 and MLKL, thereby preventing the execution of the necroptotic cell death program.[6]
Signaling Pathway
The following diagram illustrates the necroptosis signaling pathway and the point of intervention for Compound [I].
Caption: Necroptosis signaling cascade initiated by TNFα and inhibited by Compound [I].
Quantitative Data
The following tables summarize the key quantitative data for Compound [I].
Table 1: In Vitro Activity of Compound [I]
| Parameter | Value | Cell Lines | Conditions | Reference |
| RIPK1 IC50 | 15 nM | - | Enzymatic Assay | [6] |
| EC50 (TSZ-induced necroptosis) | 47.8 pM | U937 | - | [6] |
| 75.8 pM | J774A.1 | - | [6] | |
| 10.2 pM | L929 | - | [6] |
Table 2: In Vivo Efficacy of Compound [I] in a TNF-induced Systemic Inflammatory Response Syndrome (SIRS) Model
| Treatment Group | Dose (mg/kg) | Survival Rate | Reference |
| Vehicle | - | 10% | [6] |
| Compound [I] | 10 | 80% | [6] |
Table 3: Pharmacokinetic Profile of Compound [I] in Rats
| Parameter | Value | Dose (mg/kg) | Route | Reference |
| t½ (half-life) | 5.21 h | 10 | Oral | [6] |
| Cmax (max concentration) | 401.86 ng/mL | 10 | Oral | [6] |
| tmax (time to max concentration) | 0.5 h | 10 | Oral | [6] |
| Bioavailability | 15.31% | 10 | Oral | [6] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
In Vitro Necroptosis Assay
Objective: To determine the potency of Compound [I] in preventing necroptosis in different cell lines.
Materials:
-
Cell lines: U937, J774A.1, L929
-
Reagents: TNF-α, Smac mimetic, z-VAD-fmk (TSZ)
-
Compound [I]
-
Cell viability assay reagent (e.g., CellTiter-Glo®)
Procedure:
-
Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Pre-treat cells with a serial dilution of Compound [I] for 1 hour.
-
Induce necroptosis by adding a combination of TNF-α, Smac mimetic, and z-VAD-fmk (TSZ).
-
Incubate for a predetermined time (e.g., 24 hours).
-
Measure cell viability using a luminescence-based assay.
-
Calculate EC50 values by fitting the dose-response data to a four-parameter logistic curve.
Western Blot Analysis
Objective: To confirm the mechanism of action of Compound [I] by assessing the phosphorylation of key necroptosis pathway proteins.
Materials:
-
Cell line (e.g., U937)
-
TSZ and Compound [I]
-
Lysis buffer, protease, and phosphatase inhibitors
-
Primary antibodies: anti-pRIPK1, anti-pRIPK3, anti-pMLKL, and corresponding total protein antibodies
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Treat cells with TSZ in the presence or absence of varying concentrations of Compound [I].
-
Lyse the cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with secondary antibodies for 1 hour at room temperature.
-
Detect protein bands using a chemiluminescent substrate and an imaging system.
In Vivo TNF-induced Systemic Inflammatory Response Syndrome (SIRS) Model
Objective: To evaluate the in vivo efficacy of Compound [I] in a model of severe systemic inflammation.
Materials:
-
Mice (specify strain, e.g., C57BL/6)
-
Recombinant murine TNF-α
-
Compound [I] and vehicle
Procedure:
-
Acclimatize mice and divide them into treatment and control groups.
-
Administer Compound [I] (10 mg/kg) or vehicle to the respective groups.
-
After a specified pre-treatment time, induce SIRS by injecting a lethal dose of TNF-α.
-
Monitor survival rates over a defined period (e.g., 72 hours).
Caption: Experimental workflow for the in vivo TNF-induced SIRS model.
Imiquimod-Induced Psoriasis Model
Objective: To assess the therapeutic effect of topical Compound [I] on psoriatic skin inflammation.
Materials:
-
Mice (specify strain)
-
Imiquimod (B1671794) cream (5%)
-
Compound [I] formulated for topical administration
Procedure:
-
Apply imiquimod cream to the shaved back skin of mice daily to induce psoriasis-like lesions.
-
Concurrently, apply topical Compound [I] or vehicle to the inflamed skin.
-
Monitor and score the severity of skin inflammation (e.g., erythema, scaling, thickness) daily.
-
At the end of the study, collect skin samples for histological analysis and measurement of inflammatory markers.
Safety Profile
In vivo safety assessments of Compound [I] revealed no cardiotoxicity, chronic toxicity, or effects on body weight.[6] Pathological examination of major organs (heart, liver, spleen, lung, and kidney) showed no abnormalities.[6]
Conclusion
The data presented in this guide demonstrate that Compound [I] is a potent and selective RIPK1 inhibitor with significant therapeutic potential in preclinical models of inflammatory disease. Its efficacy in both systemic and topical inflammation models, coupled with a favorable safety profile, suggests that targeting necroptosis with small molecule inhibitors like Compound [I] is a promising strategy for the development of novel anti-inflammatory therapies. Further investigation and clinical development of such compounds are warranted.
References
- 1. sciencedaily.com [sciencedaily.com]
- 2. Integrated multi-omics analysis reveals necroptosis-related biomarker BIRC3 for early diagnosis and therapeutic targeting in preeclampsia | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. Necroptosis in the Pathophysiology of Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Necroptosis: Mechanisms and Relevance to Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RIPK1 inhibitor exhibits relevant antinecroptotic activity | BioWorld [bioworld.com]
Unraveling the Therapeutic Potential of Novel Necroptosis Inhibitors
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction:
Necroptosis, a form of regulated necrosis, has emerged as a critical pathway in various pathological conditions, including inflammatory diseases, neurodegenerative disorders, and ischemia-reperfusion injury.[1][2] Unlike apoptosis, necroptosis is a caspase-independent cell death program orchestrated by a core signaling cascade involving Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-Like (MLKL) pseudokinase.[2][3] The discovery of small molecule inhibitors targeting this pathway has provided powerful tools to dissect its molecular mechanisms and offers promising therapeutic avenues.[3]
This technical guide provides a comprehensive overview of the potential therapeutic applications of novel necroptosis inhibitors. While a specific search for "Necroptosis-IN-5" did not yield a publicly documented molecule, this guide will focus on two similarly named and well-characterized inhibitors: Necrostatin-5 (Nec-5) , a potent RIPK1 inhibitor, and RIPK3-IN-5 , a specific inhibitor of RIPK3. This document will detail their mechanisms of action, present available quantitative data, outline key experimental protocols, and visualize the intricate signaling pathways and experimental workflows.
Core Signaling Pathway of Necroptosis
The canonical necroptosis pathway is most commonly initiated by the activation of death receptors, such as Tumor Necrosis Factor Receptor 1 (TNFR1).[4] Upon TNF-α binding, a signaling complex (Complex I) is formed, which can lead to cell survival through NF-κB activation.[2] However, under conditions where caspase-8 is inhibited, a secondary complex (the necrosome or Complex IIb) assembles, composed of RIPK1 and RIPK3.[5][6] This leads to the phosphorylation and activation of RIPK3, which in turn phosphorylates MLKL.[7][8] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, causing membrane rupture and cell death.[7][9]
Quantitative Data on Necroptosis Inhibitors
The following tables summarize the available quantitative data for Necrostatin-5 and RIPK3-IN-5, providing key metrics for their inhibitory activity.
Table 1: Necrostatin-5 (Nec-5) - A RIPK1 Inhibitor
| Parameter | Value | Cell Line/System | Conditions | Reference |
| EC50 | 0.24 µM | - | Necroptosis Inhibition | [10] |
| Molecular Weight | 383.5 Da | - | - | [11] |
| Molecular Formula | C₁₉H₁₇N₃O₂S₂ | - | - | [11] |
| Purity | >98% | - | - | [11] |
| Solubility | Soluble in DMSO to 25 mM | - | - | [11] |
Table 2: RIPK3-IN-5 - A RIPK3 Inhibitor
| Parameter | Value | Cell Line/System | Conditions | Reference |
| IC50 | 27 nM | - | RIPK3 Inhibition | [1] |
| EC50 | 0.45 µM | - | Necroptosis Inhibition | [1] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of necroptosis and the efficacy of its inhibitors. Below are outlines for key experimental protocols.
Induction of Necroptosis in Cell Culture
A common method to induce necroptosis in vitro involves stimulating cells with a cocktail of reagents that activate the pathway while inhibiting apoptosis.[9]
Protocol Outline:
-
Cell Seeding: Plate cells (e.g., HT-29, L929, or Jurkat cells) at an appropriate density and allow them to adhere overnight.
-
Inhibitor Pre-treatment: Pre-incubate the cells with various concentrations of the necroptosis inhibitor (e.g., Necrostatin-5 or RIPK3-IN-5) or vehicle control (DMSO) for 1-2 hours.
-
Necroptosis Induction: Add a combination of TNF-α (e.g., 20 ng/mL), a SMAC mimetic (e.g., 1 µM), and a pan-caspase inhibitor such as z-VAD-FMK (e.g., 20 µM) to the culture medium.[9]
-
Incubation: Incubate the cells for a predetermined time (typically 4-24 hours), depending on the cell line and experimental goals.
-
Assessment of Cell Death: Quantify cell death using methods such as LDH release assay or Propidium Iodide (PI) staining followed by flow cytometry.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scientificlabs.com [scientificlabs.com]
- 3. blossombio.com [blossombio.com]
- 4. The Role of Necroptosis: Biological Relevance and Its Involvement in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Insights into the Mechanism of Necroptosis: The Necrosome as a Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Necroptosis: Mechanisms and Relevance to Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Necrostatin-5, Necroptosis inhibitor (CAS 337349-54-9) | Abcam [abcam.com]
- 10. Discovery and Validation of a Novel Class of Necroptosis Inhibitors Targeting RIPK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure-activity relationship analysis of a novel necroptosis inhibitor, Necrostatin-5 - PubMed [pubmed.ncbi.nlm.nih.gov]
Exploring the Off-Target Effects of Necroptosis Inhibitors: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction: Necroptosis is a regulated form of necrotic cell death orchestrated by a signaling cascade involving Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-Like protein (MLKL). Its role in various inflammatory diseases and cancer has made it an attractive target for therapeutic intervention. While numerous inhibitors of this pathway have been developed, understanding their off-target effects is paramount for accurate interpretation of experimental results and for the development of safe and effective therapeutics.
This technical guide explores the off-target profiles of necroptosis inhibitors. Specific, publicly available data on the off-target effects of "Necroptosis-IN-5," an orally active RIPK1 inhibitor, are limited. Therefore, this document will use two well-characterized RIPK1 inhibitors, Necrostatin-1 (Nec-1) and GSK2982772 , as representative examples to provide an in-depth overview of how off-target effects are identified and characterized.
Data Presentation: Off-Target Profiles
Quantitative data on inhibitor selectivity is crucial for assessing potential off-target liabilities. The following tables summarize the known activities of our exemplar compounds, Necrostatin-1 and GSK2982772.
Table 1: On-Target and Off-Target Activities of Necrostatin-1
Necrostatin-1 is a widely used tool compound for studying necroptosis. However, it is known to interact with targets other than RIPK1, which can confound experimental interpretation.[1][2][3]
| Target/Process | Activity Type | Potency (IC₅₀/EC₅₀) | Comments |
| RIPK1 | On-Target Inhibition | 182 - 494 nM | Allosteric inhibitor of RIPK1 kinase activity, blocking necroptosis.[4] |
| Indoleamine 2,3-dioxygenase (IDO) | Off-Target Inhibition | ~7 µM | Nec-1 is identical to methyl-thiohydantoin-tryptophan, a known IDO inhibitor.[1][3] This can impact immune-related studies. |
| Ferroptosis | Off-Target Inhibition | N/A (Effective at 20-50 µM) | Prevents ferroptosis through a mechanism independent of both RIPK1 and IDO, suggesting antioxidant activity.[1][2] |
| PAK1 / PKAcα | Off-Target Inhibition | Partial inhibition reported | Potential for minor off-target effects on other kinases.[1] |
Table 2: High-Selectivity Profile of GSK2982772
GSK2982772 is a clinical-stage, potent, and highly selective ATP-competitive inhibitor of RIPK1.[5][6][7][8] Its development involved extensive selectivity screening to minimize off-target effects.
| Assay Type | Panel Size | Test Concentration | Results |
| KINOMEscan® (DiscoveRx) | 456 Kinases | 10 µM | No significant off-target binding. Represents a >10,000-fold selectivity window over its on-target potency.[8] |
| Radiolabeled Kinase Screen (Reaction Biology Corp) | 339 Kinases | 10 µM | No significant off-target inhibition. Confirms high monokinase selectivity.[8][9] |
Signaling Pathways: On-Target and Off-Target Mechanisms
Visualizing the signaling context is essential for understanding the consequences of both on-target and off-target inhibition.
On-Target Pathway: Necroptosis
Necroptosis is typically initiated by stimuli such as TNFα, leading to the formation of the necrosome, a complex containing activated RIPK1 and RIPK3. RIPK3 then phosphorylates MLKL, the terminal effector, which oligomerizes and translocates to the plasma membrane, causing cell lysis. RIPK1 inhibitors like Nec-1 and GSK2982772 block this cascade at its apex.
Potential Off-Target Signaling Pathways
The off-targets of Necrostatin-1 can modulate distinct biological pathways, leading to effects independent of necroptosis inhibition.
Experimental Protocols
Characterizing the selectivity of a necroptosis inhibitor requires robust and standardized biochemical assays. Below are representative protocols for kinase panel screening and for confirming a specific off-target activity.
Protocol 1: Kinase Selectivity Profiling (KINOMEscan® Methodology)
This protocol describes a competitive binding assay used to quantify the interaction of a test compound against a large panel of kinases. It is an ATP-independent method that measures the true thermodynamic dissociation constant (Kd).
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site-directed ligand for binding to a DNA-tagged kinase. The amount of kinase that remains bound to the immobilized ligand is quantified via qPCR of the DNA tag. A reduction in the qPCR signal indicates that the test compound has displaced the kinase.[10][11][12][13][14]
Materials:
-
Test Compound (e.g., this compound) dissolved in 100% DMSO.
-
DNA-tagged kinase panel (e.g., KINOMEscan® panel from DiscoveRx).
-
Streptavidin-coated magnetic beads.
-
Biotinylated, active-site directed reference ligand.
-
Binding Buffer (e.g., 20% SeaBlock, 0.17x PBS, 0.05% Tween 20, 6 mM DTT).
-
Wash Buffer (e.g., 1x PBS, 0.05% Tween 20).
-
Elution Buffer (e.g., 1x PBS, 0.05% Tween 20, 0.5 µM non-biotinylated ligand).
-
qPCR reagents.
-
384-well polypropylene (B1209903) plates.
Procedure:
-
Affinity Resin Preparation: Incubate streptavidin-coated magnetic beads with a biotinylated reference ligand for 30 minutes at room temperature to generate the affinity resin.
-
Blocking: Block the liganded beads with excess free biotin (B1667282) and wash with blocking buffer to remove unbound ligand and reduce non-specific binding.
-
Binding Reaction: In a 384-well plate, combine the DNA-tagged kinase, the affinity resin, and the test compound (typically at a screening concentration of 1-10 µM) in binding buffer. The final DMSO concentration should be kept constant (e.g., <1%).
-
Incubation: Incubate the plate for 1 hour at room temperature with gentle shaking to allow the binding reaction to reach equilibrium.
-
Washing: Pellet the magnetic beads using a magnet plate and wash thoroughly with Wash Buffer to remove unbound kinase and test compound.
-
Elution: Resuspend the beads in Elution Buffer containing a high concentration of a non-biotinylated competitor to elute the bound kinase from the resin.
-
Quantification: Quantify the concentration of the eluted, DNA-tagged kinase in the supernatant using a standardized qPCR protocol.
-
Data Analysis: The amount of kinase detected is compared to a DMSO vehicle control. Results are typically expressed as "% Control," where a lower percentage indicates stronger binding of the test compound to the kinase.
Protocol 2: Cellular Indoleamine 2,3-dioxygenase (IDO1) Activity Assay
This protocol measures the activity of the Necrostatin-1 off-target IDO1 in a cellular context by quantifying the production of its enzymatic product, kynurenine.
Principle: IDO1 catalyzes the conversion of L-tryptophan to N-formylkynurenine, which is then converted to kynurenine. Kynurenine can be detected colorimetrically after reaction with Ehrlich’s reagent (p-dimethylaminobenzaldehyde, p-DMAB). Inhibition of IDO1 by a test compound results in a decreased production of kynurenine.[1]
Materials:
-
Cells expressing IDO1 (e.g., IFN-γ-stimulated HeLa or HT-29 cells).
-
Test compound (e.g., Necrostatin-1) and controls (e.g., Necrostatin-1s as a negative control).
-
L-tryptophan solution.
-
Trichloroacetic acid (TCA), 30%.
-
p-DMAB reagent (2% w/v in acetic acid).
-
Kynurenine standard.
-
96-well cell culture plates and assay plates.
Procedure:
-
Cell Seeding and Stimulation: Seed cells in a 96-well plate. To induce IDO1 expression, stimulate the cells with an appropriate agent, such as IFN-γ (e.g., 50 ng/mL), for 24-48 hours.
-
Inhibitor Treatment: Pre-incubate the stimulated cells with various concentrations of the test compound (e.g., Necrostatin-1) or controls for 1-2 hours.
-
Substrate Addition: Add L-tryptophan to the culture medium to a final concentration of ~2 mM to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 4-24 hours).
-
Reaction Termination and Hydrolysis:
-
Harvest the cell culture supernatant.
-
Stop the reaction by adding 30% TCA to the supernatant.
-
Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
-
Protein Precipitation: Centrifuge the plate to pellet the precipitated proteins.
-
Colorimetric Detection:
-
Transfer the clear supernatant to a new 96-well plate.
-
Add an equal volume of p-DMAB reagent and incubate at room temperature for 10-20 minutes. A yellow color will develop.
-
-
Measurement: Measure the absorbance at 480-490 nm using a plate reader.
-
Data Analysis: Generate a standard curve using known concentrations of kynurenine. Calculate the concentration of kynurenine produced in each sample and determine the IC₅₀ value for the test compound.
Conclusion
The development of targeted inhibitors for the necroptosis pathway holds significant therapeutic promise. However, as this guide illustrates through the examples of Necrostatin-1 and GSK2982772, a thorough understanding of a compound's selectivity is critical. While highly selective inhibitors like GSK2982772 demonstrate the feasibility of minimizing off-target effects through careful drug design and screening, widely used tool compounds like Necrostatin-1 highlight the importance of considering non-target interactions that can influence biological outcomes. The application of comprehensive kinase profiling and specific off-target validation assays, as detailed in this guide, is an indispensable component of the research and development process for novel necroptosis inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Necrostatin-1 Prevents Ferroptosis in a RIPK1- and IDO-Independent Manner in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. Randomized clinical study of safety, pharmacokinetics, and pharmacodynamics of RIPK1 inhibitor GSK2982772 in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. chayon.co.kr [chayon.co.kr]
- 11. Assay in Summary_ki [bindingdb.org]
- 12. researchgate.net [researchgate.net]
- 13. drugtargetreview.com [drugtargetreview.com]
- 14. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
Methodological & Application
Application Notes and Protocols for Necroptosis-IN-5 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Necroptosis is a form of regulated, caspase-independent cell death that is increasingly recognized for its role in various physiological and pathological processes, including inflammation, neurodegeneration, and cancer.[1][2] Unlike apoptosis, which is immunologically silent, necroptosis is pro-inflammatory, characterized by cell swelling, rupture of the plasma membrane, and the release of damage-associated molecular patterns (DAMPs).[2][3] The core signaling pathway of necroptosis involves the sequential activation of Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-Like protein (MLKL).[4][5]
Necroptosis-IN-5 is a potent and specific inhibitor of necroptosis.[6] It functions through the indirect inhibition of RIPK1 kinase activity, a critical upstream event in the necroptotic cascade.[7] These application notes provide detailed information on the solubility, preparation, and use of this compound for in vitro cell culture experiments.
Physicochemical Properties and Solubility of this compound
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings.
| Property | Value | Source(s) |
| Synonyms | Nec-5 | [6] |
| CAS Number | 337349-54-9 | [7] |
| Molecular Formula | C₁₉H₁₇N₃O₂S₂ | [7] |
| Molecular Weight | 383.49 g/mol | [6] |
| Appearance | White to off-white solid | [6] |
| Purity | >98% | [7] |
| Solubility in DMSO | Up to 25 mM; 5 mg/mL (with ultrasonic and warming to 60°C) | [6][7] |
| Solubility in Chloroform | Soluble | [8] |
| EC₅₀ | 0.24 µM (for inhibition of TNF-α-induced necroptosis in FADD-deficient Jurkat T cells) | [6] |
Preparation of this compound Stock Solutions
Proper preparation of stock solutions is critical for obtaining accurate and reproducible experimental results. It is recommended to prepare a high-concentration stock solution in an appropriate solvent, which can then be diluted to the desired working concentration in cell culture medium.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or heat block (optional)
Protocol:
-
Calculate the required amount of this compound and DMSO. To prepare a 10 mM stock solution, for example, dissolve 3.835 mg of this compound (MW: 383.49) in 1 mL of DMSO.
-
Dissolve the powder. Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Ensure complete dissolution. Vortex the solution thoroughly. If necessary, brief sonication or warming the solution to 60°C can aid in complete dissolution.[6]
-
Aliquot and store. Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Storage. Store the stock solution at -20°C or -80°C for long-term stability.[6] Under these conditions, the stock solution is stable for at least one month at -20°C and up to six months at -80°C.[6]
Experimental Protocols for Cell Culture
The following protocols outline the use of this compound to inhibit necroptosis in a typical cell culture experiment. The specific concentrations and incubation times may need to be optimized for different cell lines and experimental conditions.
Protocol 1: Inhibition of TNF-α-Induced Necroptosis
This protocol describes how to use this compound to block necroptosis induced by a combination of Tumor Necrosis Factor-alpha (TNF-α) and a pan-caspase inhibitor. The pan-caspase inhibitor is necessary to prevent apoptosis and channel the cell death pathway towards necroptosis.
Materials:
-
Cells susceptible to necroptosis (e.g., HT-29, L929, Jurkat)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
TNF-α (human or mouse, depending on the cell line)
-
Pan-caspase inhibitor (e.g., z-VAD-FMK)
-
Phosphate-buffered saline (PBS)
-
Cell viability assay reagents (e.g., LDH cytotoxicity assay kit, Propidium Iodide)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment. Allow cells to adhere and grow for 24 hours.[9]
-
Pre-treatment with this compound:
-
Prepare working solutions of this compound by diluting the stock solution in complete cell culture medium to the desired final concentrations (e.g., 1, 5, 10, 50, 100 µM).[6]
-
Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of the inhibitor.
-
Remove the old medium and add the medium containing this compound or vehicle control to the cells.
-
Incubate for 1-2 hours.
-
-
Induction of Necroptosis:
-
Prepare a solution of TNF-α and a pan-caspase inhibitor (e.g., 20 ng/mL TNF-α and 20 µM z-VAD-FMK) in complete cell culture medium.[9][10]
-
Add this necroptosis-inducing cocktail to the wells already containing this compound or vehicle.
-
Include a positive control for necroptosis (cells treated with TNF-α and z-VAD-FMK without the inhibitor) and a negative control (untreated cells).
-
-
Incubation: Incubate the cells for a predetermined period (e.g., 6, 12, or 24 hours). The optimal incubation time should be determined empirically for your specific cell line and assay.[9]
-
Assessment of Cell Viability:
-
LDH Assay: Measure the release of lactate (B86563) dehydrogenase (LDH) into the culture medium as an indicator of plasma membrane damage.[6][9]
-
Propidium Iodide (PI) Staining: Use PI staining followed by flow cytometry or fluorescence microscopy to quantify the percentage of dead cells.[9]
-
Visualization of Key Pathways and Workflows
Necroptosis Signaling Pathway
The following diagram illustrates the TNF-α-induced necroptosis signaling pathway and the point of intervention for this compound.
Caption: TNF-α induced necroptosis signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Necroptosis Inhibition Assay
This flowchart outlines the key steps in performing a necroptosis inhibition experiment using this compound.
Caption: General workflow for a necroptosis inhibition assay using this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Mediators of necroptosis: from cell death to metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intracellular nucleic acid sensing triggers necroptosis through synergistic type-I interferon and TNF signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Necroptosis Signaling Pathway | Bio-Techne [bio-techne.com]
- 5. Induction and Detection of Necroptotic Cell Death in Mammalian Cell Culture | Springer Nature Experiments [experiments.springernature.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Necrostatin-5, Necroptosis inhibitor (CAS 337349-54-9) | Abcam [abcam.com]
- 8. Necroptotic Cell Death Signaling and Execution Pathway: Lessons from Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. jitc.bmj.com [jitc.bmj.com]
Application Notes and Protocols for Studying Necroptosis in Primary Cells Using Necrostatin-5
For Researchers, Scientists, and Drug Development Professionals
Introduction to Necroptosis and Necrostatin-5
Necroptosis is a form of regulated cell death that is morphologically similar to necrosis and is characterized by cell swelling, plasma membrane rupture, and the release of cellular contents, which can trigger an inflammatory response.[1][2] Unlike apoptosis, necroptosis is a caspase-independent cell death pathway. The core signaling pathway of necroptosis involves the sequential activation of Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-Like protein (MLKL).[2][3] Upon stimulation by ligands such as Tumor Necrosis Factor-alpha (TNFα) in the context of caspase inhibition, RIPK1 and RIPK3 form a complex known as the necrosome.[3] This leads to the phosphorylation and activation of RIPK3, which in turn phosphorylates MLKL.[3] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, leading to membrane permeabilization and ultimately cell death.[4]
Necrostatin-5 (Nec-5) is a potent and specific small-molecule inhibitor of necroptosis. It functions by targeting the kinase activity of RIPK1, a crucial upstream regulator in the necroptosis cascade. By inhibiting RIPK1, Necrostatin-5 prevents the formation of the necrosome and the subsequent downstream signaling events that lead to necroptotic cell death. With a reported EC50 of 0.24 µM in Jurkat cells, Necrostatin-5 serves as a valuable tool for studying the role of necroptosis in various physiological and pathological conditions, particularly in primary cells which are more representative of in vivo systems.
Quantitative Data Summary
The following tables summarize the effective concentrations and conditions for using Necrostatin-5 to inhibit necroptosis in various primary cell types.
| Table 1: Necrostatin-5 Effective Concentrations in Primary Cells | ||
| Primary Cell Type | Effective Concentration Range | Reference |
| Primary T cells | 1 - 50 µM | [5] |
| Primary Macrophages | 5 µM | [6] |
| Primary Neurons | 5 µM | [7] |
| Primary Mouse Chondrocytes | 30 µmol/L | [8] |
| Table 2: Typical Reagent Concentrations for Inducing Necroptosis in Primary Cells | ||
| Reagent | Typical Concentration | Reference |
| TNFα | 20 ng/mL | [3] |
| zVAD-FMK (pan-caspase inhibitor) | 20 µM | [3] |
| SMAC mimetic (e.g., LCL161) | 1 µM | [3] |
Signaling Pathway and Experimental Workflow
Necroptosis Signaling Pathway
Caption: Necroptosis signaling pathway initiated by TNFα.
Experimental Workflow for Studying Necroptosis Inhibition
Caption: General experimental workflow for studying necroptosis.
Experimental Protocols
Materials and Reagents
-
Primary cells of interest (e.g., macrophages, neurons, T cells)
-
Appropriate cell culture medium and supplements
-
Necrostatin-5 (Nec-5)
-
Necroptosis inducers:
-
Recombinant Human/Mouse TNFα
-
zVAD-FMK (pan-caspase inhibitor)
-
SMAC mimetic (e.g., LCL161)
-
-
Cell Viability/Cytotoxicity Assay:
-
Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay Kit
-
-
Western Blotting:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-p-RIPK1 (Ser166), anti-p-MLKL (Ser358), anti-RIPK1, anti-MLKL, anti-GAPDH or β-actin
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Immunofluorescence:
-
4% Paraformaldehyde (PFA) or ice-cold Methanol (B129727)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody: anti-MLKL
-
Fluorescently-labeled secondary antibody
-
DAPI or Hoechst for nuclear counterstaining
-
Antifade mounting medium
-
Protocol 1: Induction of Necroptosis and Inhibition with Necrostatin-5 in Primary Cells
-
Cell Seeding:
-
Isolate primary cells using established protocols for the specific cell type.[9]
-
Seed the cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for Western blotting, or on coverslips in 24-well plates for immunofluorescence) at a density suitable for the specific primary cell type and allow them to adhere and stabilize overnight.
-
-
Pre-treatment with Necrostatin-5:
-
Prepare a stock solution of Necrostatin-5 in DMSO. Stock solutions are stable for up to 3 months at -20°C.[10]
-
Dilute Necrostatin-5 in fresh culture medium to the desired final concentration (e.g., 1-50 µM, depending on the cell type).
-
Pre-incubate the cells with the Necrostatin-5 containing medium for 30-60 minutes at 37°C. For the vehicle control and inducer-only groups, add the same volume of medium with the corresponding DMSO concentration.
-
-
Induction of Necroptosis:
-
Prepare a solution of the necroptosis inducer(s) (e.g., TNFα and zVAD-FMK) in culture medium.
-
Add the inducer solution to the appropriate wells.
-
Incubate the cells for the desired time period (typically 4-24 hours, which should be optimized for the specific primary cell type).
-
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells into the culture supernatant, a hallmark of necrotic cell death.[11][12]
-
Prepare Controls:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Untreated cells lysed with the lysis solution provided in the kit (typically 1% Triton X-100) for 45 minutes before supernatant collection.
-
Vehicle control: Cells treated with the same concentration of DMSO as the Necrostatin-5 treated group.
-
Inducer control: Cells treated with the necroptosis inducer(s) only.
-
Experimental group: Cells pre-treated with Necrostatin-5 and then with the necroptosis inducer(s).
-
-
Collect Supernatant:
-
LDH Reaction:
-
Measure Absorbance:
-
Calculate Cytotoxicity:
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100
-
Protocol 3: Western Blotting for Phosphorylated RIPK1 and MLKL
This protocol is to detect the activation of key necroptosis signaling proteins.[14][15]
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells, transfer to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Mix 20-40 µg of protein from each sample with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load the samples onto an SDS-PAGE gel and run at 100-120V.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-RIPK1 (Ser166), p-MLKL (Ser358), total RIPK1, total MLKL, and a loading control (GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Protocol 4: Immunofluorescence for MLKL Translocation
This method visualizes the translocation of MLKL to the plasma membrane, a key step in the execution of necroptosis.[4][16]
-
Cell Preparation:
-
Grow primary cells on coverslips in a 24-well plate and treat as described in Protocol 1.
-
-
Fixation and Permeabilization:
-
After treatment, wash the cells with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature or with ice-cold methanol for 10 minutes at -20°C.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes.
-
Wash three times with PBS.
-
-
Blocking and Antibody Incubation:
-
Block with 5% normal goat serum in PBS for 1 hour at room temperature.
-
Incubate with the primary antibody against MLKL diluted in blocking buffer overnight at 4°C in a humidified chamber.
-
Wash three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody and a nuclear counterstain (DAPI or Hoechst) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto glass slides using an antifade mounting medium.
-
Image the cells using a fluorescence or confocal microscope. Look for the translocation of MLKL from a diffuse cytoplasmic staining to puncta at the plasma membrane in necroptotic cells, and the inhibition of this translocation in cells treated with Necrostatin-5.
-
Stability and Storage of Necrostatin-5
-
Lyophilized powder: Store desiccated at -20°C for long-term stability (up to 3 years).[10]
-
DMSO stock solution: Prepare a concentrated stock solution (e.g., 10-20 mM) in anhydrous DMSO. Aliquot and store at -20°C for up to 3 months. Avoid repeated freeze-thaw cycles.[1][10][17]
-
Working solutions in cell culture media: The stability of Necrostatin-5 in aqueous solutions is limited. It is recommended to prepare fresh working solutions from the DMSO stock for each experiment. For long-term experiments (>24 hours), consider replenishing the media with freshly diluted Necrostatin-5.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Necrostatin-1 enhances the resolution of inflammation by specifically inducing neutrophil apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. Translocation of mixed lineage kinase domain-like protein to plasma membrane leads to necrotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RIP1-Dependent and Independent Effects of Necrostatin-1 in Necrosis and T Cell Activation | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. Necrostatin-1 Prevents Necroptosis in Brains after Ischemic Stroke via Inhibition of RIPK1-Mediated RIPK3/MLKL Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Necrostatin-1 Attenuates Trauma-Induced Mouse Osteoarthritis and IL-1β Induced Apoptosis via HMGB1/TLR4/SDF-1 in Primary Mouse Chondrocytes [frontiersin.org]
- 9. Isolation of five different primary cell types from a single sample of human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ≥95% (HPLC), crystalline solid, necroptosis inhibitor, Calbiochem | Sigma-Aldrich [sigmaaldrich.com]
- 11. Detection of Necrosis by Release of Lactate Dehydrogenase (LDH) Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tiarisbiosciences.com [tiarisbiosciences.com]
- 14. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 15. benchchem.com [benchchem.com]
- 16. A toolbox for imaging RIPK1, RIPK3, and MLKL in mouse and human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. invivogen.com [invivogen.com]
Application Notes and Protocols for Necrostatin-5 in Necroptosis Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Necroptosis is a regulated form of necrotic cell death that plays a critical role in various physiological and pathological processes, including inflammation, infectious diseases, and ischemia-reperfusion injury. Unlike apoptosis, necroptosis is a caspase-independent pathway, making it a significant area of investigation, particularly in the context of apoptosis-resistant conditions. The execution of necroptosis is primarily mediated by the sequential activation of Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-Like (MLKL) protein. Necrostatin-5 (Nec-5) is a potent and specific small molecule inhibitor of necroptosis that functions through the indirect inhibition of RIPK1 kinase activity. These application notes provide detailed protocols and guidelines for the use of Necrostatin-5 to inhibit necroptosis in in vitro cell culture models.
Mechanism of Action
Necrostatin-5 exerts its inhibitory effect on necroptosis by indirectly targeting RIPK1, a key upstream kinase in the necroptosis signaling cascade.[1][2] By inhibiting RIPK1, Necrostatin-5 prevents the formation of the necrosome, a signaling complex composed of RIPK1 and RIPK3, thereby blocking the subsequent phosphorylation and activation of MLKL, the ultimate executioner of necroptosis.
Quantitative Data for Necrostatin-5
The following table summarizes the key quantitative data for Necrostatin-5 based on available research.
| Parameter | Value | Cell Line/Model | Reference |
| EC50 | 0.24 µM | FADD-deficient Jurkat cells (TNF-α-induced necroptosis) | [1][3][4] |
| Effective Concentration | 10 - 30 µM | Jurkat cells (inhibition of RIP1 phosphorylation) | [3] |
| In Vivo Efficacy | 2.46 mg/kg (i.p.) | Wistar rats (cardioprotective effects against ischemia-reperfusion injury) | [1] |
Experimental Protocols
This section provides a detailed protocol for inducing necroptosis in a model cell line and for evaluating the inhibitory effect of Necrostatin-5.
Protocol 1: Induction of Necroptosis in HT-29 Cells
The human colon adenocarcinoma cell line, HT-29, is a well-established model for studying necroptosis. Necroptosis can be induced by treating the cells with a combination of Tumor Necrosis Factor-alpha (TNF-α), a Smac mimetic (e.g., SM-164), and a pan-caspase inhibitor (e.g., z-VAD-fmk). This combination is often abbreviated as TSZ.
Materials:
-
HT-29 cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Recombinant Human TNF-α
-
Smac mimetic (e.g., SM-164)
-
Pan-caspase inhibitor (e.g., z-VAD-fmk)
-
Necrostatin-5
-
Phosphate Buffered Saline (PBS)
-
Propidium Iodide (PI) or other cell death assays (e.g., LDH release assay kit)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed HT-29 cells in a 24-well plate at a density of 5 x 10^4 cells per well. Allow cells to adhere and grow for 24 hours to reach approximately 70-80% confluency.
-
Preparation of Reagents:
-
Prepare a stock solution of Necrostatin-5 in DMSO. For example, a 10 mM stock solution.
-
Prepare working solutions of TNF-α, Smac mimetic, and z-VAD-fmk in complete cell culture medium at the desired final concentrations. A common combination is 100 ng/mL TNF-α, 100 nM Smac mimetic, and 20 µM z-VAD-fmk.
-
-
Treatment:
-
Control Group: Treat cells with vehicle (DMSO) only.
-
Necroptosis Induction Group (TSZ): Treat cells with the combination of TNF-α, Smac mimetic, and z-VAD-fmk.
-
Necrostatin-5 Treatment Group: Pre-treat cells with the desired concentration of Necrostatin-5 for 1-2 hours before adding the TSZ induction cocktail. A concentration range of 1-10 µM is a good starting point for optimization.
-
-
Incubation: Incubate the cells for 12-24 hours at 37°C in a humidified incubator with 5% CO2.
-
Quantification of Necroptosis:
-
Propidium Iodide (PI) Staining and Flow Cytometry:
-
Following treatment, collect both the supernatant (containing detached, dead cells) and the adherent cells (by trypsinization).
-
Combine the supernatant and harvested cells and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 1X PBS.
-
Add PI to a final concentration of 1-5 µg/mL.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. The percentage of PI-positive cells represents the population of necroptotic cells.
-
-
Lactate Dehydrogenase (LDH) Release Assay:
-
After the incubation period, carefully collect a sample of the cell culture supernatant.
-
Perform the LDH assay according to the manufacturer's protocol of a commercial kit. Increased LDH release is indicative of plasma membrane rupture, a hallmark of necroptosis.
-
-
Visualizations
Necroptosis Signaling Pathway and Inhibition by Necrostatin-5
Caption: Necroptosis signaling cascade and the point of inhibition by Necrostatin-5.
Experimental Workflow for Necroptosis Inhibition Assay
Caption: A typical experimental workflow for assessing necroptosis inhibition.
Logical Relationship of Necrostatin-5 Action
Caption: Logical flow of Necrostatin-5's inhibitory action on the necroptosis pathway.
References
Application Notes and Protocols for In Vivo Administration of Necroptosis-IN-5 (Necrostatin-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Necroptosis is a form of regulated necrosis, or inflammatory programmed cell death, that plays a critical role in various physiological and pathological processes, including inflammation, infectious diseases, and ischemia-reperfusion injury. Unlike apoptosis, necroptosis is a caspase-independent pathway mediated by a core signaling complex involving Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-Like (MLKL) pseudokinase.[1] The discovery of small molecule inhibitors targeting this pathway has provided invaluable tools for studying its mechanisms and therapeutic potential.
Necroptosis-IN-5, also known as Necrostatin-5 (Nec-5), is a potent and specific small-molecule inhibitor of necroptosis.[2][3][4] Structurally distinct from the more commonly known Necrostatin-1, Nec-5 indirectly inhibits the kinase activity of RIPK1, a key upstream regulator of the necroptotic cascade.[5] These application notes provide a comprehensive overview of the in vivo administration and dosage of this compound, with supplementary information from a representative necroptosis inhibitor, Zharp-99, to address gaps in the currently available data for Nec-5.
Data Presentation
In Vivo Efficacy and Dosage of Necroptosis Inhibitors
The following table summarizes the available in vivo administration data for this compound (Necrostatin-5) and a representative RIPK3 inhibitor, Zharp-99. Due to the limited public data on the in vivo use of Necrostatin-5, the data for Zharp-99 is provided as a reference for a well-characterized necroptosis inhibitor.
| Compound | Animal Model | Disease Model | Route of Administration | Dosage | Vehicle | Key Findings | Reference |
| Necrostatin-5 | Rat (Wistar) | Ischemia-Reperfusion Injury | Intraperitoneal (i.p.) | 2.46 mg/kg | Not Specified | Cardioprotective effects; reduced infarction zone. | [6] |
| Necrostatin-5 | Mouse | Serratia marcescens-induced pneumonia | Intraperitoneal (i.p.) | 100 µM | Not Specified | Improved survival. | [5] |
| Zharp-99 | Mouse (C57BL/6) | TNF-α-induced Systemic Inflammatory Response Syndrome (SIRS) | Intraperitoneal (i.p.) | 5 mg/kg | Sterile PBS with 40% PEG400 | Significantly protected against lethal shock, ameliorated hypothermia, and reduced serum IL-6 levels. | [7][8][9][10][11] |
Pharmacokinetic and Safety Profile of a Representative Necroptosis Inhibitor (Zharp-99)
| Parameter | Value/Observation | Species | Reference |
| Cytochrome P450 Inhibition | No significant inhibition of major human CYP isozymes (CYP3A4, 2D6, 1A2, 2C9, 2C19) at 10 µM. | Human (in vitro) | [7] |
| hERG Inhibition | Low inhibition (IC50 > 10 µM). | In vitro | [7] |
| In Vivo Efficacy | Effective protection against TNF-α induced SIRS. | Mouse | [7][8][10] |
Experimental Protocols
Protocol 1: In Vivo Administration of Necrostatin-5 in a Rat Model of Ischemia-Reperfusion Injury
This protocol is based on a study demonstrating the cardioprotective effects of Necrostatin-5.
Materials:
-
Necrostatin-5 (this compound)
-
Vehicle (e.g., DMSO, saline, or as determined by solubility and tolerability studies)
-
Male Wistar rats (200-300 g)
-
Syringes and needles for intraperitoneal injection
-
Surgical instruments for inducing ischemia-reperfusion injury
Procedure:
-
Preparation of Necrostatin-5 Solution:
-
Based on the required dosage of 2.46 mg/kg, calculate the amount of Necrostatin-5 needed for each animal.
-
Dissolve Necrostatin-5 in a suitable vehicle. Note: The original study did not specify the vehicle. It is crucial to determine the optimal solvent for in vivo use, considering solubility and potential toxicity. Common vehicles for in vivo administration of small molecules include sterile saline, PBS, or solutions containing solubilizing agents like DMSO, PEG400, or Tween 80. A preliminary tolerability study is recommended.
-
-
Animal Dosing:
-
Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Weigh each rat to determine the precise volume of the Necrostatin-5 solution to be administered.
-
Administer Necrostatin-5 at a dose of 2.46 mg/kg via intraperitoneal (i.p.) injection 60 minutes before the induction of ischemia.[6]
-
-
Induction of Ischemia-Reperfusion Injury:
-
Anesthetize the rats according to approved institutional animal care and use committee (IACUC) protocols.
-
Perform a thoracotomy to expose the heart.
-
Induce global ischemia for 30 minutes, followed by 120 minutes of reperfusion.[6]
-
-
Assessment of Outcome:
-
At the end of the reperfusion period, euthanize the animals.
-
Excise the hearts and measure the infarct size using appropriate histological techniques (e.g., TTC staining).
-
Protocol 2: In Vivo Administration of a Representative Necroptosis Inhibitor (Zharp-99) in a Mouse Model of TNF-α-induced SIRS
This protocol provides a detailed methodology for a well-documented in vivo application of a necroptosis inhibitor.
Materials:
-
Zharp-99
-
Female C57BL/6 mice
-
Mouse TNF-α
-
Syringes and needles for intraperitoneal and intravenous injections
-
Rectal thermometer for monitoring body temperature
Procedure:
-
Preparation of Zharp-99 Solution:
-
Animal Dosing:
-
Induction of SIRS:
-
Monitoring and Endpoint Analysis:
-
Monitor the mice for signs of distress and mortality for up to 60 hours.[7]
-
Measure rectal temperature at regular intervals to assess hypothermia.[7][8]
-
At a predetermined time point (e.g., 4 hours post-TNF-α challenge), blood can be collected via cardiac puncture or other appropriate methods for serum isolation.[7][8]
-
Analyze serum for inflammatory cytokines such as IL-6 using ELISA.[8]
-
Mandatory Visualizations
TNF-α Induced Necroptosis Signaling Pathway
Caption: TNF-α induced necroptosis signaling pathway and points of inhibition.
Experimental Workflow for In Vivo Necroptosis Inhibition Study
Caption: General experimental workflow for in vivo studies of necroptosis inhibitors.
References
- 1. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship analysis of a novel necroptosis inhibitor, Necrostatin-5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. agscientific.com [agscientific.com]
- 4. apexbt.com [apexbt.com]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Necroptosis-IN-5: Applications and Protocols in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Necroptosis-IN-5, also known as Necrostatin-5 (Nec-5), is a potent and specific inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of the necroptotic cell death pathway.[1] Necroptosis is a form of regulated necrosis that plays a critical role in the pathophysiology of various neurological disorders, including ischemic stroke, traumatic brain injury (TBI), and neurodegenerative diseases such as Alzheimer's and Parkinson's.[2][3][4][5][6] By targeting RIPK1, this compound offers a valuable pharmacological tool to investigate the role of necroptosis in neuronal cell death and to explore its therapeutic potential in neuroscience research.
Mechanism of Action
This compound functions as an allosteric inhibitor of RIPK1 kinase activity.[3] In the necroptosis signaling cascade, the activation of death receptors, such as TNFR1, leads to the recruitment and activation of RIPK1. Activated RIPK1 then phosphorylates and activates RIPK3, which in turn phosphorylates Mixed Lineage Kinase Domain-Like protein (MLKL). Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, leading to membrane rupture and cell death.[3][4] this compound binds to a specific pocket on RIPK1, preventing its autophosphorylation and subsequent activation of the downstream necroptotic machinery.
Applications in Neuroscience Research
This compound has been utilized in various in vitro and in vivo models to elucidate the role of necroptosis in neurological damage and to assess the neuroprotective effects of inhibiting this pathway.
Ischemic Stroke
In animal models of ischemic stroke, such as middle cerebral artery occlusion (MCAO), administration of necrostatin compounds has been shown to reduce infarct volume, decrease neuronal death, and improve neurological outcomes.[4][7] These studies suggest that necroptosis is a significant contributor to the neuronal damage observed following cerebral ischemia-reperfusion injury.
Traumatic Brain Injury (TBI)
Following TBI, necroptosis is activated and contributes to secondary injury cascades, including inflammation and oxidative stress.[1][3] Pharmacological inhibition of RIPK1 with necrostatins has demonstrated neuroprotective effects in TBI models, reducing lesion volume and improving functional recovery.[1]
Neurodegenerative Diseases
Emerging evidence implicates necroptosis in the pathogenesis of Alzheimer's disease (AD) and Parkinson's disease (PD). In experimental models of AD, this compound's parent compound, Necrostatin-1 (B1678002), has been shown to inhibit the degeneration of neural cells induced by aluminum exposure and improve learning and memory.[8][9][10] In models of PD, necrostatin treatment has been found to protect dopaminergic neurons from toxin-induced cell death.[5][11][12][13]
Quantitative Data Summary
| Compound | Model System | Application | Key Quantitative Findings | Reference |
| This compound (Necrostatin-5) | Human monocytic U937 cells | Necroptosis Inhibition | EC50 = 0.24 µM | [1](14) |
| Necrostatin-1 (parent compound) | Neonatal hypoxia-ischemia (mouse model) | Neuroprotection | A single 80 µmol intracerebroventricular injection significantly decreased brain injury. | [1](1) |
| Necrostatin-1 | Intracerebral hemorrhage (mouse model) | Neuroprotection | Reduced hematoma volume by 54% and cell death by 48%. | [15](15) |
| Necrostatin-1 | Ischemic stroke (rat MCAO model) | Neuroprotection | Intracerebroventricular injection reduced infarct volume. | [4](4) |
| Necrostatin-1s | Parkinson's disease (mouse MPTP model) | Neuroprotection | 8 mg/kg/day, i.p. for 7 days prevented behavioral and neurochemical alterations. | [16](16) |
| Necrostatin-1 | Parkinson's disease (PC12 cell model) | Neuroprotection | 5–30 µM elevated cell viability and stabilized mitochondrial membrane potential. | [13](13) |
| Necrostatin-1 | Alzheimer's disease (Al-exposed cortical cells) | Neuroprotection | 60 µM improved cell viability. | [9](17) |
Signaling Pathway
Caption: this compound inhibits the RIPK1-mediated signaling pathway.
Experimental Protocols
In Vitro Protocol: Neuroprotection in a Neuronal Cell Line
This protocol describes a general method for assessing the neuroprotective effects of this compound on a neuronal cell line (e.g., SH-SY5Y or PC12) subjected to a neurotoxin.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) for a Parkinson's model)
-
This compound (Necrostatin-5)
-
DMSO (for dissolving this compound)
-
96-well plates
-
Cell viability assay kit (e.g., MTT or LDH release assay)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed the neuronal cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Preparation of Compounds:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare working solutions of this compound and the neurotoxin in cell culture medium. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.1%).
-
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound (e.g., 1-50 µM) for 1-2 hours.
-
Include a vehicle control group (medium with DMSO).
-
After pre-treatment, add the neurotoxin (e.g., 6-OHDA) to the wells to induce cell death.
-
Include a control group with untreated cells and a group treated only with the neurotoxin.
-
-
Incubation: Incubate the plate for a predetermined time (e.g., 24 hours) at 37°C in a CO2 incubator.
-
Assessment of Cell Viability:
-
Perform a cell viability assay (e.g., MTT or LDH assay) according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
In Vivo Protocol: Neuroprotection in a Mouse Model of Ischemic Stroke
This protocol provides a general framework for evaluating the neuroprotective effects of this compound in a mouse model of middle cerebral artery occlusion (MCAO).
Materials:
-
Male C57BL/6 mice (or other appropriate strain)
-
This compound
-
Vehicle (e.g., saline with a small percentage of DMSO and/or Tween 80)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments for MCAO
-
Laser Doppler flowmeter
-
Behavioral testing apparatus (e.g., rotarod, grip strength meter)
-
TTC (2,3,5-triphenyltetrazolium chloride) stain
Procedure:
-
Animal Preparation: Acclimatize the mice to the laboratory conditions for at least one week before the experiment.
-
MCAO Surgery:
-
Anesthetize the mouse.
-
Perform the MCAO surgery to induce focal cerebral ischemia.
-
Use a Laser Doppler flowmeter to confirm successful occlusion and reperfusion.
-
-
Drug Administration:
-
Administer this compound or vehicle via an appropriate route (e.g., intraperitoneal injection) at a specific time point relative to the MCAO procedure (e.g., before, during, or after). Dosing will need to be optimized, but a starting point could be based on studies with similar compounds (e.g., 1.65 mg/kg for Necrostatin-1).
-
-
Behavioral Assessment:
-
Perform a battery of behavioral tests at various time points after MCAO (e.g., 24, 48, and 72 hours) to assess motor and neurological function.
-
-
Infarct Volume Measurement:
-
At the end of the experiment (e.g., 72 hours post-MCAO), euthanize the mice and perfuse the brains.
-
Slice the brains and stain with TTC to visualize the infarct area.
-
Quantify the infarct volume using image analysis software.
-
-
Data Analysis: Compare the behavioral scores and infarct volumes between the this compound-treated group and the vehicle-treated group.
Caption: General experimental workflow for this compound in neuroscience.
Conclusion
This compound is a valuable research tool for investigating the role of necroptosis in a wide range of neurological disorders. Its specificity for RIPK1 allows for the targeted inhibition of this cell death pathway, enabling researchers to dissect its contribution to neuronal injury and explore the therapeutic potential of necroptosis inhibition. The provided protocols offer a starting point for designing and conducting experiments to further elucidate the applications of this compound in neuroscience research and drug development.
References
- 1. Necrostatin decreases oxidative damage, inflammation, and injury after neonatal HI - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Necrostatin-1: a promising compound for neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Necrostatin-1 Prevents Necroptosis in Brains after Ischemic Stroke via Inhibition of RIPK1-Mediated RIPK3/MLKL Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Toxicity of Necrostatin-1 in Parkinson’s Disease Models [mdpi.com]
- 6. Uncovering Necroptosis in Alzheimer’s Disease: A Systematic Review of Evidence Across Experimental Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Necrostatin-1 Prevents Necroptosis in Brains after Ischemic Stroke via Inhibition of RIPK1-Mediated RIPK3/MLKL Signaling [aginganddisease.org]
- 8. Frontiers | Necrostatin-1: a promising compound for neurological disorders [frontiersin.org]
- 9. content.iospress.com [content.iospress.com]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of a Necroptosis Inhibitor Improving Dopaminergic Neuronal Loss after MPTP Exposure in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The dual role of necrostatin-1 in Parkinson’s disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Necrostatin-1 protection of dopaminergic neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Necrostatin-1 Reduces Neurovascular Injury after Intracerebral Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Anti-oxidative and anti-neuroinflammatory role of Necrostatin-1s and docosahexaenoic acid in RIP-1-mediated neurotoxicity in MPTP-induced Parkinson's disease model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
Application Notes and Protocols for Studying Ischemic Injury with Necroptosis-IN-5 (Necrostatin-5)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Necroptosis-IN-5, also known as Necrostatin-5 (Nec-5), for the investigation of ischemic injury. Necrostatin-5 is a potent and specific inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of necroptosis, a form of regulated cell death implicated in the pathophysiology of ischemic damage in various tissues.[1][2]
Introduction to Necroptosis and Ischemic Injury
Ischemic injury, characterized by a restriction in blood supply to tissues, triggers a cascade of cellular events leading to cell death and tissue damage. While apoptosis has been a primary focus of research, another form of programmed cell death, necroptosis, has emerged as a critical player in the pathogenesis of ischemic injury in the heart, brain, and kidneys.[2][3]
Necroptosis is a regulated form of necrosis that is initiated by the activation of death receptors, such as the tumor necrosis factor receptor (TNFR).[4][5] This signaling cascade is critically dependent on the kinase activities of RIPK1 and RIPK3, which form a complex known as the necrosome.[4] The necrosome then phosphorylates and activates the mixed lineage kinase domain-like protein (MLKL), which translocates to the plasma membrane, leading to membrane disruption and lytic cell death.[4][6]
Mechanism of Action of this compound (Necrostatin-5)
Necrostatin-5 is a potent inhibitor of necroptosis with an EC50 of 0.24 µM. It functions by targeting and inhibiting the kinase activity of RIPK1. By inhibiting RIPK1, Necrostatin-5 prevents the formation of the necrosome and the subsequent activation of the downstream effectors, RIPK3 and MLKL, thereby blocking the execution of necroptotic cell death.
Data Presentation
The following tables summarize the quantitative data from preclinical studies investigating the efficacy of this compound (Necrostatin-5) in models of ischemic injury.
Table 1: In Vivo Efficacy of Necrostatin-5 in Ischemic Injury Models
| Ischemic Model | Animal Model | Necrostatin-5 Dosage | Administration Route | Key Findings | Reference |
| Cardiac Ischemia-Reperfusion | Rat | 2.46 mg/kg | Intraperitoneal (i.p.) | Reduced the infarction zone caused by 30-min global ischemia and 120-min reperfusion. | [1] |
| Cerebral Ischemia (MCAO) | Mouse | Not specified | Intracerebroventricular | Protected against ischemic brain damage with an extended time window. | [2] |
| Renal Ischemia-Reperfusion | Mouse | Not specified | Intraperitoneal (i.p.) | Prophylactic treatment with a RIPK1 inhibitor (Nec-1s, a stable analog of Nec-1) protected against kidney IRI. | [3] |
Table 2: In Vitro Efficacy of Necrostatin-5 in Ischemia Models
| Cell Model | Ischemia Model | Necrostatin-5 Concentration(s) | Assay | Key Findings | Reference |
| MH-S macrophages | Bacterial challenge (mimicking inflammatory aspect of ischemia) | 1, 5, 10, 50, 100 µM | LDH Release | Inhibited LDH release in a dose-dependent manner. | Not specified |
| Neuronal cells | Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) | 25 µM (for Nec-1) | Cell Viability (CCK-8) | Pre-treatment with Necrostatin-1 protected against OGD/R-induced cell death. | [7] |
Experimental Protocols
In Vivo Protocol: Cardiac Ischemia-Reperfusion Injury in Rats
This protocol is adapted from studies investigating the cardioprotective effects of necroptosis inhibitors.[1]
Materials:
-
Male Wistar rats (250-300g)
-
This compound (Necrostatin-5)
-
Vehicle (e.g., DMSO and saline)
-
Anesthetics (e.g., ketamine/xylazine)
-
Surgical instruments for thoracotomy
-
Ventilator
-
Suture for coronary artery ligation
Procedure:
-
Animal Preparation: Anesthetize the rats and connect them to a ventilator.
-
Surgical Procedure: Perform a left thoracotomy to expose the heart. Pass a suture around the left anterior descending (LAD) coronary artery.
-
Ischemia: Induce myocardial ischemia by tightening the suture to occlude the LAD artery for 30 minutes.
-
Necrostatin-5 Administration: 60 minutes before reperfusion, administer Necrostatin-5 (2.46 mg/kg) or vehicle via intraperitoneal injection.[1]
-
Reperfusion: After 30 minutes of ischemia, release the suture to allow for 120 minutes of reperfusion.
-
Infarct Size Assessment: At the end of the reperfusion period, excise the heart and stain with triphenyltetrazolium (B181601) chloride (TTC) to delineate the infarct area from the viable myocardium.
-
Data Analysis: Quantify the infarct size as a percentage of the area at risk.
In Vitro Protocol: Oxygen-Glucose Deprivation (OGD) in Neuronal Cells
This protocol provides a general framework for inducing ischemic conditions in cultured neuronal cells.[7][8][9]
Materials:
-
Neuronal cell line (e.g., SH-SY5Y) or primary neurons
-
Cell culture medium (e.g., DMEM/F12)
-
Glucose-free DMEM
-
This compound (Necrostatin-5)
-
Hypoxia chamber (95% N₂, 5% CO₂)
-
Lactate Dehydrogenase (LDH) cytotoxicity assay kit
-
Cell viability assay kit (e.g., MTT or CCK-8)
Procedure:
-
Cell Seeding: Plate neuronal cells in a 96-well or 24-well plate and allow them to adhere and grow to 70-80% confluency.
-
Necrostatin-5 Pre-treatment: Pre-incubate the cells with various concentrations of Necrostatin-5 (e.g., 1, 5, 10, 25, 50 µM) or vehicle for 1-2 hours.
-
Oxygen-Glucose Deprivation (OGD):
-
Wash the cells with pre-warmed, glucose-free DMEM.
-
Replace the medium with fresh glucose-free DMEM.
-
Place the cells in a hypoxia chamber for a predetermined duration (e.g., 2-4 hours).
-
-
Reoxygenation:
-
Remove the cells from the hypoxia chamber.
-
Replace the glucose-free medium with regular, glucose-containing cell culture medium.
-
Return the cells to a standard incubator (95% air, 5% CO₂) for a reoxygenation period (e.g., 12-24 hours).
-
-
Assessment of Cell Death and Viability:
Visualizations
Necroptosis Signaling Pathway
Caption: The necroptosis signaling pathway initiated by TNFR activation.
Experimental Workflow for In Vivo Studies
Caption: General experimental workflow for in vivo testing of this compound.
Experimental Workflow for In Vitro Studies
Caption: General workflow for in vitro OGD experiments with this compound.
References
- 1. Study of cardioprotective effects of necroptosis inhibitors on isolated rat heart subjected to global ischemia-reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective strategies targeting apoptotic and necrotic cell death for stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of RIPK1 or RIPK3 kinase activity post ischemia-reperfusion reduces the development of chronic kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. researchgate.net [researchgate.net]
- 7. CPI-1189 protects neuronal cells from oxygen glucose deprivation/re-oxygenation-induced oxidative injury and cell death | Aging [aging-us.com]
- 8. In vitro oxygen-glucose deprivation to study ischemic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oxygen glucose deprivation/re-oxygenation-induced neuronal cell death is associated with Lnc-D63785 m6A methylation and miR-422a accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Detection of Necrosis by Release of Lactate Dehydrogenase (LDH) Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
Application Notes and Protocols for Necroptosis-IN-5 in a Sepsis Model
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Necroptosis in Sepsis and the Therapeutic Potential of Necroptosis-IN-5
Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection.[1][2] A key contributor to the excessive inflammation and tissue damage seen in sepsis is a form of regulated cell death known as necroptosis.[1][2][3] Unlike apoptosis, which is a non-inflammatory process, necroptosis is a lytic form of cell death that results in the release of intracellular contents, known as damage-associated molecular patterns (DAMPs).[3][4][5] These DAMPs, such as high-mobility group box 1 (HMGB1), trigger and amplify the inflammatory response, leading to a vicious cycle of cell death and inflammation that contributes to organ failure.[6][7]
The central pathway of necroptosis involves a signaling cascade mediated by Receptor-Interacting Protein Kinase 1 (RIPK1), Receptor-Interacting Protein Kinase 3 (RIPK3), and Mixed Lineage Kinase Domain-Like protein (MLKL).[6][8][9] Upon activation, typically under conditions where apoptosis is inhibited, RIPK1 and RIPK3 form a complex called the necrosome.[3][6] This leads to the phosphorylation and activation of MLKL, which then oligomerizes and translocates to the plasma membrane, forming pores that lead to cell lysis.[6][9][10]
This compound (also known as Necrostatin-5 or Nec-5) is a potent and specific small-molecule inhibitor of RIPK1 kinase activity.[3][11][12] By targeting RIPK1, this compound blocks the formation of the necrosome and subsequent steps in the necroptotic pathway.[3] This inhibitory action presents a promising therapeutic strategy to mitigate the hyperinflammation and tissue damage associated with sepsis.[2]
These application notes provide a comprehensive guide for utilizing this compound in a preclinical sepsis model, specifically the cecal ligation and puncture (CLP) model in mice, which is considered a gold standard for mimicking human polymicrobial sepsis.[13]
Necroptosis Signaling Pathway and Inhibition by this compound
The following diagram illustrates the core necroptosis signaling pathway and the point of intervention for this compound.
Caption: Necroptosis pathway initiated by TNF-α and inhibited by this compound.
Experimental Protocol: Using this compound in a Murine Cecal Ligation and Puncture (CLP) Sepsis Model
This protocol details the in vivo application of this compound in a CLP-induced sepsis model in mice.
Materials
-
This compound (Nec-5)
-
Vehicle (e.g., DMSO and PBS)
-
Male C57BL/6 mice (8-12 weeks old)
-
Anesthetics (e.g., ketamine/xylazine (B1663881) or isoflurane)
-
Surgical instruments (scissors, forceps, needle holders)
-
Suture material (e.g., 4-0 silk)
-
Needles (e.g., 22-gauge)
-
Wound clips or sutures for skin closure
-
Pre-warmed sterile saline for fluid resuscitation
-
Analgesics (e.g., buprenorphine)
Experimental Workflow
Caption: Workflow for evaluating this compound in a mouse CLP sepsis model.
Detailed Procedure
-
Preparation of this compound Solution:
-
Dissolve this compound in a suitable vehicle. A common vehicle is 5% DMSO in sterile PBS.
-
The final concentration should be prepared to deliver the desired dose in a volume of approximately 100-200 µL per mouse.
-
A suggested starting dose for this compound is 2.46 mg/kg, administered intraperitoneally (i.p.), based on studies with rats showing cardioprotective effects.[11] Dose-response studies are recommended to determine the optimal dose for sepsis models.
-
-
Cecal Ligation and Puncture (CLP) Procedure:
-
Anesthetize the mouse using a standardized protocol (e.g., ketamine at 100 mg/kg and xylazine at 10 mg/kg, i.p., or isoflurane (B1672236) inhalation).[14]
-
Shave the abdomen and disinfect the surgical area.
-
Make a 1-2 cm midline laparotomy to expose the cecum.
-
Ligate the cecum below the ileocecal valve. The percentage of cecum ligated (e.g., 50%) can be adjusted to modulate the severity of sepsis.[15]
-
Puncture the ligated cecum once or twice with a 22-gauge needle.[6]
-
Gently squeeze the cecum to extrude a small amount of fecal content into the peritoneal cavity.[13]
-
Return the cecum to the abdominal cavity and close the peritoneum and skin with sutures or wound clips.
-
For the sham group, perform the same procedure but without ligation and puncture of the cecum.[6]
-
-
Administration of this compound:
-
Immediately following the CLP or sham surgery, administer the prepared this compound solution or vehicle to the respective groups via intraperitoneal injection.
-
-
Post-operative Care and Monitoring:
-
Provide fluid resuscitation with 1 mL of pre-warmed sterile saline subcutaneously to prevent dehydration.[14]
-
Administer analgesics (e.g., buprenorphine at 0.05-0.1 mg/kg) subcutaneously for pain management.
-
Monitor the mice for survival and clinical signs of sepsis (e.g., piloerection, lethargy, altered posture) at regular intervals for up to 7 days.
-
-
Sample Collection and Analysis:
-
At a predetermined time point (e.g., 24 hours post-CLP), collect blood via cardiac puncture for serum analysis.
-
Euthanize the mice and collect organs (e.g., lungs, liver, kidneys) for histological analysis and measurement of inflammatory markers.
-
Analyze serum for levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA.
-
Assess organ injury by measuring markers such as creatinine (B1669602) and blood urea (B33335) nitrogen (BUN) for kidney injury, and alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) for liver injury.
-
Perform histological staining (e.g., H&E) on organ sections to evaluate tissue damage.
-
Data Presentation: Expected Outcomes and Quantitative Data Summary
The following tables summarize representative quantitative data from studies using necroptosis inhibitors in sepsis models. These can be used as a reference for expected outcomes when using this compound.
Table 1: Effect of Necroptosis Inhibitors on Survival in Sepsis Models
| Inhibitor | Model | Species | Dose | Administration Route | Survival Outcome |
| Necrostatin-1 (Nec-1) | Neonatal Sepsis (CS injection) | Mouse | 10 µg/g | i.p. | Improved 7-day survival rate |
| Novel RIPK3 Inhibitor | TNF-α-induced SIRS | Mouse | 10 or 25 mg/kg | i.p. | Protected against lethal shock |
| Zharp-99 (RIPK3 Inhibitor) | TNF-α-induced SIRS | Mouse | 5 mg/kg | i.p. | Significantly protected against lethal shock[14] |
Table 2: Effect of Necroptosis Inhibitors on Inflammatory Cytokines in Sepsis Models
| Inhibitor | Model | Species | Time Point | Cytokine | % Reduction vs. Vehicle |
| Necrostatin-1 (Nec-1) | CLP | Mouse | 20 hours | Serum TNF-α | ~60% |
| Necrostatin-1 (Nec-1) | CLP | Mouse | 20 hours | Serum IL-6 | ~70%[16] |
| Necrostatin-1 (Nec-1) | Neonatal Sepsis | Mouse | 20 hours | Serum IL-6 | 77%[17] |
| Necrostatin-1 (Nec-1) | Neonatal Sepsis | Mouse | 20 hours | Serum IL-1β | 81%[17] |
| Novel RIPK3 Inhibitor | TNF-α-induced SIRS | Mouse | Not specified | Serum IL-6 | Dose-dependent decrease |
| Zharp-99 (RIPK3 Inhibitor) | TNF-α-induced SIRS | Mouse | Not specified | Serum IL-6 | Significant reduction[14] |
Table 3: Effect of Necroptosis Inhibitors on Organ Injury Markers in Sepsis Models
| Inhibitor | Model | Species | Organ | Marker | Outcome |
| Necrostatin-1 (Nec-1) | CLP | Mouse | Lung | Histological Injury | Attenuated lung injury |
| Necrostatin-1 (Nec-1) | CLP | Mouse | Lung | Neutrophil Infiltration | Reduced neutrophil infiltration |
| Genetic deletion of Ripk3 | CLP | Mouse | Kidney | Tissue Injury | Protected against tissue injury |
| Genetic deletion of Ripk3 | CLP | Mouse | Kidney | Mitochondrial Dysfunction | Protected against mitochondrial dysfunction[18] |
Conclusion
This compound, as a RIPK1 inhibitor, holds significant potential for the treatment of sepsis by mitigating the detrimental effects of necroptotic cell death. The provided protocols and data offer a framework for researchers to investigate the efficacy of this compound in a clinically relevant sepsis model. Careful dose-optimization and comprehensive analysis of inflammatory and organ injury markers will be crucial in elucidating its therapeutic benefits. Further research into necroptosis inhibitors like this compound may pave the way for novel therapeutic interventions for this devastating condition.
References
- 1. New insights of necroptosis and immune infiltration in sepsis-induced myocardial dysfunction from bioinformatics analysis through RNA-seq in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of featured necroptosis-related genes and imbalanced immune infiltration in sepsis via machine learning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agscientific.com [agscientific.com]
- 4. blog.cellsignal.com [blog.cellsignal.com]
- 5. Necroptosis and Its Involvement in Various Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell death proteins in sepsis: key players and modern therapeutic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RIPK3 collaborates with GSDMD to drive tissue injury in lethal polymicrobial sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Initiation and execution mechanisms of necroptosis: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Necroptosis: Mechanisms and Relevance to Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Structure-activity relationship analysis of a novel necroptosis inhibitor, Necrostatin-5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Frontiers | Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury [frontiersin.org]
- 15. mdpi.com [mdpi.com]
- 16. Necroptosis-Mediated eCIRP Release in Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibition of Necroptosis Attenuates Lung Injury and Improves Survival in Neonatal Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. RIPK3 promotes sepsis-induced acute kidney injury via mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Necrostatin-5 as a Tool for Studying Viral Infection and Cell Death
References
- 1. researchgate.net [researchgate.net]
- 2. Necroptosis - Wikipedia [en.wikipedia.org]
- 3. The role of necroptosis in disease and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Insights into the Mechanism of Necroptosis: The Necrosome as a Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity relationship analysis of a novel necroptosis inhibitor, Necrostatin-5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Apoptosis and necroptosis as host defense strategies to prevent viral infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Necroptosis in viral infections: a twilight among progeny dissemination and host defense - Infectious Diseases and Tropical Medicine [infectiousjournal.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Detecting the Effects of Necroptosis-IN-5 via Western Blot
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing Western blotting to investigate the effects of Necroptosis-IN-5, a potent inhibitor of necroptosis. This document outlines the underlying signaling pathway, a comprehensive experimental workflow, and methods for data analysis, enabling researchers to effectively assess the inhibitory action of this compound on key necroptotic markers.
Introduction to Necroptosis and its Inhibition
Necroptosis is a regulated form of necrotic cell death that plays a crucial role in various physiological and pathological processes, including inflammation and host defense.[1] Unlike apoptosis, necroptosis is a caspase-independent pathway driven by a core signaling complex known as the necrosome.[2] This complex is typically formed in response to stimuli such as tumor necrosis factor-alpha (TNFα) when caspase-8 activity is inhibited.[3] The key protein kinases involved are Receptor-Interacting Protein Kinase 1 (RIPK1) and Receptor-Interacting Protein Kinase 3 (RIPK3), along with their substrate, the Mixed Lineage Kinase Domain-Like (MLKL) pseudokinase.[4]
The signaling cascade begins with the activation of RIPK1, which then recruits and activates RIPK3 through their respective RIP homotypic interaction motifs (RHIMs).[5] Activated RIPK3 subsequently phosphorylates MLKL.[1] This phosphorylation event triggers a conformational change in MLKL, leading to its oligomerization and translocation to the plasma membrane, where it disrupts membrane integrity, resulting in cell lysis and the release of cellular contents.[1][6]
This compound is a small molecule inhibitor designed to target the kinase activity of RIPK1, a critical upstream event in the necroptosis pathway. By inhibiting RIPK1, this compound is expected to prevent the downstream phosphorylation and activation of RIPK3 and MLKL, thereby blocking necroptotic cell death. Western blotting is an indispensable technique to monitor these phosphorylation events and thus provides a quantitative measure of the inhibitor's efficacy.[7]
Necroptosis Signaling Pathway and Inhibition by this compound
The following diagram illustrates the canonical necroptosis signaling pathway and the point of inhibition by this compound.
References
- 1. Characterization of RIPK3-mediated phosphorylation of the activation loop of MLKL during necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Necroptotic Cell Death Signaling and Execution Pathway: Lessons from Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. RIPK1/RIPK3/MLKL-mediated necroptosis contributes to compression-induced rat nucleus pulposus cells death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Necroptosis-IN-5 not inhibiting necroptosis troubleshooting
Welcome to the Technical Support Center for Necroptosis-IN-5. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during necroptosis inhibition experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a potent small molecule inhibitor of necroptosis, a form of programmed cell death.[1] Unlike other inhibitors such as Necrostatin-1, this compound has a distinct chemical structure.[2] Its mechanism of action involves the indirect inhibition of Receptor-Interacting Protein Kinase 1 (RIPK1), a key initiator of the necroptosis signaling cascade.[2][3]
Q2: What is the optimal concentration of this compound to use in my experiment?
A2: The optimal concentration of this compound can vary significantly depending on the cell line and experimental conditions. It is recommended to perform a dose-response experiment to determine the effective concentration for your specific model. A starting point for titration could be based on its reported EC50 value of 0.24 µM in Fadd-deficient Jurkat cells.[1]
Q3: How can I be sure that the cell death I am observing is necroptosis?
A3: Confirming necroptosis as the specific cell death modality is crucial. This can be achieved by observing key hallmarks, such as the phosphorylation of Mixed Lineage Kinase Domain-like protein (MLKL), the ultimate effector of necroptosis.[4] Additionally, the process should be independent of caspases; therefore, co-treatment with a pan-caspase inhibitor like z-VAD-FMK is often used to block apoptosis and isolate the necroptotic pathway.[5][6] Successful inhibition of cell death by this compound, in the presence of a caspase inhibitor, further supports the involvement of necroptosis.
Q4: My cells are not undergoing necroptosis after induction. What could be the issue?
A4: Several factors can lead to a failure in necroptosis induction. A primary reason is low or absent expression of key necroptosis proteins, namely RIPK1, RIPK3, and MLKL, in your chosen cell line.[7] It is advisable to verify the expression of these proteins by Western blot.[7] Additionally, the reagents used for induction (e.g., TNF-α, SMAC mimetics) may be inactive, or the timing of the treatment and the inhibitor pre-treatment may need optimization.[7]
Troubleshooting Guide: this compound Not Inhibiting Necroptosis
This guide addresses the common issue of this compound failing to inhibit necroptosis in an experimental setup.
Problem: No reduction in cell death is observed after treating with this compound.
Below is a systematic approach to troubleshoot this issue, from initial checks of your reagents and experimental setup to more in-depth biological validations.
Troubleshooting Workflow
Caption: A step-by-step workflow to diagnose why this compound may not be inhibiting necroptosis.
Data Presentation
Table 1: Common Necroptosis Inhibitors and their Targets
| Inhibitor | Target | Typical Concentration Range | Reference |
| This compound | RIPK1 (indirect) | 0.1 - 10 µM (EC50 ~0.24 µM) | [1][2] |
| Necrostatin-1 (Nec-1) | RIPK1 | 10 - 50 µM | [7] |
| 7-Cl-O-Nec-1 (Nec-1s) | RIPK1 (more specific) | 1 - 10 µM | [8] |
| GSK'872 | RIPK3 | 1 - 10 µM | [9] |
| Necrosulfonamide (NSA) | MLKL (human) | 1 - 10 µM | [10] |
Note: Optimal concentrations are cell-type dependent and require experimental validation.
Experimental Protocols
Protocol 1: Induction of Necroptosis in HT-29 Cells
This protocol provides a general method for inducing necroptosis in the human colon adenocarcinoma cell line HT-29, which is a common model for studying this cell death pathway.
Materials:
-
HT-29 cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
TNF-α (Tumor Necrosis Factor-alpha)
-
SMAC mimetic (e.g., Birinapant or SM-164)
-
z-VAD-FMK (pan-caspase inhibitor)
-
This compound
-
DMSO (vehicle control)
Procedure:
-
Seed HT-29 cells in a suitable culture plate and allow them to adhere and reach 70-80% confluency.[6]
-
Prepare working solutions of all reagents in complete culture medium.
-
Pre-treat the cells with this compound or vehicle (DMSO) for 30-60 minutes.[6]
-
Induce necroptosis by adding a cocktail of TNF-α (e.g., 20 ng/mL), a SMAC mimetic (e.g., 100 nM), and z-VAD-FMK (e.g., 20 µM).[6]
-
Incubate the cells for a predetermined time (e.g., 6-24 hours), which should be optimized for your specific assay.[7]
-
Assess cell death using your preferred method (e.g., LDH release assay, Propidium Iodide staining).
Protocol 2: Western Blot for Phosphorylated MLKL (pMLKL)
This protocol is essential for confirming the activation of the necroptosis pathway.
Materials:
-
Cell lysates from treated and untreated cells
-
Lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against pMLKL
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Lyse cells and quantify protein concentration.[7]
-
Denature an equal amount of protein from each sample.[7]
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.[7]
-
Block the membrane for 1 hour at room temperature.[7]
-
Incubate the membrane with the primary anti-pMLKL antibody overnight at 4°C.[7]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Visualize the protein bands using a chemiluminescent substrate.[7]
Signaling Pathway Diagram
Canonical Necroptosis Signaling Pathway
Caption: The canonical TNF-α induced necroptosis pathway and points of inhibition.
References
- 1. Necrostatin-5 | RIP kinase | Necroptosis | TargetMol [targetmol.com]
- 2. agscientific.com [agscientific.com]
- 3. Necrostatin-5, Necroptosis inhibitor (CAS 337349-54-9) | Abcam [abcam.com]
- 4. bioradiations.com [bioradiations.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Studying cell death | Abcam [abcam.com]
- 9. mdpi.com [mdpi.com]
- 10. The mechanism of necroptosis in normal and cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Improving Necroptosis-IN-5 stability in solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for the effective use of Necroptosis-IN-5, a potent inhibitor of necroptosis. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the stability of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage and reconstitution protocols for this compound?
A1: Proper storage and handling are critical for maintaining the activity and stability of this compound.
-
Solid Form: Store desiccated at -20°C for long-term stability (up to 12 months).
-
Stock Solutions: Prepare a concentrated stock solution in anhydrous Dimethyl Sulfoxide (DMSO). A stock solution of up to 25 mM can be prepared. Store DMSO stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is highly recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q2: My this compound precipitated out of my aqueous buffer after dilution from a DMSO stock. What should I do?
A2: Precipitation upon dilution into an aqueous buffer is a common issue for hydrophobic small molecules. Consider the following troubleshooting steps:
-
Decrease the Final Concentration: The compound may have exceeded its aqueous solubility limit. Try lowering the final working concentration in your assay.
-
Optimize the DMSO Concentration: While minimizing DMSO in your final solution is important, a slightly higher concentration (e.g., up to 0.5%) might be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Use a Different Solvent System: For particularly challenging applications, consider using a co-solvent system or a formulation with excipients to improve solubility.
-
Adjust the pH of Your Buffer: The solubility of ionizable compounds can be highly dependent on pH. Experiment with different pH values to find the optimal range for this compound's solubility, ensuring it is compatible with your experimental system.
Q3: I am observing inconsistent results in my long-term experiments (>24 hours). Could this be related to the stability of this compound?
A3: Yes, inconsistent results in long-term experiments can be a strong indicator of compound degradation. While specific data on the aqueous stability of this compound is limited, many small molecule inhibitors exhibit reduced stability in cell culture media over extended periods. For experiments lasting longer than 24 hours, it is advisable to:
-
Replenish the cell culture media with freshly diluted this compound every 24 hours.
-
Perform a time-course experiment to assess the stability of the compound under your specific assay conditions.
Q4: How can I confirm if my this compound is degrading in my experimental setup?
A4: To confirm suspected degradation, you can perform a stability analysis using High-Performance Liquid Chromatography (HPLC). This will allow you to quantify the amount of intact this compound over time. A detailed protocol for a basic stability assessment is provided in the "Experimental Protocols" section.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution(s) |
| Inconsistent or no inhibition of necroptosis | Degradation of this compound in the working solution. | 1. Prepare fresh working solutions of this compound for each experiment from a frozen DMSO stock. 2. For long-term experiments (>24 hours), replenish the media with fresh this compound every 24 hours. 3. Ensure proper storage of stock solutions (-80°C for long-term). |
| Low expression of key necroptosis proteins in the cell line. | 1. Verify the expression of RIPK1, RIPK3, and MLKL in your cell line using Western blot. 2. If expression is low, consider using a different cell line known to be responsive to necroptosis induction. | |
| Precipitation of the compound in the working solution | Poor aqueous solubility. | 1. Lower the final concentration of this compound. 2. Increase the final percentage of DMSO in the working solution (ensure it is not toxic to your cells). 3. Consider using a solubilizing agent or a different buffer system. |
| Variability between experiments | Inconsistent preparation of solutions. | 1. Prepare a large batch of stock solution and aliquot it to minimize variability. 2. Always use high-purity, anhydrous DMSO for reconstitution. |
| Repeated freeze-thaw cycles of the stock solution. | 1. Aliquot the stock solution into single-use volumes to avoid repeated freezing and thawing. |
Data Presentation
Table 1: this compound Properties and Storage Conditions
| Property | Value | Reference |
| Molecular Weight | 383.5 Da | |
| Purity | >98% | |
| Solubility in DMSO | Up to 25 mM | |
| Storage of Solid | -20°C, desiccated | |
| Storage of DMSO Stock | -80°C (≤ 6 months) or -20°C (≤ 1 month) | [1] |
Experimental Protocols
Protocol 1: General Reconstitution of this compound
Objective: To prepare a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, polypropylene (B1209903) microcentrifuge tubes
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
To prepare a 10 mM stock solution, add the appropriate volume of anhydrous DMSO to the vial of this compound. For example, to a 1 mg vial (MW: 383.5), add 260.8 µL of DMSO.
-
Vortex the solution thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into single-use volumes in sterile polypropylene tubes.
-
Store the aliquots at -80°C for long-term storage.
Protocol 2: Assessment of this compound Stability by HPLC
Objective: To determine the stability of this compound in a specific aqueous solution over time.
Materials:
-
This compound DMSO stock solution
-
Experimental aqueous buffer (e.g., cell culture medium, PBS)
-
HPLC system with a UV detector
-
C18 HPLC column
-
HPLC-grade solvents (e.g., acetonitrile, water with 0.1% formic acid)
Procedure:
-
Prepare a working solution of this compound in your experimental buffer at the desired final concentration.
-
Immediately inject a sample of the freshly prepared solution onto the HPLC system to obtain a baseline (T=0) chromatogram.
-
Incubate the remaining working solution under your experimental conditions (e.g., 37°C, 5% CO2).
-
At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), take an aliquot of the solution and inject it onto the HPLC system.
-
Analyze the chromatograms to determine the peak area of the intact this compound at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
Visualizations
Caption: TNF-α induced necroptosis signaling pathway and the inhibitory action of this compound on RIPK1.
References
Technical Support Center: Necroptosis-IN-5 In Vivo Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on the dissolution and use of Necroptosis-IN-5 for in vivo experiments. The information is presented in a question-and-answer format to directly address potential challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as Necrostatin-5 (Nec-5), is a potent inhibitor of necroptosis, a form of regulated cell death. It functions by indirectly inhibiting the kinase activity of Receptor-Interacting Protein Kinase 1 (RIPK1), a key initiator of the necroptotic pathway. By blocking RIPK1, this compound can prevent the downstream signaling cascade that leads to inflammatory cell death.
Q2: What is the solubility of this compound?
This compound is a hydrophobic compound with limited solubility in aqueous solutions. Based on available data, it is soluble in Dimethyl Sulfoxide (DMSO).
Troubleshooting Guide
Problem 1: Difficulty dissolving this compound for in vivo administration.
-
Possible Cause: this compound has poor aqueous solubility, making direct dissolution in buffers like PBS or saline challenging.
-
Solution: A common strategy for preparing hydrophobic compounds for in vivo use is to first create a concentrated stock solution in an organic solvent and then dilute it into a suitable vehicle for injection.
-
Step 1: Prepare a Stock Solution. Dissolve this compound in 100% DMSO. According to supplier data, it is soluble in DMSO up to 25 mM[1]. One supplier suggests a concentration of 5 mg/mL (13.04 mM) in DMSO, which may require ultrasonication and gentle warming to 60°C to fully dissolve[2].
-
Step 2: Prepare the In Vivo Vehicle. A multi-component vehicle is often required to keep the compound in solution upon dilution and to minimize the toxicity of DMSO. A widely used vehicle formulation for hydrophobic compounds is a mixture of DMSO, a surfactant (like Tween 80 or Cremophor EL), and a carrier oil (like corn oil or sesame oil) or an aqueous buffer (like PBS or saline).
-
Step 3: Final Formulation. The final injection solution should contain a low percentage of DMSO to avoid toxicity. A general starting point for the final vehicle composition could be:
-
5-10% DMSO
-
5-10% Tween 80
-
80-90% Saline or PBS
-
It is critical to perform a small-scale pilot test of your final formulation to ensure the compound remains in solution and does not precipitate.
-
Problem 2: Vehicle toxicity or adverse effects in animal models.
-
Possible Cause: High concentrations of DMSO or certain surfactants can be toxic to animals.
-
Solution:
-
Minimize DMSO Concentration: Aim for the lowest possible final concentration of DMSO in the injection volume, ideally below 10%.
-
Vehicle Control Group: Always include a vehicle-only control group in your experiments to distinguish the effects of the compound from those of the vehicle.
-
Alternative Vehicles: If toxicity is observed, consider alternative vehicle formulations. For some compounds, a mixture of polyethylene (B3416737) glycol (e.g., PEG300 or PEG400) and saline can be effective. A formulation of 40% PEG300 in PBS has been used for other small molecule inhibitors in vivo.
-
Route of Administration: The route of administration can influence vehicle tolerance. Intraperitoneal (i.p.) or subcutaneous (s.c.) injections may be better tolerated than intravenous (i.v.) injections for certain formulations.
-
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration (General Guideline)
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Tween 80 (Polysorbate 80), sterile
-
Phosphate-Buffered Saline (PBS) or 0.9% Saline, sterile
-
Sterile microcentrifuge tubes and syringes
Procedure:
-
Prepare Stock Solution:
-
In a sterile environment, weigh the required amount of this compound powder.
-
Add the appropriate volume of 100% DMSO to achieve a desired stock concentration (e.g., 5 mg/mL or 13.04 mM).
-
To aid dissolution, you may use a sonicator and/or warm the solution to 60°C until the compound is fully dissolved[2]. Ensure the solution is clear.
-
Allow the stock solution to cool to room temperature.
-
-
Prepare Final Dosing Solution (Example for a 10% DMSO, 10% Tween 80, 80% Saline vehicle):
-
In a sterile tube, add 1 part of the this compound stock solution in DMSO.
-
Add 1 part of Tween 80.
-
Vortex briefly to mix.
-
Slowly add 8 parts of sterile saline or PBS while vortexing to prevent precipitation.
-
Visually inspect the final solution for any signs of precipitation. If the solution is cloudy, further optimization of the vehicle composition is necessary.
-
-
Administration:
-
Administer the freshly prepared solution to the animals based on the desired dosage. A study in rats used a dosage of 2.46 mg/kg via intraperitoneal (i.p.) injection[2]. The final injection volume should be appropriate for the size of the animal (e.g., 100-200 µL for a mouse).
-
Data Presentation
Table 1: Solubility and Dosing Information for this compound
| Parameter | Value | Source |
| Solubility in DMSO | Up to 25 mM | Abcam[1] |
| 5 mg/mL (13.04 mM) | MedChemExpress[2] | |
| Reported In Vivo Dosage | 2.46 mg/kg (in rats) | MedChemExpress[2] |
| Reported Route of Administration | Intraperitoneal (i.p.) | MedChemExpress[2] |
Visualizations
Signaling Pathway
Caption: Canonical TNFα-induced necroptosis pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: General workflow for preparing and administering this compound for in vivo studies.
References
Addressing Necroptosis-IN-5 cytotoxicity at high concentrations
Welcome to the Technical Support Center for Necroptosis-IN-5 (NIN-5). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential issues during their experiments, with a focus on managing cytotoxicity observed at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of necroptosis, a form of programmed cell death. It functions as an indirect inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1)[1]. By inhibiting RIPK1, this compound can block the formation of the necrosome, a key protein complex in the necroptosis signaling pathway, thereby preventing this form of cell death.
Q2: What is the recommended solvent and storage condition for this compound?
This compound is typically soluble in dimethyl sulfoxide (B87167) (DMSO). For long-term storage, it is advisable to store the compound as a solid at -20°C. Once dissolved in DMSO, stock solutions can be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Q3: I am observing high levels of cell death in my control group treated only with the vehicle (DMSO). What could be the cause?
High background cell death in vehicle-treated controls can be due to several factors:
-
DMSO Toxicity: High concentrations of DMSO can be toxic to cells. It is recommended to use a final DMSO concentration of 0.5% or lower in your cell culture medium.
-
Suboptimal Cell Health: Ensure that your cells are healthy, have a low passage number, and are not overly confluent at the start of the experiment.
-
Contamination: Regularly check your cell cultures for any signs of microbial contamination.[2]
Q4: At what concentration should I use this compound?
The optimal concentration of this compound will vary depending on the cell line and experimental conditions. It is crucial to perform a dose-response experiment to determine the effective concentration for inhibiting necroptosis without causing significant cytotoxicity. Based on general observations with other necroptosis inhibitors, a starting range of 1-10 µM is often used.
Q5: I am observing significant cytotoxicity at concentrations where this compound is expected to be effective. What are the possible reasons and how can I troubleshoot this?
Please refer to the detailed troubleshooting guide below for a step-by-step approach to address this issue.
Troubleshooting Guide: High Cytotoxicity with this compound
High cytotoxicity at effective concentrations of this compound can be a significant issue. This guide provides a systematic approach to troubleshoot and mitigate this problem.
Issue: Unexpectedly High Cell Death at Effective Concentrations of this compound
High cell death can manifest as a sharp drop in cell viability even at concentrations intended to be inhibitory rather than toxic.
Table 1: Summary of Potential Causes and Solutions for High Cytotoxicity
| Possible Cause | Recommended Solution |
| Off-Target Effects | Lower the concentration of this compound. Perform a careful dose-response curve to find the optimal therapeutic window. Use a more specific inhibitor if available. Consider using a structurally unrelated necroptosis inhibitor as a control. |
| Compound-Induced Apoptosis | Co-treat with a pan-caspase inhibitor (e.g., z-VAD-FMK) to determine if the observed cell death is apoptotic. Analyze cells for markers of apoptosis (e.g., caspase-3 cleavage, Annexin V staining). |
| Solubility Issues | Ensure complete solubilization of the compound in DMSO before further dilution in culture media. Visually inspect for any precipitation after dilution. Prepare fresh dilutions for each experiment. |
| Cell Line Sensitivity | Different cell lines can have varying sensitivities to small molecule inhibitors. Test a range of lower concentrations. Consider using a different, less sensitive cell line if the experimental question allows. |
| Interaction with Media Components | Some compounds can interact with components in the cell culture media. Test the stability of this compound in your specific media over the time course of your experiment. |
Experimental Protocols
Protocol 1: Dose-Response Curve for this compound Cytotoxicity
This protocol helps determine the concentration range at which this compound exhibits cytotoxicity in your specific cell line.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle)
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere overnight.
-
Prepare a serial dilution of this compound in complete culture medium. A suggested starting range is from 100 µM down to 0.1 µM. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells and plot the dose-response curve.
Protocol 2: Western Blot for Cleaved Caspase-3
This protocol can help determine if the observed cytotoxicity is due to the induction of apoptosis.
Materials:
-
Treated cell lysates
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against cleaved caspase-3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells treated with this compound at various concentrations and a positive control for apoptosis.
-
Determine the protein concentration of each lysate.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against cleaved caspase-3 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system. An increase in the cleaved caspase-3 band indicates apoptosis.[2]
Visualizations
Necroptosis Signaling Pathway
Caption: The necroptosis signaling pathway initiated by TNFR1, highlighting the role of RIPK1 and the inhibitory action of this compound.
Experimental Workflow for Investigating NIN-5 Cytotoxicity
Caption: A typical experimental workflow for troubleshooting and mitigating the cytotoxicity of this compound.
Troubleshooting Logic for High Background Cell Death
Caption: A logical workflow for troubleshooting high background cell death in cell culture experiments.
References
Technical Support Center: Optimizing Necroptosis-IN-5 Incubation Time
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Necroptosis-IN-5. Here, you will find detailed troubleshooting guides and frequently asked questions to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of necroptosis, a form of regulated cell death. It is also known as Necrostatin-5 (Nec-5). Its primary mechanism of action is the indirect inhibition of Receptor-Interacting Protein Kinase 1 (RIPK1), a key upstream kinase in the necroptosis signaling cascade. By inhibiting RIPK1, this compound prevents the formation of the necrosome, a protein complex essential for the execution of necroptosis.
Q2: What is the typical workflow for a necroptosis inhibition experiment using this compound?
A standard workflow involves cell seeding, pre-treatment with the inhibitor, induction of necroptosis, and subsequent analysis of cell viability or specific necroptosis markers. The pre-incubation step with this compound is crucial to allow for cellular uptake and target engagement before the necroptotic stimulus is introduced.
Q3: How do I distinguish necroptosis from apoptosis in my experiments?
A key distinguishing feature is the dependence on caspases. Apoptosis is a caspase-dependent process, while necroptosis is caspase-independent. To differentiate them, you can use a pan-caspase inhibitor such as z-VAD-FMK. If cell death is still observed in the presence of a pan-caspase inhibitor, it is likely necroptosis. Additionally, you can probe for specific biochemical markers: apoptosis is characterized by the cleavage of caspase-3, whereas necroptosis is marked by the phosphorylation of MLKL (pMLKL).
Q4: What are the critical parameters to consider when optimizing this compound incubation time?
The optimal incubation time for this compound is dependent on several factors, including the cell type, the concentration of the necroptotic stimulus, and the specific experimental endpoint being measured. A time-course experiment is the most effective method to determine the ideal incubation period for your specific model system.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High background cell death in control groups | 1. Suboptimal cell culture conditions (e.g., over-confluency, contamination). 2. Cytotoxicity of the vehicle (e.g., DMSO) at the concentration used. 3. Inherent instability of the cell line. | 1. Ensure optimal cell culture health and use low-passage number cells. 2. Perform a vehicle toxicity test to determine a non-toxic concentration. 3. Use a more robust cell line known to be suitable for necroptosis assays. |
| Inconsistent results between replicates | 1. Uneven cell seeding. 2. Variability in reagent addition. 3. Instability of this compound in culture media over long incubation periods. | 1. Ensure a homogenous single-cell suspension before seeding. 2. Use calibrated pipettes and consistent techniques for reagent addition. 3. For experiments longer than 24 hours, consider replenishing the media with fresh inhibitor. |
| Low or no inhibition of necroptosis | 1. Insufficient pre-incubation time with this compound. 2. Suboptimal concentration of this compound. 3. Low expression of key necroptosis proteins (RIPK1, RIPK3, MLKL) in the cell line. 4. Degraded or inactive inhibitor. | 1. Increase the pre-incubation time (e.g., from 30 minutes to 1-2 hours) before adding the necroptotic stimulus. 2. Perform a dose-response experiment to determine the optimal inhibitor concentration. 3. Verify the expression of key necroptosis proteins by Western blot. 4. Use a fresh aliquot of the inhibitor and ensure proper storage conditions. |
| Observed cell death is apoptotic, not necroptotic | High caspase-8 activity in the cell line is cleaving and inactivating RIPK1 and RIPK3. | Co-treat cells with a pan-caspase inhibitor (e.g., z-VAD-FMK) to block the apoptotic pathway and channel the signaling towards necroptosis. |
Experimental Protocols
Protocol 1: Time-Course Analysis to Determine Optimal Incubation Time
This protocol is designed to identify the optimal incubation time for this compound to achieve maximum inhibition of necroptosis.
Materials:
-
Cells susceptible to necroptosis (e.g., HT-29, L929)
-
Complete cell culture medium
-
This compound (Necrostatin-5)
-
Necroptosis-inducing agents (e.g., TNF-α, SMAC mimetic, z-VAD-FMK)
-
96-well plates
-
Cell viability assay reagent (e.g., MTT, MTS, or a live/dead cell stain)
-
Plate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Pre-treatment: Pre-treat cells with a working concentration of this compound (e.g., 1-20 µM) for 1 hour. Include a vehicle control (DMSO).
-
Necroptosis Induction: Add the necroptosis-inducing cocktail (e.g., TNF-α + SMAC mimetic + z-VAD-FMK) to the appropriate wells.
-
Time-Point Analysis: At various time points (e.g., 2, 4, 6, 8, 12, 18, and 24 hours) after necroptosis induction, measure cell viability using your chosen assay.
-
Data Analysis: Calculate the percentage of cell viability at each time point relative to the untreated control. Plot cell viability against time for both the inhibitor-treated and untreated groups to determine the time point of maximum protection by this compound.
Protocol 2: Western Blot for Phosphorylated MLKL (pMLKL)
This protocol allows for the specific detection of the activated form of MLKL, a key downstream marker of necroptosis.
Materials:
-
Cell lysates from treated and control cells
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibody against pMLKL
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-pMLKL antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate. A decrease in the pMLKL signal in this compound-treated samples indicates successful inhibition.
Data Presentation
Table 1: Recommended Reagent Concentrations for Necroptosis Induction and Inhibition
| Reagent | Stock Concentration | Solvent | Final Working Concentration |
| TNF-α | 100 µg/mL | PBS with 0.1% BSA | 10 - 100 ng/mL |
| SMAC Mimetic (e.g., Birinapant) | 10 mM | DMSO | 100 nM - 1 µM |
| z-VAD-FMK | 20 mM | DMSO | 10 - 50 µM |
| This compound | 10 mM | DMSO | 1 - 20 µM |
Note: The optimal concentration for each reagent is cell-type dependent and should be determined empirically.
Table 2: Example Data from a Time-Course Experiment
| Incubation Time (Hours) | % Cell Viability (Necroptosis Induction) | % Cell Viability (+ this compound) |
| 0 | 100% | 100% |
| 4 | 85% | 98% |
| 8 | 60% | 95% |
| 12 | 40% | 92% |
| 18 | 25% | 88% |
| 24 | 15% | 85% |
This is example data and will vary based on the experimental setup.
Visualizations
Caption: Necroptosis signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound incubation time.
Technical Support Center: Troubleshooting Inconsistent Results with Necroptosis Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results while using necroptosis inhibitors, with a focus on compounds targeting RIPK1, such as Necrostatin-5. Given that "Necroptosis-IN-5" is not a standard nomenclature, this guide will address issues common to the well-characterized necroptosis inhibitor, Necrostatin-5 (Nec-5), an indirect inhibitor of RIPK1, and other related compounds.
Frequently Asked Questions (FAQs)
Q1: What is Necrostatin-5 and how does it inhibit necroptosis?
Necrostatin-5 is a small molecule inhibitor of necroptosis. It indirectly inhibits the kinase activity of Receptor-Interacting Protein Kinase 1 (RIPK1), a key upstream regulator in the necroptosis signaling cascade. By inhibiting RIPK1, Necrostatin-5 prevents the formation of the necrosome, a protein complex essential for the execution of necroptosis, thereby blocking the phosphorylation of downstream targets MLKL and subsequent cell death.
Q2: What is the difference between Necrostatin-1, Necrostatin-1s, and Necrostatin-5?
Necrostatin-1 is a well-known allosteric inhibitor of RIPK1. However, it has a significant off-target effect, inhibiting indoleamine 2,3-dioxygenase (IDO), which can be a confounding factor in immunological studies.[1][2] Necrostatin-1s (7-Cl-O-Nec-1) is a more stable and specific analog of Necrostatin-1 that does not inhibit IDO, making it a preferred tool for specifically studying RIPK1-mediated necroptosis.[1][2] Necrostatin-5 is structurally distinct from the Necrostatin-1 family and inhibits RIPK1 through an indirect mechanism.[3]
Q3: Why am I not observing a significant reduction in cell death after using a necroptosis inhibitor?
There are several potential reasons for this:
-
Low expression of key necroptosis proteins: The cell line you are using may have low endogenous expression of essential necroptosis proteins like RIPK1, RIPK3, or MLKL.[4]
-
Inactive inhibitor: The inhibitor may have degraded due to improper storage or handling. It is crucial to follow the manufacturer's storage recommendations.
-
Suboptimal inhibitor concentration or treatment time: The concentration of the inhibitor or the pre-treatment and incubation times may not be optimal for your specific cell line and experimental conditions.
-
Alternative cell death pathways: The primary mode of cell death in your experimental model may not be necroptosis. Cells might be undergoing apoptosis or another form of regulated cell death.
Q4: How can I confirm that the cell death I am observing is indeed necroptosis?
To confirm necroptosis, you should:
-
Use a pan-caspase inhibitor: Since necroptosis is a caspase-independent pathway, co-treatment with a pan-caspase inhibitor like z-VAD-FMK should not prevent cell death.[4]
-
Detect phosphorylated MLKL (pMLKL): The phosphorylation of MLKL at Ser358 (human) or Ser345 (mouse) is a specific marker of necroptosis activation. This can be detected by Western blot.[5]
-
Morphological analysis: Necroptotic cells typically exhibit swelling of organelles and rupture of the plasma membrane, distinct from the membrane blebbing and formation of apoptotic bodies seen in apoptosis.[4]
Quantitative Data on Necroptosis Inhibitors
The potency of necroptosis inhibitors can vary significantly depending on the cell line and the specific stimulus used to induce cell death. Below is a summary of reported IC50/EC50 values for common RIPK1 inhibitors.
| Inhibitor | Target(s) | Cell Line | EC50/IC50 | Reference(s) |
| Necrostatin-5 | RIPK1 (indirect) | FADD-deficient Jurkat | 0.24 µM (EC50) | [6] |
| Necrostatin-1 | RIPK1, IDO | Jurkat | 490 nM (EC50) | [7] |
| 293T | 490 nM (EC50) | [7] | ||
| L929 | 20 µM | [8] | ||
| HT29 | 30 µM | [8] | ||
| Necrostatin-1s | RIPK1 | - | Equipotent to Necrostatin-1 | [9] |
| GSK'963 | RIPK1 | L929 | 1 nM (IC50) | [7] |
| BMDM | 3 nM (IC50) | [7] | ||
| RIPA-56 | RIPK1 | HT29 | 28 nM (EC50) | [7] |
| L929 | 27 nM (EC50) | [7] |
Troubleshooting Guide
This guide addresses common issues encountered during necroptosis experiments, particularly when inconsistent results are obtained with inhibitors like Necrostatin-5.
Issue 1: High variability between replicate experiments.
| Possible Cause | Recommended Solution |
| Cell culture conditions | Ensure consistent cell density, passage number, and overall cell health. Avoid over-confluency.[4] |
| Reagent preparation | Prepare fresh working solutions of inhibitors and inducers for each experiment. Avoid repeated freeze-thaw cycles of stock solutions. |
| Inconsistent timing | Strictly adhere to the optimized pre-treatment and incubation times for all samples. |
Issue 2: No or weak inhibition of necroptosis.
| Possible Cause | Recommended Solution |
| Low protein expression | Verify the expression of RIPK1, RIPK3, and MLKL in your cell line via Western blot. Consider using a different cell line known to be sensitive to necroptosis.[4] |
| Inactive inhibitor | Check the expiration date and storage conditions of your inhibitor. Test its activity in a positive control cell line known to undergo necroptosis. |
| Suboptimal concentration | Perform a dose-response experiment to determine the optimal concentration of the inhibitor for your specific cell line and stimulus. |
| Incorrect timing | Optimize the pre-incubation time with the inhibitor before adding the necroptotic stimulus. |
Issue 3: Unexpected cell death in control groups.
| Possible Cause | Recommended Solution |
| Vehicle toxicity | Test the toxicity of the vehicle (e.g., DMSO) at the concentration used in your experiments. Lower the concentration if necessary.[4] |
| Inhibitor toxicity | At high concentrations, some necroptosis inhibitors can induce apoptosis or other forms of cell death.[1] Perform a toxicity assay for the inhibitor alone. |
| Cell culture stress | Ensure optimal cell culture conditions to minimize background cell death.[4] |
Experimental Protocols
Protocol 1: Induction of Necroptosis and Inhibition with Necrostatin-5
This protocol describes a general workflow for inducing necroptosis in a susceptible cell line (e.g., HT-29) and assessing the inhibitory effect of Necrostatin-5.
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of Necrostatin-5 (e.g., 0.1 - 50 µM) or vehicle control (DMSO) for 1-2 hours. Include a positive control inhibitor like Necrostatin-1s.
-
Necroptosis Induction: Induce necroptosis by adding a combination of TNF-α (e.g., 20-100 ng/mL), a Smac mimetic (e.g., 100 nM), and a pan-caspase inhibitor (e.g., 20 µM z-VAD-FMK).
-
Incubation: Incubate the cells for a predetermined time (e.g., 6-24 hours), which should be optimized for your cell line.
-
Assessment of Cell Viability: Quantify cell death using a lactate (B86563) dehydrogenase (LDH) release assay or a cell viability assay (e.g., MTT or CellTiter-Glo®).
Protocol 2: Western Blot for Phosphorylated MLKL (pMLKL)
This protocol allows for the specific detection of the activated form of MLKL, a hallmark of necroptosis.[5]
-
Sample Preparation: Following necroptosis induction and inhibitor treatment in a larger format (e.g., 6-well plate), wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against pMLKL (e.g., anti-pMLKL Ser358) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Loading Control: Strip the membrane and re-probe for total MLKL and a loading control like GAPDH or β-actin to ensure equal protein loading.
Visualizations
Caption: TNFα-induced necroptosis signaling pathway and the inhibitory action of Necrostatin-5.
Caption: A typical experimental workflow for assessing the efficacy of a necroptosis inhibitor.
Caption: A decision tree for troubleshooting inconsistent results in necroptosis inhibition assays.
References
- 1. rsc.org [rsc.org]
- 2. Necroptosis Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 3. agscientific.com [agscientific.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Investigating Off-Target Effects of Necroptosis Inhibitors on Apoptosis Pathways
A Note on "Necroptosis-IN-5": As of our latest update, "this compound" is not a publicly documented or commercially available specific necroptosis inhibitor. Therefore, this guide will address the common and potential off-target effects of well-characterized necroptosis inhibitors (e.g., RIPK1, RIPK3, and MLKL inhibitors) on apoptosis pathways in a broader context. The principles and protocols outlined here are applicable to the investigation of any novel necroptosis inhibitor.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing the off-target effects of necroptosis inhibitors on apoptosis.
Troubleshooting Guide
This guide is designed in a question-and-answer format to directly address specific issues you might encounter during your experiments.
| Question/Observed Issue | Possible Causes | Recommended Actions & Troubleshooting Steps |
| 1. My necroptosis inhibitor is supposed to protect cells, but I'm still observing significant cell death. | 1. The inhibitor may be pushing the cells towards an apoptotic phenotype.[1][2] 2. The inhibitor has off-target cytotoxic effects unrelated to necroptosis or apoptosis. 3. The concentration of the inhibitor is too high, leading to non-specific toxicity.[3] | 1. Co-treat with a pan-caspase inhibitor: Use a pan-caspase inhibitor like z-VAD-fmk in conjunction with your necroptosis inhibitor. If cell death is reduced, it strongly suggests an apoptotic mechanism.[4][5] 2. Assess apoptotic markers: Perform Western blotting for cleaved caspase-3, caspase-8, and PARP. An increase in these markers upon treatment with your necroptosis inhibitor indicates induction of apoptosis.[6] 3. Perform a dose-response curve: Determine the optimal concentration of your inhibitor that effectively blocks necroptosis without causing significant off-target cell death. |
| 2. I see a decrease in necroptotic markers (e.g., pMLKL), but an increase in caspase-3/7 activity. | 1. Inhibition of the necroptosis pathway is shunting the death signal to the apoptotic pathway. This is a known phenomenon, especially when RIPK1 or RIPK3 is inhibited.[2][7] 2. The inhibitor has a direct off-target activating effect on an upstream component of the apoptosis pathway. | 1. Analyze the upstream apoptotic pathway: Investigate the activation of initiator caspases like caspase-8 and caspase-9.[8] 2. Examine mitochondrial involvement: Assess for changes in mitochondrial membrane potential (e.g., using TMRE or JC-1 staining) and cytochrome c release from the mitochondria. 3. Use a more specific inhibitor: If using a broad-spectrum inhibitor like Necrostatin-1, consider using a more specific analog like Necrostatin-1s, which does not have the off-target effect on IDO.[9][10] |
| 3. My results with the necroptosis inhibitor are inconsistent across different cell lines. | 1. The basal expression levels of key necroptosis and apoptosis proteins (e.g., RIPK1, RIPK3, MLKL, Caspase-8) can vary significantly between cell lines.[11] 2. The dominant cell death pathway in response to a specific stimulus can be cell-type dependent. | 1. Characterize your cell lines: Perform baseline Western blotting to determine the expression levels of key proteins in the necroptosis and apoptosis pathways for each cell line. 2. Use multiple stimuli: Test different inducers of necroptosis (e.g., TNFα + z-VAD-fmk, TNFα + Smac mimetic + z-VAD-fmk) to understand the pathway dynamics in your specific cell models.[4] |
| 4. How can I be sure the observed effects are not due to off-target kinase inhibition? | 1. Many necroptosis inhibitors are kinase inhibitors and may have off-target effects on other kinases that regulate apoptosis.[12][13] | 1. Perform a kinase selectivity screen: If you have access to this service, a broad kinase panel screening will identify other potential kinase targets of your inhibitor. 2. Use structurally different inhibitors: Test another necroptosis inhibitor that targets the same protein but has a different chemical scaffold. If the apoptotic phenotype persists, it is more likely to be an on-target effect of inhibiting necroptosis rather than an off-target effect of a specific compound. |
Frequently Asked Questions (FAQs)
Q1: What are the most common off-target effects of necroptosis inhibitors on apoptosis?
A1: The most frequently observed effect is not a classical "off-target" effect in the sense of binding to an unrelated protein, but rather a "pathway shift." By blocking the necroptotic pathway, particularly at the level of RIPK1 or RIPK3, the cell death signal can be rerouted to the apoptotic pathway, leading to the activation of caspase-8 and the subsequent apoptotic cascade.[1][2][7] Some inhibitors, however, may have true off-target effects on other kinases that can modulate apoptosis.[12]
Q2: Can I use a necroptosis inhibitor to induce apoptosis?
A2: In certain contexts, particularly in cells that are primed for death and have a functional apoptotic machinery, inhibiting necroptosis can indeed lead to an increase in apoptosis.[1] However, this is highly dependent on the cell type and the stimulus used. For example, some RIPK3 inhibitors have been shown to induce apoptosis on their own.[2]
Q3: What is the best way to confirm that my necroptosis inhibitor is not affecting apoptosis?
A3: A multi-pronged approach is best:
-
Caspase Activity Assays: Show that your inhibitor does not increase the activity of key caspases like caspase-3 and caspase-8.[6]
-
Annexin V/PI Staining: Use flow cytometry to demonstrate that treatment with the inhibitor does not lead to an increase in the Annexin V-positive/PI-negative population (early apoptosis).[5]
-
Western Blotting: Confirm that there is no increase in the cleavage of PARP or caspases.[11]
-
Control Compounds: Use a well-characterized, specific necroptosis inhibitor as a positive control for necroptosis inhibition and a compound like staurosporine (B1682477) as a positive control for apoptosis induction.
Q4: Are there any necroptosis inhibitors that are known to be "cleaner" with respect to off-target apoptotic effects?
A4: Inhibitors targeting the most downstream component of the necroptosis pathway, MLKL, are theoretically less likely to cause a direct shift to apoptosis, as MLKL is not known to be involved in other signaling pathways.[14] However, all novel compounds should be thoroughly vetted for off-target effects. For RIPK1 inhibitors, more specific versions like Necrostatin-1s have been developed to avoid certain off-target effects like IDO inhibition seen with Necrostatin-1.[9][10]
Data Presentation
The following table provides an illustrative summary of potential off-target effects of different classes of necroptosis inhibitors on apoptosis. Researchers should generate their own data for their specific compounds and experimental systems.
| Inhibitor Class | Primary Target | Potential Off-Target Effect on Apoptosis | Key Apoptotic Markers to Monitor | Illustrative IC50/EC50 (Hypothetical) |
| Necrostatins | RIPK1 | - Can shunt signaling to RIPK1-dependent apoptosis (RDA).[1][7] - Nec-1 has off-target IDO inhibition.[9][10] | Cleaved Caspase-8, Cleaved PARP, Cytochrome c release | Target IC50: 100-500 nM Off-Target Effect (e.g., Caspase-8 activation): >10 µM |
| GSK'872 & Analogs | RIPK3 | - Can induce apoptosis, potentially through conformational changes in RIPK3.[2][15] | Cleaved Caspase-8, Cleaved Caspase-3, Annexin V positivity | Target IC50: 50-200 nM Off-Target Effect (Apoptosis induction): 1-5 µM |
| Necrosulfonamide (NSA) | MLKL | - Less likely to directly impact upstream apoptotic signaling.[14] | Monitor for general cytotoxicity and caspase activation at high concentrations. | Target IC50: 0.5-1.5 µM Off-Target Effect: >20 µM |
Experimental Protocols
Protocol 1: Assessing Apoptosis Induction by Annexin V/Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necroptotic cells.
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density that will not lead to over-confluence during the experiment.
-
Allow cells to adhere overnight.
-
Treat cells with your necroptosis inhibitor at various concentrations, a vehicle control, a positive control for necroptosis (e.g., TNFα + z-VAD-fmk), and a positive control for apoptosis (e.g., staurosporine).
-
Incubate for the desired time period (e.g., 6, 12, or 24 hours).
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsin-EDTA.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells once with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Gently vortex and incubate at room temperature in the dark for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Interpretation:
-
Annexin V (-) / PI (-): Viable cells
-
Annexin V (+) / PI (-): Early apoptotic cells
-
Annexin V (+) / PI (+): Late apoptotic/necroptotic cells
-
Annexin V (-) / PI (+): Necrotic cells (less common)
-
-
Protocol 2: Western Blotting for Cleaved Caspases and PARP
This protocol detects the activation of key apoptotic proteins.
-
Cell Lysis:
-
After treatment as described in Protocol 1, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Run the gel and then transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against cleaved caspase-3, cleaved caspase-8, cleaved PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control.
-
Visualizations
Caption: Canonical Necroptosis Signaling Pathway.
Caption: Canonical Apoptosis Signaling Pathways.
References
- 1. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential therapeutic value of necroptosis inhibitor for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Methodological advances in necroptosis research: From challenges to solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RIPK1 and RIPK3 regulate TNFα-induced β-cell death in concert with caspase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Receptor-interacting protein kinase 1 (RIPK1) as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intrinsic cleavage of receptor-interacting protein kinase-1 by caspase-6 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. bioradiations.com [bioradiations.com]
- 12. MLKL: Functions beyond serving as the Executioner of Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ATP-Competitive MLKL Binders Have No Functional Impact on Necroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Many Faces of MLKL, the Executor of Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structure-based design of potent and selective inhibitors targeting RIPK3 for eliminating on-target toxicity in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing the Impact of Necroptosis Inhibitors on Cell Viability Assays
Disclaimer: The following technical support guide has been generated based on publicly available information on common necroptosis inhibitors. The specific compound "Necroptosis-IN-5" (NIN-5) is not a widely recognized nomenclature in scientific literature. This guide uses Necrostatin-5 as a primary example due to the shared numerical designation and its known indirect inhibitory effect on RIPK1, a key protein in the necroptosis pathway. The principles and troubleshooting strategies outlined here are broadly applicable to other necroptosis inhibitors but should be adapted based on the specific characteristics of the compound being used.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is presumed to be an inhibitor of necroptosis, a form of regulated cell death. Based on its name, it may be related to Necrostatin-5, which indirectly inhibits the kinase activity of Receptor-Interacting Protein Kinase 1 (RIPK1)[1]. RIPK1 is a critical upstream regulator of the necroptosis pathway. By inhibiting RIPK1, this compound would prevent the formation of the necrosome, a protein complex essential for executing necroptotic cell death.
Q2: Why am I seeing toxicity in my cell viability assays when using this compound?
Several factors can contribute to apparent toxicity in cell viability assays when using necroptosis inhibitors:
-
Off-target effects: At higher concentrations, some necroptosis inhibitors can have off-target effects on other kinases or cellular processes, leading to cytotoxicity[2].
-
Solvent toxicity: The solvent used to dissolve the inhibitor, typically DMSO, can be toxic to cells at certain concentrations.
-
Induction of apoptosis: Inhibition of the necroptosis pathway can sometimes shift the cellular signaling to favor apoptosis, another form of programmed cell death[3].
-
Cell line sensitivity: Different cell lines exhibit varying sensitivities to both the necroptosis-inducing stimulus and the inhibitor itself.
Q3: How can I distinguish between necroptosis and apoptosis in my experiments?
Differentiating between these two cell death pathways is crucial for accurate interpretation of results. Here are key strategies:
-
Use of Pan-Caspase Inhibitors: Necroptosis is a caspase-independent pathway, while apoptosis is caspase-dependent. Co-treatment with a pan-caspase inhibitor, such as z-VAD-FMK, will block apoptosis but not necroptosis.
-
Biochemical Markers: Assess the phosphorylation of key necroptosis proteins like RIPK1, RIPK3, and MLKL via Western blot. Conversely, the cleavage of caspase-3 is a hallmark of apoptosis.
-
Morphological Analysis: Apoptosis is characterized by cell shrinkage, membrane blebbing, and the formation of apoptotic bodies. Necroptosis, on the other hand, results in cell swelling and rupture of the plasma membrane[2].
-
Flow Cytometry: Staining with Annexin V and a viability dye like Propidium Iodide (PI) can be informative. Early apoptotic cells are Annexin V positive and PI negative, while necroptotic and late apoptotic cells are positive for both markers.
Troubleshooting Guides
Issue 1: High background cell death in control wells (inhibitor only).
| Possible Cause | Troubleshooting Step |
| Inhibitor concentration is too high. | Perform a dose-response curve to determine the optimal, non-toxic concentration of this compound for your specific cell line. Start with a low concentration and titrate up. |
| Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent in your culture medium is below the toxic threshold for your cells (typically <0.5%). Run a vehicle-only control. |
| Cell line is highly sensitive. | Consider using a different cell line known to be less sensitive to the inhibitor or reducing the incubation time. |
| Compound instability. | Prepare fresh stock solutions of the inhibitor and avoid repeated freeze-thaw cycles. Protect from light if the compound is light-sensitive. |
Issue 2: Inconsistent or non-reproducible results in cell viability assays.
| Possible Cause | Troubleshooting Step |
| Variability in cell health and density. | Use cells at a consistent passage number and ensure they are in the exponential growth phase. Seed cells at a uniform density across all wells. |
| Inaccurate pipetting. | Calibrate your pipettes regularly and use appropriate pipetting techniques to ensure accurate and consistent delivery of reagents. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity. |
| Suboptimal assay conditions. | Optimize the incubation time for the cell viability reagent and ensure the plate is read at the appropriate wavelength. |
Issue 3: this compound is not inhibiting necroptosis effectively.
| Possible Cause | Troubleshooting Step |
| Incorrect inhibitor concentration. | Re-evaluate the dose-response curve to ensure you are using a concentration within the effective range for your cell line and stimulus. |
| Timing of inhibitor addition. | Pre-incubate the cells with this compound for a sufficient time (e.g., 1-2 hours) before adding the necroptosis-inducing stimulus. |
| Cell line does not express key necroptosis proteins. | Verify the expression of RIPK1, RIPK3, and MLKL in your cell line using Western blot or qPCR. |
| Alternative cell death pathway is activated. | Investigate the possibility of other cell death pathways being activated by your stimulus. Use specific inhibitors for other pathways (e.g., apoptosis, ferroptosis) to dissect the mechanism. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound
This protocol uses a standard MTT or similar metabolic-based cell viability assay to determine the maximum non-toxic concentration of the inhibitor.
Materials:
-
Cell line of interest
-
Complete culture medium
-
This compound
-
DMSO (or other appropriate solvent)
-
96-well plates
-
MTT reagent (or equivalent)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete culture medium. Include a vehicle-only control (DMSO).
-
Replace the medium in the wells with the medium containing the different concentrations of the inhibitor.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Add the MTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.
-
Solubilize the formazan (B1609692) crystals with a solubilization buffer (e.g., DMSO or a proprietary solution).
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control. The highest concentration that does not significantly reduce cell viability is the optimal concentration to use in subsequent experiments.
Protocol 2: Lactate Dehydrogenase (LDH) Release Assay to Measure Necroptosis
LDH is a cytosolic enzyme that is released into the culture medium upon plasma membrane rupture, a hallmark of necroptosis.
Materials:
-
Cells treated with necroptosis inducer and/or inhibitor
-
LDH cytotoxicity assay kit
Procedure:
-
After the treatment period, carefully collect the cell culture supernatant from each well.
-
Follow the manufacturer's protocol for the LDH assay kit. This typically involves mixing the supernatant with a reaction mixture.
-
Incubate the mixture at room temperature, protected from light, for the recommended time.
-
Measure the absorbance at the specified wavelength using a plate reader.
-
Calculate the percentage of LDH release relative to a maximum LDH release control (cells lysed with a lysis buffer provided in the kit).
Protocol 3: Western Blot for Phosphorylated MLKL (pMLKL)
This protocol allows for the specific detection of the activated form of MLKL, a key downstream effector of necroptosis.
Materials:
-
Treated cells
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against pMLKL
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Lyse the treated cells and quantify the protein concentration.
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-pMLKL antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Quantitative Data Summary
The following tables provide a general guideline for concentrations and incubation times. These should be optimized for each specific cell line and experimental setup.
Table 1: Recommended Concentration Ranges for Necroptosis Inhibitors
| Inhibitor | Target | Typical Working Concentration |
| Necrostatin-5 | RIPK1 (indirect) | 1 - 10 µM |
| Necrostatin-1 (Nec-1) | RIPK1 | 10 - 50 µM |
| Necrostatin-1s (7-Cl-O-Nec-1) | RIPK1 (more specific) | 1 - 10 µM |
| GSK'872 | RIPK3 | 1 - 5 µM |
| Necrosulfonamide (NSA) | MLKL (human) | 0.5 - 5 µM |
Table 2: Typical Incubation Times for Necroptosis Induction and Inhibition
| Experimental Step | Typical Incubation Time |
| Inhibitor Pre-incubation | 1 - 2 hours |
| Necroptosis Induction | 6 - 24 hours |
| Cell Viability Assay (e.g., MTT) | 24 - 72 hours (total treatment time) |
| LDH Release Assay | 6 - 24 hours (endpoint measurement) |
Visualizations
Caption: Necroptosis signaling pathway and points of inhibition.
References
Technical Support Center: Ensuring Specific Inhibition of Necroptosis with a Novel Inhibitor
Disclaimer: Information regarding a specific molecule named "Necroptosis-IN-5" is not publicly available. This guide provides a comprehensive framework for validating and troubleshooting the specific inhibition of necroptosis using a novel or hypothetical inhibitor, using "this compound" as a placeholder. The principles and protocols described are based on established methodologies for well-characterized necroptosis inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is necroptosis and how is it initiated?
Necroptosis is a form of regulated, caspase-independent cell death that is morphologically characterized by cell swelling and plasma membrane rupture, leading to the release of cellular contents and subsequent inflammation.[1][2] It is initiated by various stimuli, including tumor necrosis factor (TNF)-α, Toll-like receptor (TLR) ligands, and viral infections, particularly when the apoptotic pathway is blocked.[3][4][5] The core signaling pathway involves the sequential activation of Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-Like (MLKL) protein.[3][6][7]
Q2: How can I distinguish necroptosis from apoptosis in my experiments?
Distinguishing between these two programmed cell death pathways is crucial. Here are key differentiators:
-
Caspase-Dependence: Apoptosis is caspase-dependent, while necroptosis is caspase-independent. Using a pan-caspase inhibitor like z-VAD-FMK will block apoptosis but not necroptosis. If cell death still occurs in the presence of z-VAD-FMK, it is likely necroptosis.
-
Key Protein Markers: Western blotting for key signaling proteins is a definitive method. Apoptosis is marked by cleaved caspase-3 and PARP. Necroptosis is characterized by the phosphorylation of RIPK1, RIPK3, and MLKL. The phosphorylation of MLKL (pMLKL) is considered a specific marker for necroptosis activation.
-
Morphology: Apoptotic cells exhibit cell shrinkage, membrane blebbing, and the formation of apoptotic bodies. Necroptotic cells undergo cell swelling and plasma membrane rupture.[8]
Q3: What are the key molecular players in the necroptosis pathway that can be targeted for inhibition?
The central proteins in the necroptosis signaling cascade are the primary targets for inhibition:
-
RIPK1 (Receptor-Interacting Protein Kinase 1): A key upstream kinase that, upon deubiquitination, can initiate the necroptotic cascade. Necrostatin-1 is a well-known inhibitor of RIPK1.[9]
-
RIPK3 (Receptor-Interacting Protein Kinase 3): Activated by RIPK1, RIPK3 is essential for the recruitment and phosphorylation of MLKL. GSK'872 is a specific inhibitor of RIPK3.[10]
-
MLKL (Mixed Lineage Kinase Domain-Like): The terminal effector protein in the pathway. Upon phosphorylation by RIPK3, MLKL oligomerizes and translocates to the plasma membrane, causing its disruption. Necrosulfonamide is an inhibitor of MLKL.
Troubleshooting Guide
Issue 1: High background cell death in untreated or vehicle-treated control cells.
-
Possible Cause: Suboptimal cell culture conditions, contamination, or toxicity of the vehicle (e.g., DMSO).
-
Troubleshooting Steps:
-
Optimize Cell Culture: Ensure cells are healthy, within a low passage number, and not overgrown. Use fresh media and supplements.
-
Test Vehicle Toxicity: Run a dose-response curve for your vehicle to determine the highest non-toxic concentration.
-
Check for Contamination: Regularly test your cell cultures for mycoplasma and other microbial contaminants.
-
Issue 2: "this compound" does not inhibit necroptosis in my cell model.
-
Possible Cause: The inhibitor may not be potent in the chosen cell line, the concentration may be too low, the necroptosis induction stimulus may be too strong, or the inhibitor may not be stable under experimental conditions.
-
Troubleshooting Steps:
-
Confirm Necroptosis Induction: First, ensure your positive controls are working. Use a well-characterized inhibitor like Necrostatin-1 or GSK'872 to confirm that the cell death is indeed necroptosis.
-
Perform a Dose-Response Experiment: Test a wide range of concentrations of "this compound" to determine its IC50 in your specific cell line and with your chosen stimulus.
-
Check Inhibitor Stability: Prepare fresh solutions of the inhibitor for each experiment. If unsure about its stability in media, minimize the pre-incubation time.
-
Validate Target Expression: Confirm that your cell line expresses the target of "this compound" (e.g., RIPK1, RIPK3, or MLKL) at the protein level using western blot.
-
Issue 3: Inconsistent results between experiments.
-
Possible Cause: Variability in cell density, reagent preparation, or timing of treatments.
-
Troubleshooting Steps:
-
Standardize Protocols: Maintain a consistent protocol for cell seeding density, reagent concentrations, and incubation times.
-
Aliquot Reagents: Aliquot and freeze stock solutions of cytokines and inhibitors to minimize freeze-thaw cycles.
-
Use a Positive Control Inhibitor: Include a known necroptosis inhibitor in every experiment to serve as a benchmark for activity.
-
Quantitative Data Summary
When validating a new inhibitor like "this compound," it is crucial to determine its potency and selectivity. The following table provides a template for summarizing such data.
| Inhibitor | Target | Cell-Based Necroptosis IC50 (HT-29 cells) | Kinase Selectivity (IC50) | Off-Target Kinases (IC50 > 10 µM) |
| This compound | e.g., RIPK1 | Determine Experimentally | Determine Experimentally | Screen against a panel of kinases |
| Necrostatin-1 | RIPK1 | ~0.5 µM | RIPK1: ~200 nM | IDO, etc. |
| GSK'872 | RIPK3 | ~1 µM | RIPK3: ~100 nM | RIPK1 > 10 µM |
| Necrosulfonamide | MLKL | ~0.7 µM | Covalent inhibitor | - |
Detailed Experimental Protocols
Protocol 1: Induction of Necroptosis in HT-29 Cells
This protocol describes a common method for inducing necroptosis in the human colon adenocarcinoma cell line HT-29.
Materials:
-
HT-29 cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Human TNF-α
-
SMAC mimetic (e.g., Birinapant or LCL161)
-
Pan-caspase inhibitor (z-VAD-FMK)
-
"this compound" and other control inhibitors
-
Multi-well plates
Procedure:
-
Seed HT-29 cells in a 96-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Allow cells to adhere overnight.
-
Pre-treat the cells with the desired concentrations of "this compound" or control inhibitors for 1-2 hours. Include a vehicle-only control.
-
To induce necroptosis, add a combination of TNF-α (e.g., 100 ng/mL), a SMAC mimetic (e.g., 100 nM), and z-VAD-FMK (e.g., 20 µM).
-
Incubate for 18-24 hours.
-
Assess cell viability using a suitable method, such as a CellTiter-Glo® Luminescent Cell Viability Assay or by measuring LDH release.
Protocol 2: Western Blot for Phosphorylated MLKL (pMLKL)
This protocol is for confirming the inhibition of the necroptotic pathway at the molecular level.
Materials:
-
Treated cells from Protocol 1 (scaled up to 6-well plates)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-pMLKL (human Ser358), anti-total MLKL, anti-GAPDH or β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Clear the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-pMLKL antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using a chemiluminescent substrate.
-
Strip the membrane and re-probe for total MLKL and a loading control to ensure equal loading.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Necroptosis: Mechanisms and Relevance to Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Insights into the Mechanism of Necroptosis: The Necrosome as a Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Necroptosis: When Apoptosis Meets Necrosis | Rockland [rockland.com]
- 9. JCI Insight - Epithelial Gab1 calibrates RIPK3-dependent necroptosis to prevent intestinal inflammation [insight.jci.org]
- 10. The role of necroptosis in the treatment of diseases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Verifying Necroptosis Inhibitor Activity
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers verifying the activity of necroptosis inhibitors, with a focus on Necrostatin-5 (also known as Necroptosis-IN-5).
Frequently Asked Questions (FAQs)
Q1: What is Necrostatin-5 and what is its mechanism of action?
Necrostatin-5 (Nec-5), also referred to as this compound, is a potent inhibitor of necroptosis.[1][2] It functions by indirectly inhibiting the kinase activity of Receptor-Interacting Protein Kinase 1 (RIPK1), a key protein in the necroptosis signaling pathway.[2]
Q2: What are appropriate positive controls to use alongside Necrostatin-5 in my experiments?
To ensure your experimental setup is working correctly, it is crucial to include positive controls for both the induction and inhibition of necroptosis.
-
Positive Control for Necroptosis Induction: A common method is to treat cells with a combination of Tumor Necrosis Factor-alpha (TNFα), a SMAC mimetic (e.g., BV6 or LCL161), and a pan-caspase inhibitor (e.g., z-VAD-FMK).[3][4] The pan-caspase inhibitor is essential to block apoptosis and channel the cell death pathway towards necroptosis.[5]
-
Positive Control for Necroptosis Inhibition:
-
Necrostatin-1 (Nec-1): As a well-characterized RIPK1 inhibitor, Nec-1 is an excellent positive control to compare with the activity of Necrostatin-5.[5]
-
GSK'872: This is a specific inhibitor of RIPK3 kinase activity.[6] Using GSK'872 can help confirm that the observed cell death is dependent on the canonical necroptosis pathway.[6]
-
Q3: How can I confirm that the cell death I am observing is indeed necroptosis?
Distinguishing necroptosis from other forms of cell death, like apoptosis, is a critical step. Here are some key indicators of necroptosis:
-
Caspase-Independence: Necroptotic cell death will persist in the presence of a pan-caspase inhibitor, such as z-VAD-FMK.[5]
-
Morphological Changes: Necroptotic cells typically exhibit swelling of organelles and the cell itself, followed by rupture of the plasma membrane.[5]
-
Biochemical Markers: The most reliable way to identify necroptosis is by detecting the phosphorylation of key proteins in the signaling cascade.[7] This includes the phosphorylation of RIPK1, RIPK3, and Mixed Lineage Kinase Domain-Like protein (MLKL).[7][8][9] The phosphorylation of MLKL is considered a hallmark of necroptosis.[7]
Troubleshooting Guide
Issue 1: No significant cell death is observed after inducing necroptosis.
-
Suboptimal Reagent Concentrations: The concentrations of TNFα, SMAC mimetic, and z-VAD-FMK may need to be optimized for your specific cell line. Titrate each reagent to determine the optimal concentration for inducing cell death.
-
Low Expression of Necroptosis Pathway Proteins: Your cell line may not express sufficient levels of RIPK1, RIPK3, or MLKL.[10] Verify the protein expression levels using Western blot. If expression is low, consider using a different cell line known to be sensitive to necroptosis, such as HT-29 or L929 cells.[6]
-
Incorrect Timing: The incubation time for necroptosis induction may be too short. Perform a time-course experiment (e.g., 6, 12, and 24 hours) to determine the optimal endpoint.
Issue 2: The positive control inhibitor (e.g., Necrostatin-1) is not preventing cell death.
-
Reagent Quality: Ensure that your stock solutions of inhibitors are not degraded. Prepare fresh stocks and store them under the recommended conditions.
-
Insufficient Inhibitor Concentration: The concentration of the inhibitor may be too low to effectively block the kinase activity. Perform a dose-response experiment to determine the optimal inhibitory concentration.
-
Alternative Cell Death Pathways: If necroptosis is blocked, cells may be undergoing another form of cell death, such as apoptosis. Ensure that a pan-caspase inhibitor is included in your experimental setup.
Issue 3: Inconsistent results between experiments.
-
Cell Health and Passage Number: Use cells that are healthy and within a low passage number. Over-passaged cells can exhibit altered responses to stimuli.
-
Cell Seeding Density: Ensure that cells are seeded at a consistent density across all experiments, as confluency can affect the outcome.
-
Reagent Preparation: Prepare fresh working solutions of all reagents for each experiment to avoid degradation.
Quantitative Data Summary
The following table summarizes the inhibitory concentrations of Necrostatin-5 and common positive control inhibitors.
| Inhibitor | Target | EC50 / IC50 | Cell Line | Notes |
| Necrostatin-5 | RIPK1 | 0.24 µM (EC50) | Not specified | Potent necroptosis inhibitor.[1] |
| Necrostatin-1s | RIPK1 | Not specified | Not specified | A more stable and potent analog of Nec-1.[11] |
| GSK'963 | RIPK1 | 29 nM (IC50) | Not specified | Highly specific for RIPK1.[12] |
| GSK'872 | RIPK3 | Not specified | Not specified | Specific inhibitor of RIPK3 kinase activity.[6] |
| Necrosulfonamide | MLKL | Not specified | Not specified | Blocks the interaction of MLKL with RIPK3.[5] |
Experimental Protocols
Protocol 1: Induction and Inhibition of Necroptosis for Cell Viability Assay
This protocol describes a general method for inducing necroptosis and evaluating the inhibitory effect of compounds like Necrostatin-5.
-
Cell Seeding: Seed a cell line susceptible to necroptosis (e.g., HT-29 or L929) into a 96-well plate at a density that will result in 70-80% confluency on the day of the experiment. Allow cells to adhere overnight.
-
Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of Necrostatin-5 or your positive control inhibitor (e.g., Necrostatin-1) for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
Necroptosis Induction: Add the necroptosis-inducing cocktail to the wells. A common combination is:
-
TNFα (e.g., 20-100 ng/mL)
-
SMAC mimetic (e.g., 250 nM BV6)
-
Pan-caspase inhibitor (e.g., 20 µM z-VAD-FMK)
-
-
Incubation: Incubate the plate for a predetermined time (e.g., 6-24 hours), which should be optimized for your cell line.
-
Cell Viability Measurement: Assess cell viability using a commercially available assay, such as a resazurin-based assay or a kit that measures ATP levels.
-
Data Analysis: Normalize the data to the vehicle-treated control to determine the percentage of cell viability for each condition.
Protocol 2: Lactate Dehydrogenase (LDH) Release Assay
This assay measures the release of LDH from damaged cells, which is an indicator of plasma membrane rupture, a hallmark of necroptosis.
-
Experimental Setup: Follow steps 1-4 from Protocol 1.
-
Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.
-
LDH Measurement: Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions to measure the LDH activity in the collected supernatant.
-
Data Analysis: Calculate the percentage of LDH release relative to a maximum LDH release control (cells lysed with a lysis buffer provided in the kit).
Protocol 3: Western Blot for Phosphorylated MLKL (pMLKL)
This protocol allows for the specific detection of the activated form of MLKL, a key marker of necroptosis.
-
Cell Treatment: Seed cells in 6-well plates and treat with inhibitors and necroptosis-inducing agents as described in Protocol 1.
-
Cell Lysis: After the desired incubation time, wash the cells with ice-cold PBS and lyse them with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated MLKL (pMLKL) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Signal Detection: Detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the pMLKL levels to a loading control (e.g., GAPDH or β-actin).
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scientificlabs.com [scientificlabs.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. Necroptosis: When Apoptosis Meets Necrosis | Rockland [rockland.com]
- 6. benchchem.com [benchchem.com]
- 7. Necroptosis: Mechanisms and Relevance to Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Insights into the Mechanism of Necroptosis: The Necrosome as a Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Initiation and execution mechanisms of necroptosis: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.biologists.com [journals.biologists.com]
- 11. Discovery of a cooperative mode of inhibiting RIPK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Efficacy of Necrostatin-1 and Necrostatin-5 in the Inhibition of Necroptosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two widely utilized inhibitors of necroptosis, Necrostatin-1 and Necrostatin-5. Necroptosis, a form of regulated necrosis, is a critical pathway in various physiological and pathological processes, making its targeted inhibition a significant area of research. This document aims to provide an objective analysis of the performance of these two compounds, supported by available experimental data, to aid in the selection of the most appropriate inhibitor for your research needs.
Introduction to Necroptosis and the Role of RIPK1
Necroptosis is a programmed cell death pathway that is initiated in response to various stimuli, such as tumor necrosis factor-alpha (TNFα), particularly when apoptosis is inhibited. The pathway is orchestrated by a series of protein-protein interactions and phosphorylation events, with Receptor-Interacting Protein Kinase 1 (RIPK1) playing a central role. Upon activation, RIPK1, along with RIPK3, forms a signaling complex known as the necrosome. This leads to the phosphorylation and activation of Mixed Lineage Kinase Domain-Like (MLKL), which then oligomerizes and translocates to the plasma membrane, causing membrane disruption and subsequent cell death. Given its pivotal role, RIPK1 has emerged as a key target for the pharmacological inhibition of necroptosis.
Mechanism of Action: A Tale of Two Inhibitors
Both Necrostatin-1 and Necrostatin-5 target the kinase activity of RIPK1, but through distinct mechanisms.
Necrostatin-1 (Nec-1) is a well-characterized allosteric inhibitor of RIPK1.[1] It binds to a hydrophobic pocket in the kinase domain of RIPK1, locking it in an inactive conformation.[1] This T-loop-dependent binding prevents the autophosphorylation of RIPK1, a critical step for the subsequent activation of the necroptotic cascade.[2]
Necrostatin-5 (Nec-5) , on the other hand, is described as an indirect inhibitor of RIPK1. While its precise mechanism is less defined than that of Necrostatin-1, it effectively blocks necroptosis by targeting RIPK1 activity.[3][4]
Quantitative Comparison of Inhibitor Potency
The following table summarizes the available quantitative data for Necrostatin-1 and Necrostatin-5. It is important to note that these values are derived from various studies and experimental conditions, and therefore may not be directly comparable. A head-to-head comparison under identical conditions would be necessary for a definitive assessment of relative potency.
| Parameter | Necrostatin-1 | Necrostatin-5 | Source(s) |
| Target | RIPK1 | RIPK1 (indirect) | [1][3][4] |
| EC50 (Cellular Necroptosis) | ~182 - 490 nM | ~240 nM | [4] |
dot
References
- 1. invivogen.com [invivogen.com]
- 2. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship analysis of a novel necroptosis inhibitor, Necrostatin-5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Validating Necroptosis-IN-5 Specificity for RIPK1 Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Necroptosis-IN-5 (Nec-5) with other well-characterized RIPK1 inhibitors, Necrostatin-1 (Nec-1) and GSK'963. The following sections present supporting experimental data, detailed protocols for key validation assays, and visualizations to clarify signaling pathways and experimental workflows, aiding researchers in assessing the specificity of Nec-5 for RIPK1 inhibition.
Comparative Analysis of RIPK1 Inhibitors
The validation of a targeted inhibitor's specificity is paramount in research and drug development. This section provides a quantitative comparison of this compound with the established RIPK1 inhibitors, Necrostatin-1 and GSK'963. The data presented below has been compiled from various studies to offer a clear overview of their respective potencies and mechanisms of action.
| Parameter | This compound (Nec-5) | Necrostatin-1 (Nec-1) | GSK'963 |
| Target(s) | RIPK1 (indirect inhibitor)[1][2][3] | RIPK1[4] | RIPK1[5] |
| Biochemical IC50 (RIPK1) | Not active against recombinant RIPK1[3] | ~180-490 nM | 29 nM |
| Cellular EC50 (Necroptosis) | 0.24 µM (FADD-deficient Jurkat cells)[6][7] | ~0.5-2 µM | 1-4 nM[5] |
| Mechanism of Action | Indirect inhibition of RIPK1 kinase[1][3][8] | Allosteric inhibitor of RIPK1[4] | Potent and selective inhibitor of RIPK1 kinase |
| Off-Target Effects | Not extensively documented | Indoleamine 2,3-dioxygenase (IDO)[4] | >10,000-fold selective for RIPK1 over 339 other kinases[5] |
| CAS Number | 337349-54-9[1][2][6] | 4311-88-0 | 1360706-69-5 |
| Molecular Formula | C19H17N3O2S2[1][2][6] | C13H13N3OS | C22H24N4O2 |
Key Findings:
-
This compound demonstrates potent inhibition of necroptosis in cellular assays, with an EC50 of 0.24 µM.[6][7]
-
Unlike Necrostatin-1 and GSK'963, which directly inhibit the kinase activity of RIPK1, this compound is described as an indirect inhibitor.[1][3][8] It has been shown to be a potent inhibitor of immunoprecipitated RIPK1 but does not inhibit recombinant RIPK1, suggesting its mechanism may involve other cellular factors or a different binding modality.[3]
-
GSK'963 is a highly potent and selective direct inhibitor of RIPK1, with significantly lower biochemical and cellular inhibitory concentrations compared to both Nec-5 and Nec-1.[5]
-
Necrostatin-1, while a widely used tool compound, exhibits off-target effects on IDO, a consideration for interpreting experimental results.[4]
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental strategies for validating RIPK1 inhibitor specificity, the following diagrams have been generated using Graphviz.
References
- 1. Necrostatin-5, Necroptosis inhibitor (CAS 337349-54-9) | Abcam [abcam.com]
- 2. agscientific.com [agscientific.com]
- 3. scientificlabs.co.uk [scientificlabs.co.uk]
- 4. Analyzing Necroptosis Using an RIPK1 Kinase Inactive Mouse Model of TNF Shock - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Necroptosis: Mechanisms and Relevance to Disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Necroptosis Inhibitors: Necrostatin-5 vs. GSK'872
For researchers, scientists, and drug development professionals, understanding the nuances of necroptosis inhibitors is critical for designing effective experiments and developing novel therapeutics. This guide provides an objective comparison of two widely used necroptosis inhibitors, Necrostatin-5 (targeting RIPK1) and GSK'872 (targeting RIPK3), supported by experimental data and detailed protocols.
Necroptosis is a form of regulated cell death that plays a crucial role in various physiological and pathological processes, including inflammation, neurodegenerative diseases, and cancer.[1][2] This caspase-independent cell death pathway is primarily mediated by the sequential activation of Receptor-Interacting Protein Kinase 1 (RIPK1) and Receptor-Interacting Protein Kinase 3 (RIPK3), followed by the phosphorylation of Mixed Lineage Kinase Domain-Like protein (MLKL), the ultimate executioner of necroptosis.[3][4] This guide focuses on two key inhibitors that target different kinases in this pathway: Necrostatin-5, an inhibitor of RIPK1, and GSK'872, a potent inhibitor of RIPK3.
Mechanism of Action
Necrostatin-5 (Nec-5): An Indirect RIPK1 Inhibitor
Necrostatin-5 is a potent inhibitor of necroptosis that functions by indirectly inhibiting the kinase activity of RIPK1.[5][6][7] By targeting RIPK1, Necrostatin-5 prevents the initial signaling cascade that leads to the formation of the necrosome, a protein complex essential for the activation of the downstream necroptotic pathway.
GSK'872: A Selective RIPK3 Inhibitor
In contrast, GSK'872 is a highly potent and selective inhibitor of RIPK3. It directly targets the kinase activity of RIPK3, thereby preventing the phosphorylation of MLKL. This action blocks the final execution step of necroptosis, downstream of RIPK1 activation.
Quantitative Data Comparison
The following table summarizes the key quantitative data for Necrostatin-5 and GSK'872, providing a basis for comparing their potency and efficacy.
| Parameter | Necrostatin-5 (Nec-5) | GSK'872 | Target |
| EC50 | 0.24 µM | Not Widely Reported | Necroptosis Inhibition |
| Target | RIPK1 (indirectly) | RIPK3 | Primary Kinase Target |
Note: EC50 and IC50 values can vary depending on the cell line and experimental conditions.
Necroptosis Signaling Pathway and Inhibitor Targets
The following diagram illustrates the necroptosis signaling pathway and the points of inhibition for Necrostatin-5 and GSK'872.
Experimental Workflow for Comparing Necroptosis Inhibitors
The diagram below outlines a typical workflow for the comparative analysis of necroptosis inhibitors.
Detailed Experimental Protocols
Cell Viability Assay to Determine Inhibitor Efficacy
This protocol is designed to quantify the protective effect of necroptosis inhibitors against induced necroptosis.
Materials:
-
Cell line susceptible to necroptosis (e.g., HT-29, L929)
-
Complete cell culture medium
-
Necrostatin-5 (or other RIPK1 inhibitor)
-
GSK'872 (or other RIPK3 inhibitor)
-
Vehicle control (e.g., DMSO)
-
Necroptosis-inducing agents (e.g., TNFα, SMAC mimetic, z-VAD-FMK)
-
96-well clear-bottom plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency at the time of the assay. Incubate overnight at 37°C and 5% CO2.
-
Inhibitor Pre-treatment: Prepare serial dilutions of Necrostatin-5 and GSK'872 in complete medium. Remove the old medium from the cells and add the medium containing the inhibitors or vehicle control. Incubate for 1-2 hours.
-
Necroptosis Induction: Add the necroptosis-inducing agents to the appropriate wells. Include control wells with no inducing agents.
-
Incubation: Incubate the plate for a predetermined time course (e.g., 12-24 hours) at 37°C and 5% CO2.
-
Viability Measurement: Equilibrate the plate to room temperature. Add the cell viability reagent according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the data to the vehicle-treated, non-induced control wells. Plot the results as a dose-response curve to determine the EC50 for each inhibitor.
Western Blot Analysis of Necroptosis Signaling
This protocol allows for the assessment of the inhibitors' effects on the phosphorylation status of key necroptosis signaling proteins.
Materials:
-
Cell lysates from the cell viability experiment
-
Protein electrophoresis equipment (gels, running buffer, transfer system)
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against p-RIPK1 (Ser166), p-RIPK3 (Ser227), p-MLKL (Ser358), and loading controls (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).
-
Sample Preparation: Prepare protein samples by mixing with Laemmli sample buffer and heating at 95-100°C for 5-10 minutes.
-
Gel Electrophoresis: Load equal amounts of protein per lane onto a polyacrylamide gel and run the electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane several times with TBST to remove unbound primary antibodies.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein phosphorylation.
Comparative Analysis and Conclusion
The choice between Necrostatin-5 and GSK'872 depends on the specific research question.
-
Targeting RIPK1 with Necrostatin-5 is advantageous for studying the initial stages of necrosome formation and the role of RIPK1 in both cell death and inflammation. However, as an indirect inhibitor, its precise mechanism may be more complex.
-
Targeting RIPK3 with GSK'872 provides a more direct and specific blockade of the necroptotic execution pathway. Its high potency and selectivity make it a valuable tool for confirming the involvement of RIPK3-mediated necroptosis.
References
- 1. Necroptosis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Necroptosis: Mechanisms and Relevance to Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Necroptosis | Abcam [abcam.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Necrostatin-5, Necroptosis inhibitor (CAS 337349-54-9) | Abcam [abcam.com]
- 7. scientificlabs.com [scientificlabs.com]
Kinase Selectivity Profile of Necroptosis Inhibitors: A Comparative Analysis of RIPK1-Targeted Compounds
An examination of on-target potency versus off-target effects for researchers in drug discovery and development.
Given the absence of specific kinase profiling data in published literature for a compound designated "Necroptosis-IN-5," this guide provides a comparative analysis using a well-characterized, potent, and highly selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), GSK'963 . This compound serves as an exemplary model to explore the critical issue of kinase selectivity in the development of necroptosis inhibitors. For comparative context, we will also discuss the profile of Necrostatin-1 (Nec-1), a widely used but less selective RIPK1 inhibitor.
Necroptosis is a regulated form of necrotic cell death critically dependent on the kinase activity of RIPK1.[1][2] Small molecule inhibitors targeting RIPK1 are valuable research tools and potential therapeutics for inflammatory diseases, neurodegeneration, and certain cancers.[3][4] However, a key challenge in developing kinase inhibitors is ensuring selectivity, as off-target activity can lead to confounding experimental results and potential toxicity.[5][6]
Comparative Kinase Inhibition Profile
The central question for any kinase inhibitor is its specificity. While potent inhibition of the primary target is desired, activity against other kinases can complicate interpretation and therapeutic application. GSK'963 was developed as a highly selective RIPK1 inhibitor, showing minimal interaction with a wide array of other kinases.[7][8][9] In contrast, the first-generation inhibitor Nec-1, while effective against RIPK1, is known to have significant off-target effects, most notably inhibiting Indoleamine 2,3-dioxygenase (IDO).[5][6]
The following table summarizes the quantitative data on the inhibitory activities of GSK'963 and Necrostatin-1.
| Compound | Primary Target | IC50 (RIPK1) | Kinase Panel Screened | Significant Off-Targets (>50% Inhibition) | Reference |
| GSK'963 | RIPK1 | 29 nM | 339 Kinases | None reported (>10,000-fold selective) | [7][8][9] |
| Necrostatin-1 | RIPK1 | ~1 µM | Not specified in detail | Indoleamine 2,3-dioxygenase (IDO), PAK1, PKAcα | [5][6][7] |
IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Signaling Pathway Context
Necroptosis is initiated by stimuli such as Tumor Necrosis Factor-alpha (TNFα).[2] This triggers a signaling cascade that, under conditions where apoptosis is inhibited, leads to the activation of RIPK1. Activated RIPK1 recruits and phosphorylates RIPK3, which in turn phosphorylates Mixed Lineage Kinase Domain-like protein (MLKL), the ultimate executioner of necroptotic cell death.[2][10] Selective inhibitors like GSK'963 act at the top of this specific cascade by blocking the kinase activity of RIPK1.
Experimental Protocols
The quantitative assessment of kinase inhibitor selectivity is paramount. The data presented in this guide are derived from established biochemical and screening methodologies.
Protocol 1: Biochemical Kinase Inhibition Assay (ADP-Glo™)
This assay determines an inhibitor's potency (IC50) by measuring the amount of ADP produced in a kinase reaction.
Objective: To quantify the enzymatic activity of RIPK1 in the presence of varying concentrations of an inhibitor.
Materials:
-
Recombinant human RIPK1 enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP solution (at or near the Km for RIPK1)
-
Kinase substrate (e.g., a generic peptide substrate)
-
Test inhibitor (e.g., GSK'963) serially diluted in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Opaque 96-well or 384-well assay plates
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of the test inhibitor in DMSO.
-
Kinase Reaction Setup:
-
Add kinase buffer to each well of the assay plate.
-
Add a small volume (e.g., 1 µL) of the diluted inhibitor or DMSO (as a vehicle control) to the appropriate wells.
-
Add the RIPK1 enzyme to all wells except for the "no enzyme" control.
-
Initiate the kinase reaction by adding the ATP and substrate solution to all wells.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
-
ATP Depletion: Add ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.[11]
-
ADP to ATP Conversion & Signal Generation: Add Kinase Detection Reagent to all wells. This reagent converts the ADP produced during the kinase reaction into ATP and contains luciferase/luciferin to generate a luminescent signal from the newly formed ATP.[10][11] Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter dose-response curve using appropriate software.
Protocol 2: Kinase Selectivity Profiling (KINOMEscan™)
This is a competition binding assay platform used to quantify the interactions between a test compound and a large panel of kinases.
Objective: To determine the binding affinity (Kd) or percent inhibition of a test compound against hundreds of kinases simultaneously to assess its selectivity.
Materials:
-
DNA-tagged kinases (a large panel, e.g., >400 kinases)
-
Immobilized, active-site-directed ligand on solid support (e.g., magnetic beads)
-
Test inhibitor at a fixed concentration (e.g., 10 µM for percent inhibition) or serially diluted (for Kd determination)
-
Binding buffer
-
Wash and elution buffers
-
qPCR reagents
Procedure:
-
Assay Assembly: In a multi-well plate, combine the DNA-tagged kinase, the immobilized ligand, and the test compound (or DMSO control).[12][13]
-
Competition Binding: The test compound competes with the immobilized ligand for binding to the kinase's active site. The plate is incubated at room temperature with shaking for approximately 1 hour to allow the binding to reach equilibrium.[12]
-
Washing: The solid support (beads) is washed to remove unbound kinase and test compound.
-
Elution: The bound kinase is eluted from the solid support.
-
Quantification: The amount of the DNA tag associated with the eluted kinase is quantified using quantitative PCR (qPCR).[12][13] A lower amount of recovered kinase (and its DNA tag) indicates stronger binding by the test compound.
-
Analysis: The results for the test compound are compared to the DMSO control to calculate a percent of control value. A low percent of control indicates strong binding/inhibition. This is performed for every kinase in the panel to generate a comprehensive selectivity profile.
Conclusion
While the specific kinase profile for "this compound" is not publicly available, the analysis of well-characterized inhibitors like GSK'963 provides a crucial framework for evaluating potential drug candidates. GSK'963 exemplifies a highly desirable profile for a tool compound and therapeutic lead: potent on-target activity with exquisite selectivity across the human kinome.[7][9] In contrast, the known off-target effects of Necrostatin-1 on IDO highlight the importance of comprehensive selectivity screening to ensure that observed biological effects are correctly attributed to the intended target.[5][6] Researchers utilizing necroptosis inhibitors should prioritize compounds with documented, clean selectivity profiles or, at a minimum, use appropriate controls to account for potential off-target activities.
References
- 1. ulab360.com [ulab360.com]
- 2. ADP-Glo™ Kinase Assay [worldwide.promega.com]
- 3. mdpi.com [mdpi.com]
- 4. Randomized clinical study of safety, pharmacokinetics, and pharmacodynamics of RIPK1 inhibitor GSK2982772 in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of GSK′963: a structurally distinct, potent and selective inhibitor of RIP1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 11. promega.com [promega.com]
- 12. Assay in Summary_ki [bindingdb.org]
- 13. chayon.co.kr [chayon.co.kr]
Unveiling the Species Cross-Reactivity of Necroptosis Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the species-specific activity of small molecule inhibitors is a critical step in the preclinical development of novel therapeutics. This guide provides a comparative analysis of the cross-reactivity of necroptosis inhibitors, focusing on their activity in human and murine models. We present key experimental data for prominent inhibitors, detail the methodologies for assessing their efficacy, and visualize the underlying biological pathways and experimental workflows.
Necroptosis, a form of regulated necrotic cell death, is a key driver of inflammation and has been implicated in a range of pathologies, including neurodegenerative diseases, inflammatory disorders, and ischemia-reperfusion injury. The core of the necroptosis signaling cascade is orchestrated by the Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and the Mixed Lineage Kinase Domain-Like (MLKL) pseudokinase. The formation of the RIPK1-RIPK3 necrosome and subsequent phosphorylation of MLKL are pivotal events that lead to the disruption of the plasma membrane and inflammatory cell death. Small molecule inhibitors targeting these kinases have emerged as promising therapeutic agents.
This guide focuses on Necroptosis-IN-5, a potent and orally active inhibitor of RIPK1, and compares its performance with other well-characterized necroptosis inhibitors to shed light on their cross-species activity.
Comparative Analysis of RIPK1 Inhibitor Potency
The following table summarizes the in vitro potency of several key RIPK1 inhibitors against human and mouse targets, providing a clear comparison of their cross-reactivity profiles. The half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values are presented to quantify their biochemical and cellular activities.
| Compound | Target | Species | Assay Type | Cell Line | IC50 / EC50 | Reference |
| PK68 | RIPK1 | Human | Cellular Necroptosis | HT-29 | ~14-22 nM | [1] |
| Mouse | Cellular Necroptosis | MEFs, L929 | ~14-22 nM | [1] | ||
| RIPA-56 | RIPK1 | Human | Cellular Necroptosis | HT-29 | 28 nM | [2][3] |
| Mouse | Cellular Necroptosis | L929 | 27 nM | [2][3] | ||
| Human | In vitro Kinase Assay | - | 13 nM | [4] | ||
| GSK'963 | RIPK1 | Human | Cellular Necroptosis | U937 | 4 nM | [5][6] |
| Mouse | Cellular Necroptosis | L929 | 1 nM | [5] | ||
| Mouse | Cellular Necroptosis | BMDM | 3 nM | [5] | ||
| Human | In vitro Kinase Assay | - | 29 nM | [5][6] | ||
| GSK'772 | RIPK1 | Human | Cellular Necroptosis | HT-29 | 0.2 nM | [5][7][8] |
| Mouse | Cellular Necroptosis | MEFs | >10,000 nM | [5][7] | ||
| Human | In vitro Kinase Assay | - | 16 nM | [9] | ||
| Mouse | In vitro Kinase Assay | - | 2,500 nM | [9] | ||
| Necrostatin-1 | RIPK1 | - | In vitro Kinase Assay | - | 182 nM | [4] |
| - | Cellular Necroptosis | - | 494 nM | [4] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms and methodologies discussed, the following diagrams, generated using Graphviz, illustrate the necroptosis signaling pathway and a typical experimental workflow for assessing inhibitor cross-reactivity.
Caption: Necroptosis signaling pathway and the point of intervention by RIPK1 inhibitors like this compound.
Caption: A generalized experimental workflow for evaluating the cross-species activity of necroptosis inhibitors.
Detailed Experimental Protocols
In Vitro RIPK1 Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol outlines a method to determine the direct inhibitory effect of a compound on RIPK1 kinase activity.
Materials:
-
Recombinant human or murine RIPK1 kinase
-
Myelin Basic Protein (MBP) as a substrate
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compound (e.g., this compound) dissolved in DMSO
Procedure:
-
Prepare serial dilutions of the test compound in Kinase Assay Buffer. The final DMSO concentration should be kept constant across all wells (typically ≤ 1%).
-
In a 384-well plate, add the test compound dilutions. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the RIPK1 enzyme to all wells except the negative control.
-
Initiate the kinase reaction by adding a mixture of ATP and MBP substrate. The final ATP concentration should be close to its Km value for RIPK1.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay manufacturer's protocol. This involves adding the ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the positive and negative controls and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Necroptosis Assay in Human (HT-29) and Mouse (L929) Cells
This protocol describes how to assess the ability of an inhibitor to protect cells from TNF-α-induced necroptosis.
Materials:
-
Human HT-29 or mouse L929 cells
-
Cell culture medium (e.g., McCoy's 5A for HT-29, DMEM for L929) supplemented with 10% FBS and antibiotics
-
Human or mouse TNF-α
-
Pan-caspase inhibitor (e.g., z-VAD-FMK)
-
Smac mimetic (e.g., BV6)
-
Test compound (e.g., this compound)
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
Reagents and antibodies for Western blotting (anti-p-MLKL, anti-MLKL, anti-GAPDH)
Procedure:
-
Cell Seeding: Seed HT-29 or L929 cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with serial dilutions of the test compound for 1-2 hours.
-
Necroptosis Induction: Induce necroptosis by adding a cocktail of TNF-α, z-VAD-FMK, and a Smac mimetic to the cell culture medium. The optimal concentrations of these reagents should be determined empirically for each cell line.
-
Incubation: Incubate the cells for a period sufficient to induce significant cell death in the control group (typically 18-24 hours).
-
Cell Viability Assessment:
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measure luminescence to determine the percentage of viable cells.
-
Calculate the EC50 value of the inhibitor by plotting cell viability against the logarithm of the compound concentration.
-
-
Western Blot Analysis (for mechanism confirmation):
-
In a parallel experiment using larger well formats (e.g., 6-well plates), treat cells as described above.
-
Lyse the cells at an earlier time point (e.g., 4-8 hours post-induction) and collect the protein lysates.
-
Perform SDS-PAGE and Western blotting to detect the levels of phosphorylated MLKL (p-MLKL), a key marker of necroptosis activation. A decrease in p-MLKL levels in the presence of the inhibitor confirms its on-target effect. Total MLKL and a housekeeping protein (e.g., GAPDH) should be used as loading controls.
-
By employing these standardized protocols and comparing the resulting data, researchers can effectively characterize the species cross-reactivity of novel necroptosis inhibitors, a crucial step towards their translation into clinical applications. The provided data on existing inhibitors serves as a valuable benchmark for these evaluations.
References
- 1. Discovery of potent necroptosis inhibitors targeting RIPK1 kinase activity for the treatment of inflammatory disorder and cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. frontiersin.org [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
A Head-to-Head Comparison of Necroptosis Inhibitors: Necroptosis-IN-5 vs. Necrosulfonamide
For researchers, scientists, and drug development professionals, the selection of a specific and potent inhibitor is critical for the accurate investigation of necroptosis and its role in disease. This guide provides a detailed, data-driven comparison of two widely used necroptosis inhibitors: Necroptosis-IN-5 (also known as Necrostatin-5 or Nec-5) and Necrosulfonamide (B1662192).
This objective comparison delves into their mechanisms of action, potency, and specificity, supported by experimental data to aid in the selection of the most appropriate compound for your research needs.
At a Glance: Key Differences
| Feature | This compound (Nec-5) | Necrosulfonamide |
| Primary Target | Receptor-Interacting Protein Kinase 1 (RIPK1)[1][2] | Mixed Lineage Kinase Domain-like (MLKL)[3] |
| Mechanism of Action | Indirectly inhibits RIPK1 kinase activity[4][5] | Covalently modifies Cysteine 86 on human MLKL, preventing its oligomerization and membrane translocation[3] |
| Potency (EC50) | 0.24 µM (in FADD-deficient Jurkat cells)[1][2] | Varies by cell line (e.g., ~0.5 µM in HT-29 cells) |
| Species Specificity | Active in human and rodent models | Primarily active against human MLKL; less effective against murine MLKL[3] |
| Key Application | Studying RIPK1-dependent necroptosis | Studying the role of MLKL in necroptosis execution |
Chemical Properties
| Property | This compound (Nec-5) | Necrosulfonamide |
| Molecular Formula | C₁₉H₁₇N₃O₂S₂[2][5] | C₁₈H₁₅N₅O₆S₂ |
| Molecular Weight | 383.5 g/mol [2][5] | 461.47 g/mol |
| CAS Number | 337349-54-9[2][5] | 432531-71-0 |
Mechanism of Action
This compound and necrosulfonamide target distinct key players in the necroptosis signaling cascade.
This compound (Nec-5) acts upstream by indirectly inhibiting the kinase activity of RIPK1.[1][2][4][5] RIPK1 is a critical initiator of the necroptotic signal. By inhibiting RIPK1, Nec-5 prevents the subsequent recruitment and activation of RIPK3, thereby blocking the formation of the necrosome complex.
Necrosulfonamide intervenes at a later, more terminal stage of the pathway. It specifically targets the executioner protein, MLKL.[3] Necrosulfonamide forms a covalent bond with cysteine 86 in the N-terminal domain of human MLKL.[3] This modification prevents the conformational changes and oligomerization of MLKL that are necessary for its translocation to the plasma membrane and the subsequent disruption of membrane integrity.
Below is a diagram illustrating the necroptosis signaling pathway and the points of inhibition for both compounds.
Experimental Data: A Comparative Overview
Direct comparative studies between this compound and necrosulfonamide are limited. The following tables summarize available quantitative data from independent studies to facilitate an objective comparison.
In Vitro Efficacy: Inhibition of Necroptosis
| Compound | Cell Line | Assay | EC₅₀/IC₅₀ | Experimental Conditions | Reference |
| This compound | FADD-deficient Jurkat | Cell Viability | 0.24 µM (EC₅₀) | TNF-α induced necroptosis | [1][2] |
| Necrosulfonamide | HT-29 | Cell Viability | ~1 µM | Necroptosis induced by TNF-α, Smac mimetic, and z-VAD-fmk | [3] |
| Necrosulfonamide | Primary Astrocytes | LDH Release | ~1 µM | Necroptosis induced by Oxygen-Glucose Deprivation/Reperfusion | [6][7] |
In Vitro Specificity: Target Engagement
| Compound | Assay | Target | Effect | Concentration | Reference |
| This compound | Western Blot | RIPK1 Phosphorylation | Inhibition | 10 µM and 30 µM | [2] |
| Necrosulfonamide | Western Blot | MLKL Phosphorylation | Inhibition | 1 µM | [8] |
Experimental Protocols
To ensure reproducibility and aid in experimental design, detailed protocols for key assays are provided below.
Cell Viability Assay (LDH Release)
This protocol measures the release of lactate (B86563) dehydrogenase (LDH) from cells with compromised plasma membranes, a hallmark of necroptosis.
Materials:
-
Cells of interest (e.g., HT-29, L929)
-
96-well cell culture plates
-
Necroptosis inducers (e.g., TNF-α, Smac mimetic, z-VAD-fmk)
-
This compound or Necrosulfonamide
-
LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Seed cells at an appropriate density in a 96-well plate and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of this compound or necrosulfonamide for 1-2 hours.
-
Induce necroptosis by adding the appropriate stimuli (e.g., a combination of TNF-α, Smac mimetic, and z-VAD-fmk). Include vehicle-treated and stimulus-only controls.
-
Incubate the plate for a predetermined time (e.g., 8-24 hours).
-
Centrifuge the plate to pellet any detached cells.
-
Carefully transfer the supernatant to a new 96-well plate.
-
Add the LDH assay reaction mixture to each well according to the manufacturer's instructions.
-
Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of LDH release relative to a positive control (cells lysed with lysis buffer).
Western Blot for Phosphorylated MLKL (p-MLKL)
This protocol allows for the detection of the activated form of MLKL, a key downstream marker of necrosome activation.
Materials:
-
Cells and treatment reagents as described above
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-MLKL, anti-total MLKL, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Culture and treat cells with necroptosis inducers and inhibitors as for the viability assay.
-
After the incubation period, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-MLKL overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total MLKL and a loading control (e.g., GAPDH) to ensure equal protein loading.
Summary and Recommendations
Both this compound and necrosulfonamide are valuable tools for studying necroptosis, but their distinct mechanisms of action dictate their optimal applications.
This compound (Nec-5) is the inhibitor of choice when investigating the role of RIPK1 kinase activity in necroptosis and other cellular processes. Its action at an early stage of the signaling cascade makes it suitable for dissecting the upstream events of necrosome formation.
Necrosulfonamide is ideal for studies focused on the execution phase of necroptosis mediated by MLKL. Its high specificity for human MLKL makes it a precise tool for research using human cell lines. However, its reduced activity against murine MLKL should be a key consideration when planning animal studies, where alternative MLKL inhibitors may be more appropriate.
Ultimately, the choice between this compound and necrosulfonamide will depend on the specific research question, the experimental system being used, and the desired point of intervention in the necroptosis pathway. For comprehensive studies, the use of both inhibitors in parallel can provide a more complete understanding of the necroptotic process.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. abmole.com [abmole.com]
- 5. Necrostatin-5, Necroptosis inhibitor (CAS 337349-54-9) | Abcam [abcam.com]
- 6. The brain protection of MLKL inhibitor necrosulfonamide against focal ischemia/reperfusion injury associating with blocking the nucleus and nuclear envelope translocation of MLKL and RIP3K - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The brain protection of MLKL inhibitor necrosulfonamide against focal ischemia/reperfusion injury associating with blocking the nucleus and nuclear envelope translocation of MLKL and RIP3K [frontiersin.org]
- 8. Quantitative analysis of phosphoproteome in necroptosis reveals a role of TRIM28 phosphorylation in promoting necroptosis-induced cytokine production - PMC [pmc.ncbi.nlm.nih.gov]
Necroptosis-IN-5: A Comparative Guide to its Protective Role in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Necroptosis, a form of regulated necrosis, has emerged as a critical pathway in the pathophysiology of a wide range of diseases, including ischemic-reperfusion injury, neurodegenerative disorders, and inflammatory conditions. The discovery of small molecule inhibitors targeting this pathway has opened new avenues for therapeutic intervention. This guide provides a comprehensive comparison of Necrostatin-5 (identified as the likely intended compound for "Necroptosis-IN-5"), a key inhibitor of necroptosis, with other well-characterized alternatives. The data presented here, derived from various animal models, is intended to assist researchers in selecting the appropriate tools for their in vivo studies.
Mechanism of Action: Targeting the Core of Necroptotic Cell Death
Necroptosis is orchestrated by a signaling cascade involving several key protein kinases. The process is typically initiated by death receptor activation, such as the tumor necrosis factor receptor 1 (TNFR1). This leads to the formation of a signaling complex that, under conditions where caspase-8 is inhibited, triggers the phosphorylation and activation of Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3. These kinases then phosphorylate the Mixed Lineage Kinase Domain-Like pseudokinase (MLKL), the ultimate executioner of necroptosis. Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, leading to membrane rupture and cell death.
Necrostatin-5 acts as a necroptosis inhibitor by indirectly targeting RIPK1, a crucial upstream kinase in this pathway. By inhibiting RIPK1, Necrostatin-5 effectively blocks the downstream signaling events that lead to MLKL activation and subsequent cell death.
Comparative Efficacy of Necroptosis Inhibitors in Animal Models
The following tables summarize the quantitative data on the efficacy of Necrostatin-5 and its alternatives in various preclinical models of disease.
Table 1: Cardioprotective Effects of Necroptosis Inhibitors
| Compound | Animal Model | Disease Model | Dosing Regimen | Key Findings |
| Necrostatin-5 | Rat | Global Ischemia-Reperfusion | 2.46 mg/kg, i.p. | Reduced infarct size[1][2][3] |
| Necrostatin-1 | Mouse, Rat, Guinea Pig, Pig | Myocardial Infarction (I/R) | 30 µM (isolated heart) | Reduced infarct size, decreased phosphorylation of RIPK1 and RIPK3[4][5] |
| Necrosulfonamide (B1662192) | Mouse | Doxorubicin-induced Cardiotoxicity | 5 mg/kg, i.p. | Inhibited caspase-1 activation in cardiac tissue[6] |
Table 2: Neuroprotective Effects of Necroptosis Inhibitors
| Compound | Animal Model | Disease Model | Dosing Regimen | Key Findings |
| Necrostatin-1 | Rat | Ischemic Stroke (MCAO) | Intracerebroventricular injection | Reduced neuronal death and infarct volume[7][8][9] |
| Necrostatin-1 | Mouse | Traumatic Brain Injury (TBI) | Not specified | Exhibited anti-inflammatory effects[7] |
| Necrostatin-1 | Mouse | Epilepsy | 40 µM (optimal in vitro) | Decreased damage to hippocampal tissue[7] |
| Necrosulfonamide | Rat | Alzheimer's Disease | 1.65 mg/kg/day, i.p. | Ameliorated spatial learning and memory deficits[10] |
| Necrosulfonamide | Rat | Focal Ischemia/Reperfusion | 80 nmol, intracerebroventricular | Reduced infarction volume and improved neurological deficits[11] |
| GSK'872 | Mouse | Parkinson's Disease (MPTP-induced) | Not specified | Rescued motor impairment and inhibited dopaminergic cell death[12][13] |
| GSK'872 | Rat | Subarachnoid Hemorrhage | 25 mM/6 μL, intracerebroventricular | Attenuated brain edema and improved neurological function[13][14] |
Table 3: Protective Effects in Inflammatory and Ischemic Injury Models
| Compound | Animal Model | Disease Model | Dosing Regimen | Key Findings |
| Necrostatin-1 | Mouse | Colitis (DSS-induced) | Not specified | Suppressed colitis symptoms and reduced IL-6 production[15] |
| Necrostatin-1 | Mouse | Colitis-Associated Cancer | Not specified | Suppressed tumor growth and development[15] |
| Necrostatin-1 | Mouse | Acute Lung Injury (LPS-induced) | Not specified | Exerted significant protective effects against inflammation and necroptosis[16] |
| Necrostatin-1 | Rat | Intestinal Ischemia/Reperfusion | Not specified | Synergistically protected against intestinal injury when combined with a pan-caspase inhibitor[17][18] |
| Necrosulfonamide | Mouse | Colitis (DSS-induced) | Not specified | Alleviated symptoms of colitis by inhibiting necroptosis and pyroptosis[19] |
Experimental Protocols: Key Methodologies
The following provides an overview of the typical experimental workflows used in the cited animal studies.
Myocardial Ischemia-Reperfusion (Rat Model)
-
Animal Model: Male Wistar rats (200-300 g) are typically used.
-
Anesthesia: Anesthesia is induced and maintained throughout the surgical procedure.
-
Ischemia Induction: Global ischemia is induced by clamping the ascending aorta for a specified duration (e.g., 30 minutes).
-
Inhibitor Administration: Necrostatin-5 (2.46 mg/kg) is administered intraperitoneally (i.p.) 60 minutes before the experiment.
-
Reperfusion: The clamp is removed to allow for reperfusion for a set period (e.g., 120 minutes).
-
Infarct Size Assessment: At the end of the reperfusion period, the heart is excised, and the infarct size is determined using staining techniques such as triphenyltetrazolium (B181601) chloride (TTC).
Focal Cerebral Ischemia (Rat MCAO Model)
-
Animal Model: Adult male Sprague-Dawley rats are commonly used.
-
Anesthesia: Animals are anesthetized for the surgical procedure.
-
MCAO Surgery: Transient focal cerebral ischemia is induced by occluding the middle cerebral artery (MCA) with a filament for a specific duration (e.g., 90 minutes).
-
Inhibitor Administration: Necroptosis inhibitors are administered, often via intracerebroventricular injection, either before or after the ischemic insult.
-
Reperfusion: The filament is withdrawn to allow for reperfusion.
-
Neurological Assessment: Neurological deficits are scored at various time points post-reperfusion.
-
Infarct Volume Measurement: Brains are harvested and sectioned, and the infarct volume is quantified using staining methods like TTC.
-
Biochemical Analysis: Brain tissue is collected for Western blotting to assess the levels of necroptosis-related proteins (e.g., p-RIPK1, p-MLKL).
Dextran Sulfate Sodium (DSS)-Induced Colitis (Mouse Model)
-
Animal Model: C57BL/6 mice are frequently used.
-
Colitis Induction: Mice are provided with drinking water containing DSS (e.g., 2-3%) for a defined period (e.g., 5-7 days) to induce acute colitis.
-
Inhibitor Administration: Necroptosis inhibitors are administered daily via a route such as oral gavage or intraperitoneal injection.
-
Clinical Assessment: Disease activity index (DAI), including body weight loss, stool consistency, and rectal bleeding, is monitored daily.
-
Histological Analysis: At the end of the experiment, the colon is removed, and histological scoring of inflammation and tissue damage is performed on H&E-stained sections.
-
Cytokine Measurement: Colon tissue or serum is collected to measure the levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) by ELISA.
Conclusion
The available data from animal models strongly support the protective role of necroptosis inhibitors, including Necrostatin-5 and its alternatives, in a variety of disease contexts. Necrostatin-5 has demonstrated clear cardioprotective effects. For broader applications, Necrostatin-1 has been extensively studied and has shown efficacy in models of neurodegeneration, inflammation, and ischemic injury. Newer generation inhibitors like Necrosulfonamide and GSK'872, which target downstream components of the necroptosis pathway, also show significant promise. The choice of inhibitor will depend on the specific research question, the animal model being used, and the desired therapeutic window. This guide provides a foundational dataset to aid in these critical decisions, fostering further research into the therapeutic potential of targeting necroptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Necroptosis in cardiovascular disease - a new therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Necrostatin: a potentially novel cardioprotective agent? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Necroptosis in heart disease: Molecular mechanisms and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessing the cardioprotective effect of necrosulfonamide in doxorubicin-induced cardiotoxicity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Necrostatin-1: a promising compound for neurological disorders [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Necrostatin-1 Prevents Necroptosis in Brains after Ischemic Stroke via Inhibition of RIPK1-Mediated RIPK3/MLKL Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Frontiers | The brain protection of MLKL inhibitor necrosulfonamide against focal ischemia/reperfusion injury associating with blocking the nucleus and nuclear envelope translocation of MLKL and RIP3K [frontiersin.org]
- 12. Neuroprotective and anti-inflammatory effects of the RIPK3 inhibitor GSK872 in an MPTP-induced mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Necrostatin-1 reduces intestinal inflammation and colitis-associated tumorigenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Necrostatin-1 protects mice from acute lung injury by suppressing necroptosis and reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Necroptosis is a key mediator of enterocytes loss in intestinal ischaemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Necroptosis is a key mediator of enterocytes loss in intestinal ischaemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Necrosulfonamide ameliorates intestinal inflammation via inhibiting GSDMD-medicated pyroptosis and MLKL-mediated necroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Long-Term Efficacy and Safety of Necroptosis-IN-5: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Necroptosis, a form of regulated necrosis, has emerged as a critical pathway in the pathogenesis of a wide range of human diseases, including inflammatory disorders, neurodegenerative diseases, and ischemia-reperfusion injury. The therapeutic potential of targeting this pathway has led to the development of numerous small molecule inhibitors. This guide provides an objective comparison of Necroptosis-IN-5 (Necrostatin-5) with other key necroptosis inhibitors, focusing on their long-term effects and supported by available experimental data.
Introduction to Necroptosis and its Key Mediators
Necroptosis is a lytic, pro-inflammatory mode of cell death executed by a core signaling cascade involving Receptor-Interacting Protein Kinase 1 (RIPK1), Receptor-Interacting Protein Kinase 3 (RIPK3), and the mixed lineage kinase domain-like pseudokinase (MLKL). Under specific conditions, such as the inhibition of caspase-8, the activation of death receptors like TNFR1 triggers the formation of a protein complex known as the necrosome. Within this complex, RIPK1 and RIPK3 undergo phosphorylation, leading to the activation of MLKL. Activated MLKL then oligomerizes and translocates to the plasma membrane, causing its rupture and the release of cellular contents, which in turn elicits an inflammatory response.
Mechanism of Action of Necroptosis Inhibitors
The inhibitors compared in this guide target different key kinases in the necroptosis pathway, offering distinct mechanisms for therapeutic intervention.
-
Necrostatin-5 (Nec-5): The subject of this guide, Necrostatin-5, is a potent inhibitor of necroptosis that indirectly targets RIPK1.[1] Its mechanism involves the inhibition of RIPK1's kinase activity, a crucial step in the formation and activation of the necrosome.
-
Necrostatin-1 (Nec-1): A widely studied necroptosis inhibitor, Necrostatin-1 is a selective, allosteric inhibitor of RIPK1.[2] It binds to a specific pocket in the RIPK1 kinase domain, locking it in an inactive conformation and thereby preventing the downstream signaling cascade.[2]
-
GSK'872: This compound is a highly potent and selective inhibitor of RIPK3. By directly targeting the kinase activity of RIPK3, GSK'872 blocks the phosphorylation of MLKL, a critical step for the execution of necroptosis.
-
Necrosulfonamide (NSA): NSA acts downstream of RIPK1 and RIPK3, directly targeting the executioner protein MLKL. It covalently binds to a specific cysteine residue on human MLKL, preventing its oligomerization and translocation to the plasma membrane. It is important to note that NSA is not effective against the murine variant of MLKL.
Below is a diagram illustrating the necroptosis signaling pathway and the points of intervention for each inhibitor.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Necroptosis-IN-5
For researchers, scientists, and drug development professionals, the responsible handling and disposal of chemical reagents like Necroptosis-IN-5 are paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. Adherence to established protocols mitigates risks of chemical exposure and prevents environmental contamination. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound, aligning with general best practices for laboratory chemical waste management.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent accidental exposure.
-
Eye Protection: Wear chemical safety goggles or appropriate protective eyeglasses.[1]
-
Hand Protection: Chemical-resistant gloves are mandatory.
-
Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[1]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a suitable particle filter or work in a well-ventilated area, such as a chemical fume hood.[1][2]
In the event of accidental exposure, follow these first-aid measures immediately:
-
After Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[1]
-
After Skin Contact: Wash the affected area thoroughly with soap and water and remove contaminated clothing.[1]
-
After Eye Contact: Rinse the eyes cautiously with plenty of water for several minutes and seek medical attention.[1]
Step-by-Step Disposal Protocol for this compound
This protocol outlines the recommended procedure for the safe disposal of this compound and associated contaminated materials.
1. Initial Assessment and Waste Categorization:
-
Review your institution's specific chemical waste disposal guidelines, as local regulations may have unique requirements.[1]
-
Categorize this compound waste as chemical waste.[3] Other waste streams in the lab, such as biological, radioactive, or sharps waste, must be segregated and disposed of according to their specific protocols.[3][4]
2. Containment of Waste:
-
Solid Waste: Carefully collect any solid this compound waste, avoiding the creation of dust.[1] Place the collected solid into a clearly labeled, sealed container suitable for chemical waste.[1]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled waste container. Do not mix incompatible chemicals.[5]
-
Contaminated Materials: Any items that have come into contact with this compound, such as pipette tips, gloves, and bench paper, are considered contaminated and must be disposed of in the designated solid chemical waste container.[1] Chemically contaminated broken glass and pipette tips should be disposed of in labeled puncture-resistant containers.[6]
3. Labeling and Storage of Waste:
-
Clearly label the waste container with "Hazardous Waste" and the specific contents, including "this compound Waste." Include the accumulation start date and any other information required by your institution.[1][3]
-
Store waste containers in a designated, well-ventilated area, away from incompatible materials.[3] Use secondary containment to prevent spills.[3][5]
-
Ensure containers are always closed except when adding waste.[7]
4. Final Disposal:
-
Arrange for the collection of the chemical waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[1]
-
Never dispose of chemical waste, including this compound, down the drain or in the regular trash.[5][7]
Quantitative Guidelines for Hazardous Waste Storage
The following table summarizes general quantitative limits and timeframes for the accumulation of hazardous chemical waste in a laboratory setting. These are based on typical regulations; however, always refer to your institution's specific guidelines.
| Parameter | Guideline | Source |
| Maximum Storage Time | No greater than six (6) months from the accumulation start date. | [5][6] |
| Maximum Volume of Hazardous Waste | Laboratories should generally accumulate no more than 25 gallons of total chemical waste. | [6] |
| Maximum Volume of Acutely Hazardous Waste | No more than one (1) quart of reactive acutely hazardous chemical waste should be accumulated. | [6] |
| Container Fill Level | Fill containers no more than ¾ full to avoid overfilling and potential spills. | [6] |
Experimental Protocols and Methodologies
While specific experimental protocols for this compound are not detailed in the provided search results, the general principles of laboratory waste management are universally applicable. The disposal procedures outlined above are derived from established safety guidelines for handling chemical reagents in a research environment. The core methodology involves proper segregation, containment, labeling, and transfer of chemical waste to authorized personnel for final disposal.
Disposal Workflow Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Always prioritize safety and consult your institution's EHS department for any specific questions or concerns.
References
- 1. benchchem.com [benchchem.com]
- 2. lab.research.sickkids.ca [lab.research.sickkids.ca]
- 3. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 4. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 5. danielshealth.com [danielshealth.com]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. vumc.org [vumc.org]
Essential Guide to Personal Protective Equipment for Handling Necroptosis-IN-5
For Researchers, Scientists, and Drug Development Professionals: Your immediate and essential guide to the safe handling, operation, and disposal of Necroptosis-IN-5.
This document provides critical safety and logistical information, ensuring that laboratory personnel are equipped with the necessary knowledge for the safe management of this compound. While a specific Safety Data Sheet (SDS) for this compound was not located, the following guidance is synthesized from safety protocols for similar laboratory chemicals, including the related compound Necrox-5. The SDS for Necrox-5 indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS)[1]. Nevertheless, it is prudent to handle all chemical compounds with a high degree of caution[2].
Personal Protective Equipment (PPE): Your First Line of Defense
The appropriate use of Personal Protective Equipment is fundamental to minimizing exposure risks when working with any chemical agent. The following PPE is strongly recommended for handling this compound:
-
Eye Protection: To prevent accidental splashes or contact with aerosols, wear chemical safety goggles or safety glasses with side shields. Ensure they meet appropriate safety standards such as European Standard EN 166[3][4].
-
Hand Protection: Chemical-resistant gloves are mandatory to prevent skin contact. Nitrile, neoprene, or butyl rubber gloves are suitable options[2][4]. Always inspect gloves for any signs of damage before use and ensure they are the correct size for a proper fit[5].
-
Body Protection: A laboratory coat or other forms of protective clothing must be worn to shield the skin from potential exposure[2][3][4].
-
Respiratory Protection: In a well-ventilated laboratory, particularly when working within a chemical fume hood, respiratory protection is generally not necessary[3][6]. However, if there is a potential for generating dust or aerosols, a NIOSH/MSHA or European Standard EN 136 approved respirator is required[3].
Operational and Handling Plan: A Step-by-Step Approach to Safety
Precautions for Safe Handling:
-
All work should be conducted in a well-ventilated area, with a chemical fume hood being the preferred environment[6].
-
Take measures to avoid the inhalation of any dust or aerosols that may be generated[6].
-
Direct contact with the eyes, skin, and clothing must be avoided at all times[6].
-
Minimize the duration of exposure and avoid repeated handling whenever possible[6].
-
Keep the storage container tightly sealed when the compound is not in use[6].
-
Always use the personal protective equipment as specified[2].
Conditions for Safe Storage:
-
Store the compound in a cool and well-ventilated location[6].
-
Ensure the container is tightly sealed to prevent contamination and degradation[6].
-
Protect the compound from direct sunlight[6].
Disposal Plan: Ensuring Environmental and Personal Safety
The disposal of this compound and any materials contaminated with it must be carried out in strict accordance with institutional and local environmental regulations.
-
Waste Containment:
-
Solid Waste: Any solid waste should be carefully swept to avoid creating dust. This waste must be placed into a clearly labeled and securely sealed container designated for chemical waste.
-
Liquid Waste: All solutions containing this compound are to be collected in a separate, sealed, and clearly labeled container for liquid chemical waste.
-
-
Contaminated Materials: All disposable items that have been in contact with this compound, including pipette tips, gloves, and bench paper, are to be treated as contaminated waste and disposed of in the designated chemical waste container.
-
Final Disposal: It is prohibited to dispose of this chemical down the drain[6]. The final disposal of the chemical waste must be coordinated through your institution's environmental health and safety (EHS) department or a certified chemical waste disposal contractor.
Quantitative Data Summary
Specific quantitative data for this compound, such as LD50 or occupational exposure limits, were not available in the reviewed literature. The table below provides a summary of general safety information derived from related compounds and standard laboratory chemical safety practices.
| Category | Information | Source |
| Hazard Classification | Based on the similar compound Necrox-5, it is not classified as hazardous according to GHS. | [1] |
| First Aid: Skin Contact | Immediately wash the affected area with copious amounts of water and remove any contaminated clothing. | [7] |
| First Aid: Eye Contact | Thoroughly rinse the eyes with plenty of water and seek prompt medical attention. | [7] |
| First Aid: Inhalation | Move the individual to an area with fresh air. If breathing becomes difficult, seek immediate medical attention. | [7] |
| Suitable Extinguishing Media | In case of a fire, use a water spray, alcohol-resistant foam, dry chemical, or carbon dioxide to extinguish. | [6] |
Experimental Workflow Visualization
The following diagram provides a clear, step-by-step workflow for the safe handling of this compound in a laboratory setting, from initial preparation through to final disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
